molecular formula C7H8O2 B1583522 4,6-Dimethyl-2H-pyran-2-one CAS No. 675-09-2

4,6-Dimethyl-2H-pyran-2-one

Cat. No.: B1583522
CAS No.: 675-09-2
M. Wt: 124.14 g/mol
InChI Key: IXYLIUKQQQXXON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-α -pyrone was immobilized in a guanidinium-sulfonate-calixarene (G4C) crystalline network, which upon exposure to ultraviolet irradiation, transforms the entrapped 4,6-dimethyl-α -pyrone into a 4,6-dimethyl-β -lactone. Thin solid films layers of 4,6-dimethyl-α -pyrone on UV irradiation at -190°C were investigated.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-5-3-6(2)9-7(8)4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYLIUKQQQXXON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060973
Record name 2H-Pyran-2-one, 4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675-09-2
Record name Mesitene lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mesitene lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000675092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dimethyl-2-pyrone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402790
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Pyran-2-one, 4,6-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2H-Pyran-2-one, 4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dimethyl-2H-pyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.563
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MESITENE LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2MA4KIQ1B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: The Significance of the Pyran-2-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,6-Dimethyl-2H-pyran-2-one

Executive Summary: This guide provides a comprehensive technical overview of this compound (CAS No. 675-09-2), a versatile heterocyclic compound. Belonging to the α-pyrone class, this molecule serves as a significant building block in organic synthesis and holds potential in the development of novel therapeutics. This document delves into its fundamental physicochemical properties, spectroscopic signature, established synthetic routes, and characteristic reactivity. Furthermore, it explores its applications as a privileged scaffold in medicinal chemistry and outlines essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this compound's scientific and practical landscape.

The pyran-2-one ring system, a six-membered heterocyclic lactone, is a recurring motif in a multitude of natural products that exhibit significant biological activities.[1] This prevalence has established pyran-2-ones, also known as α-pyrones, as "privileged scaffolds" in medicinal chemistry—frameworks that can interact with multiple biological targets.[1] this compound, a specific derivative, has garnered interest for its utility as a versatile precursor in the synthesis of more complex molecular architectures.[1][2] Its unique chemical properties, stemming from the conjugated diene and lactone system, make it a valuable tool for synthetic chemists.[1]

Physicochemical and Spectroscopic Profile

Core Properties

This compound typically appears as a white to light yellow crystalline solid or low-melting mass with a characteristic sweet, caramel-like odor.[3][4] It is a moderately polar compound, showing good solubility in organic solvents like ethanol and acetone.[5]

PropertyValueSource(s)
CAS Number 675-09-2[1][6][7][8]
Molecular Formula C₇H₈O₂[6][7][8]
Molecular Weight 124.14 g/mol [1][6][7]
IUPAC Name This compound[6]
Synonyms 4,6-Dimethyl-2-pyrone, 4,6-Dimethylcoumalin, Mesitene lactone[4][7]
Melting Point 48-50 °C[3][9]
Boiling Point ~245-254 °C[5][10]
Density ~1.05 g/cm³[3][5]
Appearance White to light yellow crystalline solid/mass[3][5]
Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is highly characteristic. It typically displays singlets for the two methyl groups (at C4 and C6) around δ 2.1–2.3 ppm. The two vinylic protons on the pyranone ring (at C3 and C5) also produce distinct signals.[1]

  • ¹³C NMR: The carbon spectrum will show signals for the seven distinct carbon atoms, including the carbonyl carbon (C2) of the lactone, the four sp² carbons of the ring, and the two methyl carbons.

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular mass and fragmentation patterns.[11] For this compound, the molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) of approximately 124, corresponding to its molecular weight.[1]

Infrared (IR) Spectroscopy: IR spectroscopy is effective for identifying key functional groups.[11] The spectrum of this compound will be dominated by a strong absorption band characteristic of the α,β-unsaturated lactone carbonyl (C=O) stretching vibration, typically appearing in the 1700-1730 cm⁻¹ region. Additional peaks corresponding to C=C stretching of the conjugated system and C-H stretching of the methyl and vinylic groups will also be present.

Synthesis and Chemical Reactivity

Established Synthetic Routes

The construction of the this compound scaffold is well-documented. Foundational methods often rely on the condensation of 1,3-dicarbonyl compounds or their equivalents.[1] One-pot syntheses have been developed that provide efficient access to this and related pyran-2-ones.[12][13][14]

Below is a representative one-pot protocol for the synthesis of related 2H-pyran-2-ones, which illustrates the general principles involved.

Experimental Protocol: One-Pot Synthesis of a 2H-Pyran-2-one Derivative

Objective: To synthesize a substituted 2H-pyran-2-one via a domino reaction, illustrating a common synthetic strategy.

Methodology Rationale: This procedure utilizes a base-promoted domino reaction. The base facilitates the initial condensation, and subsequent intramolecular cyclization and dehydration lead to the stable pyranone ring system. Using a one-pot approach enhances efficiency by minimizing intermediate isolation steps.

Step-by-Step Procedure:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the starting β-ketothioamide (1 mmol), malononitrile (1 mmol), and powdered potassium hydroxide (1.2 mmol) in dry dimethylformamide (DMF, 5 mL).[15]

  • Initial Reflux: Heat the reaction mixture to 100 °C and reflux for approximately 1.5 hours.[15] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Acidification and Cyclization: After the initial reaction is complete, carefully add 1N hydrochloric acid (1 mL) to the mixture.[15] Continue stirring at 100 °C for an additional 30 minutes to facilitate cyclization and dehydration.

  • Product Isolation: Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

  • Purification: The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final 2H-pyran-2-one product.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_products Outcome 1,3-Dicarbonyl 1,3-Dicarbonyl Compound One_Pot One-Pot Reaction (Heating/Reflux) 1,3-Dicarbonyl->One_Pot Condensing_Agent Condensing Agent (e.g., Acetic Anhydride) Condensing_Agent->One_Pot Purification Purification (Filtration, Recrystallization) One_Pot->Purification Pyranone This compound Purification->Pyranone

Caption: General workflow for the synthesis of 2H-pyran-2-ones.

Core Reactivity

The reactivity of this compound is defined by its conjugated heterocyclic system, which presents multiple sites for chemical transformation.

Nucleophilic Attack: The pyran-2-one ring possesses three primary electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon (C2), and the vinylic carbons at C4 and C6.[1] Reactions with various nucleophiles can lead to ring-opening, followed by rearrangement to form other heterocyclic systems like pyridones or pyrazoles.[1]

Pericyclic Reactions (Diels-Alder): The molecule can act as a diene component in [4+2] Diels-Alder cycloadditions.[1] The initial adduct is often unstable and can undergo a retro-Diels-Alder reaction with the elimination of carbon dioxide, forming a new diene. This reactivity is a powerful tool for constructing complex cyclic systems.[1]

Derivatization: The core scaffold can be functionalized through various transformations. For instance, oxidation can be employed to synthesize derivatives like 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid.[1]

G compound C2 E C2->compound Nucleophilic Attack C4 E C4->compound Nucleophilic Attack C6 E C6->compound Nucleophilic Attack C5 N

Caption: Key electrophilic (E) and nucleophilic (N) sites.

Applications in Drug Development and Organic Synthesis

The pyran motif is a core structural subunit in numerous natural products and pharmacologically active molecules.[16][17] Consequently, pyran-2-one derivatives are valuable intermediates in drug discovery.

  • Building Block: this compound serves as a precursor for a wide array of more complex heterocyclic compounds through the reactivity patterns described above.[2]

  • Bioactive Scaffolds: The pyran-2-one core is associated with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[16] This makes its derivatives, including those from this compound, attractive targets for synthesis and screening in drug development programs.

  • Precursor to Novel Structures: It has been notably used in the synthesis of 1,3-dimethylcyclobutadiene, a highly reactive and theoretically significant molecule, by trapping it within a crystalline matrix.[3][9]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • General Precautions: Use in a well-ventilated area. Avoid contact with skin and eyes by wearing personal protective equipment (PPE) such as safety glasses and gloves. Avoid creating dust if handling the solid form.

  • Storage: Store in a cool, dry place, typically between 2-8°C, away from incompatible materials.[3][4]

  • Toxicity: The oral LD50 in mice (intraperitoneal) is reported as 750 mg/kg.[10] It is classified under WGK 3 in Germany, indicating it is highly hazardous to water.[3]

Conclusion

This compound is a compound of significant synthetic utility. Its well-defined physicochemical properties, predictable spectroscopic features, and versatile reactivity make it an important tool for organic chemists. For professionals in drug development, it represents a valuable scaffold for the creation of diverse molecular libraries aimed at discovering new therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in both academic and industrial research settings.

References

  • This compound | 675-09-2 - Benchchem. (URL: )
  • This compound | CAS 675-09-2 - Matrix Fine Chemicals. (URL: [Link])

  • This compound - Stenutz. (URL: [Link])

  • This compound - CAS:675-09-2 - Sunway Pharm Ltd. (URL: [Link])

  • This compound | Solubility of Things. (URL: [Link])

  • This compound | CAS#:675-09-2 | Chemsrc. (URL: [Link])

  • Chemical Properties of 2H-Pyran-2-one, 4,6-dimethyl- (CAS 675-09-2) - Cheméo. (URL: [Link])

  • 4-hydroxy-3,6-dimethyl-2H-pyran-2-one, 5192-62-1 - The Good Scents Company. (URL: [Link])

  • 4-hydroxy-3,6-dimethyl-2H-pyran-2-one Safety Data Sheets(SDS) lookchem. (URL: [Link])

  • 2H-Pyran-2-one, tetrahydro-4,6-dimethyl- | C7H12O2 - PubChem. (URL: [Link])

  • A Simple Preparation of Some 4Methyl2H-pyran-2-ones - ResearchGate. (URL: [Link])

  • (PDF) Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. (URL: [Link])

  • Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions | ACS Omega - ACS Publications. (URL: [Link])

  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches - MDPI. (URL: [Link])

  • ONE-POT SYNTHESIS OF SOME FUSED PYRAN-2-ONES - Semantic Scholar. (URL: [Link])

  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (URL: [Link])

  • 3,4-Dihydro-4,6-dimethyl-2H-pyran-2-one - Optional[17O NMR] - Chemical Shifts. (URL: [Link])

  • 2,6-Dimethyl-4-pyranone | C7H8O2 | CID 13862 - PubChem. (URL: [Link])

  • (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS - ResearchGate. (URL: [Link])

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC - NIH. (URL: [Link])

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (URL: [Link])

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (URL: [Link])

Sources

a-pyrone scaffolds in natural products

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to α-Pyrone Scaffolds in Natural Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

The α-pyrone scaffold is a ubiquitous and privileged structural motif found in a vast array of natural products derived from microbial, fungal, and plant sources. These compounds exhibit a remarkable diversity of biological activities, ranging from antimicrobial and anticancer to anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of α-pyrone-containing natural products, delving into their biosynthesis, chemical synthesis, and profound implications for drug discovery and development. We will explore the enzymatic machinery responsible for their formation, dissect modern synthetic strategies for accessing this scaffold, and examine the structure-activity relationships that govern their potent biological effects. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery.

The α-Pyrone Core: A Privileged Scaffold in Nature's Arsenal

The α-pyrone, or 2-pyrone, is a six-membered unsaturated lactone that forms the core of numerous biologically active natural products.[1][2] Its prevalence across different kingdoms of life underscores its evolutionary significance as a versatile molecular scaffold.[1] The inherent reactivity of the α,β-unsaturated ester system, combined with the diverse array of substituents appended to the pyrone ring, gives rise to a wide spectrum of pharmacological properties.[3][4] This has made the α-pyrone scaffold a focal point for synthetic chemists and drug discovery programs.[1][3] Notable examples of FDA-approved drugs containing a related benzopyrone core, such as the anticoagulant warfarin, highlight the therapeutic potential of this structural class.[5]

Biosynthesis: Nature's Elegant Assembly Lines

The biosynthesis of the α-pyrone moiety is predominantly orchestrated by polyketide synthases (PKSs), large multienzyme complexes that catalyze the iterative condensation of simple acyl-CoA precursors.[6][7][8][9] The formation of the α-pyrone ring is a conserved process that typically involves the cyclization of a triketide intermediate.[7][8][9]

Polyketide Synthase (PKS) Pathways

α-Pyrone natural products are biosynthesized by modular type I PKSs, iterative type II and type III PKSs, and fungal nonreducing PKSs (NRPKSs).[6][7]

  • Type I PKSs: These are large, modular enzymes where each module is responsible for one cycle of polyketide chain extension. The growing polyketide chain is tethered to an acyl carrier protein (ACP) domain and passed between catalytic domains. The final release and cyclization to form the α-pyrone ring are often catalyzed by a thioesterase (TE) domain.[10]

  • Type II PKSs: These are complexes of monofunctional enzymes. The ACP and ketosynthase (KS) domains are central to the iterative chain elongation.

  • Type III PKSs: These are smaller, homodimeric enzymes that act as chalcone synthase-like enzymes, catalyzing the condensation of an acyl-CoA starter unit with multiple malonyl-CoA extender units.

A Generalized Biosynthetic Scheme

The fundamental biosynthetic logic for α-pyrone formation involves the sequential condensation of acetate units (from acetyl-CoA and malonyl-CoA) to form a linear polyketide chain. This chain then undergoes a cyclization reaction, often an intramolecular aldol or Claisen condensation, followed by dehydration and enolization to yield the stable α-pyrone ring.

Biosynthesis Acetyl-CoA Acetyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetyl-CoA->Polyketide Synthase (PKS) Malonyl-CoA (x2) Malonyl-CoA (x2) Malonyl-CoA (x2)->Polyketide Synthase (PKS) Linear Triketide Intermediate Linear Triketide Intermediate Polyketide Synthase (PKS)->Linear Triketide Intermediate Iterative Condensation Intramolecular Cyclization Intramolecular Cyclization Linear Triketide Intermediate->Intramolecular Cyclization Release from PKS α-Pyrone Ring α-Pyrone Ring Intramolecular Cyclization->α-Pyrone Ring Lactonization & Dehydration

Caption: Generalized polyketide pathway for α-pyrone biosynthesis.

Notable α-Pyrone Natural Products

The structural diversity of α-pyrone natural products is vast. Below is a table summarizing a few key examples.

Natural ProductSource OrganismKey Biological Activity
6-Pentyl-α-pyrone Trichoderma speciesAntifungal, Plant growth-promoting[2][11]
Venemycin Streptomyces venezuelaeAntibacterial
Pyrophen Aspergillus niger(Biosynthetic precursor)[6][12]
Alternariol Alternaria speciesMycotoxin, Cytotoxic[13]
Goniothalamin Goniothalamus speciesAnticancer, Cytotoxic
Kavain Piper methysticum (Kava)Anxiolytic, Sedative

Chemical Synthesis: Accessing the α-Pyrone Scaffold

The development of efficient and versatile synthetic methods to construct the α-pyrone ring is crucial for the total synthesis of natural products and the generation of novel analogs for drug discovery. A variety of powerful strategies have emerged, with transition-metal catalysis and cycloaddition reactions being particularly prominent.

Transition-Metal Catalyzed Syntheses

Modern organometallic chemistry has provided a powerful toolkit for the synthesis of α-pyrones.

  • Gold-Catalyzed Reactions: Gold catalysts have been effectively used in cascade reactions of enyne-amides and sulfur ylides, as well as in the coupling of terminal alkynes and propiolic acids to furnish substituted α-pyrones.[7][8][14][15][16]

  • Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the coupling of alkynylzinc reagents with haloacrylic acids, have been employed for the synthesis of 6-alkyl-2-pyrones.[2]

  • Ruthenium-Catalyzed Reactions: Ruthenium-catalyzed carbonylative [3+2+1] cycloadditions of silylacetylenes, α,β-unsaturated ketones, and carbon monoxide provide a route to tetrasubstituted 2-pyrones.[2]

  • Nickel-Catalyzed Reactions: Nickel-catalyzed [2+2+2] cycloadditions of diynes and carbon dioxide offer a mild and efficient method for pyrone synthesis.[2]

Cycloaddition Reactions

Cycloaddition strategies, particularly the Diels-Alder reaction, are classic methods for constructing six-membered rings and have been applied to α-pyrone synthesis.

  • Diels-Alder Reactions: The reaction of α-pyrones with strained cyclic allenes can be used to rapidly build complex, heterocyclic scaffolds.[1]

Other Synthetic Approaches

A variety of other synthetic methodologies have also been developed:

  • Domino Reactions: Multi-step reactions that proceed in a single pot, such as those incorporating a 1,2-rearrangement, have been utilized in the total synthesis of complex α-pyrone natural products like delitschiapyrone A.[4]

  • Organocatalysis: Isothiourea-mediated Michael addition/lactonization/thiol elimination cascade sequences have been developed for the synthesis of substituted 2-pyrones.[2]

  • From Acyclic Precursors: Claisen condensation and Wittig reactions are key steps in the synthesis of arabidopyrones from readily available acyclic starting materials.[17]

Representative Synthetic Workflow: Gold-Catalyzed Synthesis

The following diagram illustrates a general workflow for the gold-catalyzed synthesis of α-pyrones from terminal alkynes and propiolic acids.

Synthesis Terminal Alkyne Terminal Alkyne Au(I) Catalyst Au(I) Catalyst Terminal Alkyne->Au(I) Catalyst Propiolic Acid Propiolic Acid Propiolic Acid->Au(I) Catalyst Vinyl Propiolate Intermediate Vinyl Propiolate Intermediate Au(I) Catalyst->Vinyl Propiolate Intermediate Sequential Alkyne Activation 6-endo Cyclization 6-endo Cyclization Vinyl Propiolate Intermediate->6-endo Cyclization Substituted α-Pyrone Substituted α-Pyrone 6-endo Cyclization->Substituted α-Pyrone

Caption: Gold-catalyzed synthesis of α-pyrones.

Experimental Protocol: Gold-Catalyzed Synthesis of a Substituted α-Pyrone

The following is a representative protocol based on the work of Schreiber and coworkers for the gold-catalyzed synthesis of α-pyrones.[14][16]

Materials:

  • Terminal alkyne (1.0 equiv)

  • Propiolic acid (1.2 equiv)

  • Ph₃PAuCl (0.05 equiv)

  • AgOTf (0.05 equiv)

  • Dichloromethane (DCM) as solvent

Procedure:

  • To a solution of the terminal alkyne in DCM, add the propiolic acid.

  • In a separate vial, premix Ph₃PAuCl and AgOTf in DCM for 5 minutes.

  • Add the catalyst solution to the alkyne and propiolic acid mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-pyrone.

Biological Activities and Drug Discovery Potential

α-Pyrone-containing natural products exhibit a broad and impressive range of biological activities, making them attractive scaffolds for drug discovery.[3][4]

A Spectrum of Pharmacological Effects
  • Antimicrobial and Antifungal: Many α-pyrones, such as 6-pentyl-α-pyrone, display significant activity against pathogenic fungi and bacteria.[2][11]

  • Anticancer and Cytotoxic: Compounds like goniothalamin and alternariol have demonstrated potent cytotoxic effects against various cancer cell lines.[1][13]

  • Anti-inflammatory: Certain α-pyrone derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.[15]

  • Anti-HIV: Hydroxylated α-pyrone scaffolds have received FDA approval for use against HIV.[10]

  • Neuroprotective and Anxiolytic: The kavalactones, such as kavain from the kava plant, are well-known for their anxiolytic and sedative properties.

  • Anti-tuberculosis: The α-pyrone scaffold is considered a promising starting point for the development of new anti-tuberculosis drugs, partly due to its role in the cell wall of Mycobacterium tuberculosis.[10]

  • Acetylcholinesterase Inhibition: Some dibenzo-α-pyrones have shown inhibitory activity against acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[13]

Mechanism of Action: A Case Study of iNOS Inhibition

The anti-inflammatory effects of some α-pyrones are attributed to their ability to suppress the expression of iNOS. This enzyme produces nitric oxide (NO), a key signaling molecule in inflammation. Overproduction of NO can lead to tissue damage.

iNOS_Pathway LPS LPS Macrophage Macrophage LPS->Macrophage Stimulation NF-κB Activation NF-κB Activation Macrophage->NF-κB Activation iNOS Gene Transcription iNOS Gene Transcription NF-κB Activation->iNOS Gene Transcription iNOS Protein iNOS Protein iNOS Gene Transcription->iNOS Protein Nitric Oxide (NO) Nitric Oxide (NO) iNOS Protein->Nitric Oxide (NO) Conversion L-Arginine L-Arginine L-Arginine->iNOS Protein Inflammation Inflammation Nitric Oxide (NO)->Inflammation α-Pyrone Inhibitor α-Pyrone Inhibitor α-Pyrone Inhibitor->iNOS Gene Transcription Inhibition

Caption: Inhibition of the iNOS pathway by α-pyrone derivatives.

Structure-Activity Relationships (SAR)

The biological activity of α-pyrones is highly dependent on the substitution pattern around the core ring. For instance, the presence and position of hydroxyl, alkyl, and aryl groups can significantly influence potency and selectivity. This provides a rich playground for medicinal chemists to explore SAR and optimize lead compounds.

Conclusion and Future Perspectives

The α-pyrone scaffold represents a cornerstone in the chemistry of natural products and a continuing source of inspiration for drug discovery. The elucidation of their biosynthetic pathways not only deepens our understanding of nature's chemical ingenuity but also opens avenues for biosynthetic engineering to produce novel analogs.[6][7][8][9] Concurrently, the ongoing development of innovative and efficient synthetic methodologies provides the tools to access these complex molecules and their derivatives on a larger scale.

The diverse and potent biological activities of α-pyrone-containing compounds, from antimicrobial to anticancer and beyond, ensure their continued relevance in the quest for new therapeutics.[3][4] Future research will undoubtedly focus on:

  • Exploring untapped biological sources for novel α-pyrone natural products.

  • Developing more sustainable and scalable synthetic routes.

  • Utilizing computational and medicinal chemistry approaches to design and synthesize next-generation α-pyrone-based drugs with improved efficacy and safety profiles.

The α-pyrone scaffold, with its rich history and promising future, is set to remain a key player in the field of natural product science and drug development for years to come.

References

  • Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases.
  • Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases. PMC - NIH.
  • Biosynthesis of Amino Acid Derived α-Pyrones by an NRPS-NRPKS Hybrid Megasynthetase in Fungi. PubMed.
  • Biosynthesis of α-pyrones. PMC - PubMed Central - NIH.
  • Natural Dibenzo-α-Pyrones and Their Bioactivities. MDPI.
  • α-pyrones and Their Hydroxylated Analogs as Promising Scaffolds Against Mycobacterium Tuberculosis. PubMed.
  • α-pyrones: Small molecules with versatile structural diversity reflected in multiple pharmacological activities-an update.
  • α-pyrones: Small molecules with versatile structural diversity reflected in multiple pharmacological activities-an upd
  • Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases. PubMed.
  • Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases | Request PDF.
  • Syntheses of α-Pyrones Using Gold-Catalyzed Coupling Reactions. Organic Letters.
  • Bioactive α-Pyrone Derivatives from the Endophytic Fungus Diaporthe sp. CB10100 as Inducible Nitric Oxide Synthase Inhibitors. PubMed Central.
  • Systematic approach to the chemical synthesis of arabidopyrones, the unique α-pyrones of Arabidopsis metabolites | Request PDF.
  • (PDF) α-Pyrones and Their Hydroxylated Analogs as Promising Scaffolds Against Mycobacterium Tuberculosis.
  • (PDF) Natural Dibenzo-α-Pyrones and Their Bioactivities.
  • Linking a polyketide synthase gene cluster to 6-pentyl-alpha-pyrone, a Trichoderma metabolite with diverse bioactivities. PubMed.
  • Recent Advances in the Synthesis of 2-Pyrones. PMC - NIH.
  • Representative natural products containing α-pyrone motif.
  • Syntheses of α-Pyrones Using Gold-Catalyzed Coupling Reactions. Organic Chemistry Portal.
  • Synthesis of alpha-pyrones and chromen-2-ones by transition-metal catalyzed annulations of sulfoxonium and iodonium ylides with cis-stilbene acids. New Journal of Chemistry (RSC Publishing).
  • Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candid
  • Pyrone-derived Marine Natural Products:A review on Isolation, Bio-activities and Synthesis. DRS@nio.
  • An Overview of α-Pyrones as Phytotoxins Produced by Plant P

Sources

An In-Depth Technical Guide to the Structural Elucidation and Characterization of 4,6-Dimethyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4,6-Dimethyl-2H-pyran-2-one in Modern Drug Discovery

This compound, a member of the α-pyrone class of heterocyclic compounds, represents a scaffold of significant interest to the pharmaceutical and agrochemical industries. The pyran-2-one core is a recurring motif in a multitude of natural products exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] The precise structural characterization of substituted pyranones like this compound is a critical prerequisite for understanding its chemical reactivity, elucidating its mechanism of action in biological systems, and guiding the rational design of novel therapeutic agents.

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation and characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for the chosen analytical methodologies. We will delve into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy to build an unambiguous structural assignment.

Molecular Overview and Synthesis

Chemical Identity:

  • Systematic Name: this compound

  • Common Names: 4,6-Dimethyl-α-pyrone, Mesitene lactone[2]

  • CAS Number: 675-09-2[2]

  • Molecular Formula: C₇H₈O₂[2]

  • Molecular Weight: 124.14 g/mol [2]

A common and effective method for the synthesis of this compound involves the acid-catalyzed self-condensation of ethyl acetoacetate. This reaction proceeds through cyclization and subsequent dehydration to form the stable α-pyrone ring system. For more complex, substituted pyran-2-ones, a one-pot synthesis starting from appropriate ketones, N,N-dimethylformamide dimethyl acetal (DMFDMA), and hippuric acid in acetic anhydride is a versatile approach.[3]

The Integrated Spectroscopic Approach: A Workflow for Unambiguous Elucidation

The structural elucidation of a novel or synthesized compound is akin to solving a molecular puzzle. Each spectroscopic technique provides a unique piece of information, and it is the convergence of this data that leads to a confident structural assignment. The workflow we will follow is designed to be self-validating at each step.

G cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Final Structure Molecular Formula Molecular Formula MS Mass Spectrometry (EI-MS) Molecular Formula->MS Provides Molecular Weight NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Structural Elucidation Final Structure Confirmation NMR->Structural Elucidation Defines Connectivity & Stereochemistry MS->NMR Confirms Molecular Formula MS->Structural Elucidation Provides Fragmentation Pattern IR FT-IR Spectroscopy IR->Structural Elucidation Identifies Functional Groups UV UV-Vis Spectroscopy UV->Structural Elucidation Confirms Conjugated System

Figure 1: Integrated workflow for the structural elucidation of this compound.

Mass Spectrometry (MS): Determining the Molecular Blueprint

Mass spectrometry is the initial and indispensable step in structural elucidation, providing the molecular weight and, with high-resolution instruments, the elemental composition of the analyte. For this compound, Electron Ionization (EI) is a suitable technique that also yields valuable fragmentation information.

Expected Mass Spectrum Data
m/z (relative intensity %)Assignment
124 (M⁺)Molecular Ion
96[M - CO]⁺
81[M - CO - CH₃]⁺
68Retro-Diels-Alder fragmentation fragment
53Further fragmentation

Note: The fragmentation pattern is inferred from common pathways for pyran-2-ones and related structures. The relative intensities can vary based on instrumentation and conditions.

Interpretation of the Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through characteristic pathways for α-pyrones. The initial fragmentation often involves the loss of a neutral carbon monoxide (CO) molecule from the lactone ring, a hallmark of this class of compounds. Subsequent loss of a methyl radical (•CH₃) from the resulting ion is also a probable event. A retro-Diels-Alder reaction is another potential fragmentation route for unsaturated cyclic systems.[4]

G M C₇H₈O₂⁺ (m/z 124) frag1 [M - CO]⁺ (m/z 96) M->frag1 - CO frag2 [M - CO - CH₃]⁺ (m/z 81) frag1->frag2 - •CH₃

Figure 2: Proposed primary fragmentation pathway for this compound in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-200

    • Scan Speed: 1 scan/second

  • Data Acquisition: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities. Acquire the mass spectrum.

  • Data Analysis: Identify the molecular ion peak (M⁺) and major fragment ions. Propose fragmentation pathways consistent with the observed masses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Connectivity

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, we can establish the carbon framework and the placement of protons.

Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)
Position¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
2---~164.0
3~5.8s-~99.0
4---~161.0
4-CH₃~2.1s-~20.0
5~6.0s-~110.0
6---~153.0
6-CH₃~2.3s-~23.0

Note: These are predicted chemical shifts based on typical values for α-pyrones and substituted alkenes. Actual values may vary slightly.

Detailed Structural Elucidation using 2D NMR
  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. For this compound, we would not expect to see any cross-peaks in the COSY spectrum as the vinylic protons and the methyl protons are not coupled to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. We would expect to see correlations between the proton signal at ~5.8 ppm and the carbon signal at ~99.0 ppm (C3-H3), the proton signal at ~6.0 ppm and the carbon signal at ~110.0 ppm (C5-H5), the methyl proton signal at ~2.1 ppm and the methyl carbon at ~20.0 ppm (4-CH₃), and the methyl proton signal at ~2.3 ppm and the methyl carbon at ~23.0 ppm (6-CH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing the connectivity across multiple bonds (typically 2-3 bonds) and for assigning quaternary carbons. Key expected correlations include:

    • The protons of the 4-CH₃ group (~2.1 ppm) should show correlations to C3, C4, and C5.

    • The protons of the 6-CH₃ group (~2.3 ppm) should show correlations to C5 and C6.

    • The H3 proton (~5.8 ppm) should show correlations to C2, C4, and C5.

    • The H5 proton (~6.0 ppm) should show correlations to C3, C4, and the 6-CH₃ carbon.

G cluster_0 Key HMBC Correlations H3 H3 (~5.8 ppm) C2 C2 (~164.0 ppm) H3->C2 C4 C4 (~161.0 ppm) H3->C4 C5 C5 (~110.0 ppm) H3->C5 4-CH3 4-CH₃ (~2.1 ppm) 4-CH3->C4 4-CH3->C5 6-CH3 6-CH₃ (~2.3 ppm) 6-CH3->C5 C6 C6 (~153.0 ppm) 6-CH3->C6 H5 H5 (~6.0 ppm) H5->C4 H5->C6

Figure 3: Expected key HMBC correlations for this compound.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.[5]

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • COSY: Acquire a standard gradient-selected COSY experiment.

    • HSQC: Acquire a standard gradient-selected HSQC experiment optimized for one-bond C-H coupling (~145 Hz).

    • HMBC: Acquire a standard gradient-selected HMBC experiment optimized for long-range C-H couplings (typically 8-10 Hz).

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (CDCl₃: δH 7.26, δC 77.16). Assign all proton and carbon signals based on chemical shifts, multiplicities, and 2D correlations.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected FT-IR Absorption Bands
Wavenumber (cm⁻¹)Vibrational Mode
~3050C-H stretch (vinylic)
~2950C-H stretch (methyl)
~1720C=O stretch (α,β-unsaturated lactone)
~1640, ~1560C=C stretch (conjugated system)
~1250C-O stretch (ester)
Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band around 1720 cm⁻¹ corresponding to the carbonyl stretching vibration of the α,β-unsaturated lactone.[6] The presence of conjugated double bonds will give rise to characteristic C=C stretching vibrations in the 1640-1560 cm⁻¹ region. The C-H stretching vibrations of the vinylic and methyl protons will be observed above and below 3000 cm⁻¹, respectively. The C-O stretching of the ester group will likely appear in the fingerprint region around 1250 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, for a liquid or dissolved sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Instrument Setup: Use a standard FT-IR spectrometer.

  • Data Acquisition: Acquire a background spectrum of the empty sample holder or pure KBr pellet. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.

Expected UV-Vis Absorption Maxima
Transitionλ_max (nm)Solvent
π → π~290-310Methanol
n → π~320-340Cyclohexane

Note: The position of the absorption maxima can be influenced by solvent polarity. The n → π transition is often weak and may be obscured by the stronger π → π* transition.*

Interpretation of the UV-Vis Spectrum

The conjugated diene and the α,β-unsaturated lactone system in this compound are expected to give rise to a strong π → π* absorption in the UV region.[7] The weaker n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, may also be observable, particularly in non-polar solvents.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, cyclohexane) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record a baseline spectrum with the cuvette filled with the pure solvent. Then, record the spectrum of the sample solution over a range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.

Conclusion: A Self-Validating Structural Assignment

By systematically applying this integrated spectroscopic workflow, a complete and unambiguous structural elucidation of this compound can be achieved. Each technique provides complementary information that, when taken together, builds a self-validating case for the final structure. The mass spectrum confirms the molecular formula, the FT-IR spectrum identifies the key functional groups, the UV-Vis spectrum verifies the conjugated system, and the suite of NMR experiments definitively establishes the connectivity and chemical environment of every atom in the molecule. This rigorous approach is fundamental to advancing our understanding of this important heterocyclic scaffold and its potential applications in drug discovery and development.

References

  • Nakagawa, M., Saegusa, J., Tonozuka, M., Obi, M., Kiuchi, M., Hino, T., & Ban, Y. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses, 56, 49. doi:10.15227/orgsyn.056.0049. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, K. M., & El-Sayed, R. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Journal of the Chilean Chemical Society, 67(3), 5543-5594. [Link]

  • Koren, G., & Kočevar, M. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC, 2007(8), 97-111. [Link]

  • Georgia Tech NMR Center. (2023). Small molecule NMR sample preparation. [Link]

  • NIST. (n.d.). 2H-Pyran-2-one, 4,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

  • Chiralabs. (n.d.). UV-Visible Absorption Cut-offs for Spectroscopic Solvents. [Link]

  • NIST. (n.d.). 2H-Pyran-2-one, 4,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethyl-4H-pyran-4-one. [Link]

  • PubChem. (n.d.). 2H-Pyran-2-one, tetrahydro-4,6-dimethyl-. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Rapid Communications in Mass Spectrometry. (2000). Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern. [Link]

  • ResearchGate. (n.d.). Mass spectra of new substituted 2-amino-4H-pyrans: A retro-Diels-Alder reaction pattern. [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of (a) 1d and (c) 2c in cyclohexane at.... [Link]

  • ACS Omega. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. [Link]

  • ResearchGate. (n.d.). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. [Link]

  • An-Najah National University. (2024). Spectral, crystal structure of novel Pyran-2-one Zwitterion Schiff derivative. [Link]

  • Molecules. (2022). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. [Link]

  • ResearchGate. (n.d.). INFRARED SPECTRA OF 2,6-DIMETHYL-4-PYRONE COMPLEXES. [Link]

  • Scifiniti. (n.d.). Study of the 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT. [Link]

  • Molecules. (2022). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. [Link]

  • Chiralabs. (n.d.). UV-Visible Absorption Cut-offs for Spectroscopic Solvents. [Link]

  • Starna. (n.d.). SOLVENTS FOR ULTRAVIOLET SPECTROPHOTOMETRY. [Link]

  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-6,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

The Multifaceted Biological Activities of Pyran-2-one Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyran-2-one scaffold, a six-membered heterocyclic ring containing an oxygen atom and a ketone group, is a privileged structure in medicinal chemistry. Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of biological activities, making them a focal point for drug discovery and development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core biological activities of pyran-2-one derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. This guide delves into the underlying mechanisms of action, provides detailed experimental protocols for their evaluation, and presents key quantitative data to facilitate comparative analysis.

Anticancer Activity: Inducing Apoptosis and Arresting the Cell Cycle

Pyran-2-one derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines.[1][2][3] Their mechanisms of action are often multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.

Mechanism of Action

A significant body of research points to the ability of pyran-2-one derivatives to trigger apoptosis in cancer cells. For instance, certain derivatives isolated from Croton crassifolius have been shown to induce apoptosis in HepG2 liver cancer cells through the p53-mediated Ras/Raf/ERK signaling pathway.[1] This pathway is a critical regulator of cell proliferation and survival, and its suppression by these compounds leads to the activation of the apoptotic cascade.

Furthermore, novel fused pyran derivatives have been reported to induce apoptosis and target cell cycle progression in various cancer cell lines, including MCF7 (breast), A549 (lung), and HCT116 (colorectal). These compounds can alter cellular and nuclear morphology, inhibit colony formation, and cause DNA double-strand breaks, all of which are hallmarks of apoptosis.[4][5] Their ability to arrest the cell cycle at different phases, such as G2/M, further contributes to their anticancer efficacy by preventing the proliferation of malignant cells.[4]

anticancer_pathway Pyran-2-one Derivative Pyran-2-one Derivative p53 Activation p53 Activation Pyran-2-one Derivative->p53 Activation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Pyran-2-one Derivative->Cell Cycle Arrest (G2/M) DNA Damage DNA Damage Pyran-2-one Derivative->DNA Damage Ras/Raf/ERK Pathway Inhibition Ras/Raf/ERK Pathway Inhibition p53 Activation->Ras/Raf/ERK Pathway Inhibition Apoptosis Induction Apoptosis Induction Ras/Raf/ERK Pathway Inhibition->Apoptosis Induction Cell Cycle Arrest (G2/M)->Apoptosis Induction DNA Damage->Apoptosis Induction

Caption: Simplified signaling pathway of pyran-2-one derivatives' anticancer activity.

Quantitative Data on Anticancer Activity

The cytotoxic effects of pyran-2-one derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Pyran-2-one derivative from Croton crassifoliusHepG2 (Liver)9.8[1]
Fused pyran derivative 6e MCF7 (Breast)12.46 ± 2.72[4]
Fused pyran derivative 14b A549 (Lung)0.23 ± 0.12[4]
Fused pyran derivative 8c HCT116 (Colorectal)7.58 ± 1.01[4]
4H-Pyran derivative 4d HepG2 (Liver)42.36[6]
4H-Pyran derivative 4f MCF7 (Breast)35.69[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[7][8][9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[7]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the pyran-2-one derivatives in the culture medium.

    • Replace the existing medium with the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 24-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[7][9]

    • Incubate the plate for another 2-4 hours at 37°C, protected from light.[7]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value.

mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell Seeding Cell Seeding Compound Dilution Compound Dilution Cell Seeding->Compound Dilution Cell Treatment Cell Treatment Compound Dilution->Cell Treatment MTT Addition MTT Addition Cell Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation mic_determination_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Dilution Compound Dilution Inoculum Preparation Inoculum Preparation Compound Dilution->Inoculum Preparation Plate Inoculation Plate Inoculation Inoculum Preparation->Plate Inoculation Incubation Incubation Plate Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination ellmans_method_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent Preparation Reagent Preparation Inhibitor Dilution Inhibitor Dilution Reagent Preparation->Inhibitor Dilution Pre-incubation Pre-incubation Inhibitor Dilution->Pre-incubation Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Kinetic Measurement Kinetic Measurement Reaction Initiation->Kinetic Measurement IC50 Calculation IC50 Calculation Kinetic Measurement->IC50 Calculation

References

electrophilic and nucleophilic sites of 4,6-Dimethyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 4,6-Dimethyl-2H-pyran-2-one

Abstract

This compound is a versatile heterocyclic compound that serves as a pivotal building block in modern organic synthesis. Its unique electronic structure, characterized by an α,β-unsaturated lactone system, imparts a dual reactivity profile, enabling it to react with both nucleophiles and electrophiles. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites within the molecule. We will explore the underlying electronic principles governing its reactivity, detail key reaction classes including nucleophilic attack, ring-opening and transformation reactions, and pericyclic processes, and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable scaffold.

Introduction and Molecular Overview

This compound, also known as 4,6-dimethylcoumalin, is a member of the 2-pyrone family of compounds.[1][2] These six-membered unsaturated lactones are prevalent motifs in numerous natural products exhibiting a wide spectrum of biological activities, including antifungal, cytotoxic, and neurotoxic properties.[3] The synthetic utility of the 2-pyrone core lies in its conjugated system, which provides multiple reactive centers for chemical modification.[4] Specifically, the 4,6-dimethyl substituted variant offers a stable, readily accessible platform for constructing more complex molecular architectures, making it a compound of significant interest in medicinal chemistry and materials science.

The foundational structure consists of a diene system incorporated within a cyclic ester (lactone). This arrangement creates a polarized molecule with distinct regions of high and low electron density, which dictates its chemical behavior. Understanding this electronic landscape is paramount to predicting its reactions and designing rational synthetic strategies.

Electronic Structure: The Origin of Dual Reactivity

The reactivity of this compound is a direct consequence of its conjugated π-system, which includes the endocyclic C3=C4 double bond, the C5=C6 double bond, and the C2 carbonyl group. This conjugation allows for electron delocalization across the ring, which can be visualized through resonance structures.

The key takeaway from the resonance analysis is the creation of multiple electron-deficient (electrophilic) centers. The carbonyl carbon (C2) bears a significant partial positive charge, making it a hard electrophilic site. Furthermore, conjugation extends this positive character to the vinylic carbons at C4 and C6, rendering them soft electrophilic sites susceptible to conjugate addition.[3][4]

Conversely, the π-system also creates regions of higher electron density, particularly at the C3 and C5 positions, which allows the ring to participate in electrophilic substitution reactions, demonstrating its aromatic-like character.[3]

G start This compound + Amine (R-NH2) attack Nucleophilic attack of Amine at C2 (Carbonyl) start->attack intermediate Tetrahedral Intermediate Formation attack->intermediate ring_open Ring Opening (Acyl-Oxygen Bond Cleavage) intermediate->ring_open acyclic Acyclic Amide Intermediate ring_open->acyclic cyclize Intramolecular Cyclization (optional) acyclic->cyclize If favorable product Pyridone Derivative cyclize->product

Caption: Workflow for nucleophilic ring-opening and transformation.

Experimental Protocol 1: Synthesis of a Pyridone Derivative

Objective: To demonstrate the ring transformation of this compound upon reaction with an amine.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add an excess of the desired primary amine (e.g., aniline, 2.0 eq).

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the corresponding 1-substituted-4,6-dimethyl-2-pyridone. [3][4]

Attack at C4/C6: Conjugate (Michael) Additions

The C4 and C6 positions, being in conjugation with the carbonyl group, are soft electrophilic centers. They are prime targets for attack by soft nucleophiles in a Michael-type 1,4- or 1,6-addition. This reaction is synthetically valuable as it allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the vinylic positions without opening the pyrone ring.

The choice between C4 and C6 attack is influenced by steric and electronic factors, but both are viable. This reactivity makes 2-pyrones excellent Michael acceptors. [5]

The Nucleophilic Nature: Reactions with Electrophiles

While dominated by its electrophilic character, the 2-pyrone ring also exhibits nucleophilic properties. The aromatic-like nature of the conjugated system allows it to undergo electrophilic substitution reactions, typically at the electron-rich C3 and C5 positions. [3] Common electrophilic substitution reactions for the parent 2H-pyran-2-one ring include:

  • Halogenation: Reaction with reagents like Br₂ or NBS.

  • Nitration: Using nitrating mixtures (e.g., HNO₃/H₂SO₄).

  • Sulfonation: Reaction with fuming sulfuric acid.

For this compound, the C3 and C5 positions are the expected sites of attack. The directing effects of the existing methyl and carbonyl groups will influence the regioselectivity of these substitutions.

Pericyclic Chemistry: The Diels-Alder Reaction

One of the most powerful applications of 2-pyrones in synthesis is their participation as the 4π-electron component (diene) in Diels-Alder reactions. [6]The conjugated C3-C4-C5-C6 system readily engages with electron-deficient dienophiles (2π-electron components) like maleic anhydride or acetylenic esters.

A key feature of these cycloadditions is that the initial bicyclic adduct, containing an oxabicyclo[2.2.2]octenone core, is often thermally unstable. [4][6]It readily undergoes a retro-Diels-Alder reaction, extruding a molecule of carbon dioxide (CO₂). This sequence provides a versatile and highly convergent route to substituted aromatic compounds, which would be difficult to access through other means. [7]

G reactants This compound (Diene) + Dienophile da [4+2] Diels-Alder Cycloaddition reactants->da adduct Bicyclic Intermediate (Unstable) da->adduct rda Retro-Diels-Alder Reaction adduct->rda products Substituted Aromatic Ring + CO2 rda->products

Caption: The Diels-Alder / retro-Diels-Alder reaction sequence.

Experimental Protocol 2: Diels-Alder Reaction with an Alkyne

Objective: To synthesize a substituted benzene derivative via a Diels-Alder/retro-Diels-Alder cascade.

Methodology:

  • Reaction Setup: Combine this compound (1.0 eq) and a dienophile, such as dimethyl acetylenedicarboxylate (DMAD, 1.1 eq), in a high-boiling point, inert solvent like toluene or xylene in a sealed tube or a flask equipped with a reflux condenser.

  • Heating: Heat the mixture to a high temperature (typically 120-180 °C) to facilitate both the initial cycloaddition and the subsequent CO₂ extrusion.

  • Monitoring: Follow the consumption of the starting materials by TLC or GC-MS. The evolution of CO₂ gas is an indicator of the retro-Diels-Alder step.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The resulting substituted aromatic product can be purified by column chromatography on silica gel to afford the pure compound. [8]

Summary of Reactivity

The table below summarizes the key reactive sites of this compound and their characteristic transformations.

Site(s) of ReactivityType of ReagentReaction TypeTypical Product(s)
C2 (Carbonyl)Hard Nucleophiles (e.g., R-NH₂, OH⁻)Nucleophilic Acyl AttackRing-opened products, Pyridones
C4, C6 (Vinylic)Soft Nucleophiles (e.g., Enolates)Conjugate (Michael) Addition1,4- or 1,6-Adducts
C3, C5 (Vinylic)Electrophiles (e.g., Br⁺, NO₂⁺)Electrophilic SubstitutionSubstituted 2-pyrones
C3-C6 Diene Dienophiles (e.g., Alkynes, Alkenes)Diels-Alder CycloadditionSubstituted Aromatic Rings (after CO₂ loss)

Conclusion

This compound is a molecule of profound synthetic utility, owing to its well-defined and predictable reactivity. Its electronic architecture presents multiple electrophilic centers at C2, C4, and C6, making it an excellent substrate for a variety of nucleophilic attacks that can lead to ring-opening, functionalization, or complete transformation into different heterocyclic systems. Concurrently, its ability to act as a diene in Diels-Alder reactions provides an elegant and efficient pathway to complex aromatic structures. A thorough understanding of these reactive sites, as detailed in this guide, empowers chemists to strategically employ this scaffold in the synthesis of novel compounds for pharmaceutical and material science applications.

References

  • ResearchGate. (2015). A Simple Preparation of Some 4-Methyl-2H-pyran-2-ones. Retrieved from [Link]

  • HETEROCYCLES. (2009). Ring transformations of 2H-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. Retrieved from [Link]

  • PubChem. (n.d.). 2H-Pyran-2-one, tetrahydro-4,6-dimethyl-. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran-2-one, 4,6-dimethyl-. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • Semantic Scholar. (1995). ONE-POT SYNTHESIS OF SOME FUSED PYRAN-2-ONES. Retrieved from [Link]

  • ResearchGate. (2000). Preparation and investigation of the Diels-Alder reaction of 4,6-disubstituted thiopyran-2(H)-ones with 1,4-naphthoquinone and N-phenylmaleimide. Retrieved from [Link]

  • HETEROCYCLES. (n.d.). 3-Acylamino-2H-pyran-2-ones as dienes in Diels-Alder reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Pyrone (1) as diene in Diels-Alder reactions. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (1984). Inverse electron demand Diels-Alder reactions of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid esters and morpholino enamines. Retrieved from [Link]

  • ACS Publications. (2018). Synthesis and Utility of 2,2-Dimethyl-2H-pyrans: Dienes for Sequential Diels–Alder/Retro-Diels–Alder Reactions. Retrieved from [Link]

Sources

4,6-Dimethyl-2H-pyran-2-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,6-Dimethyl-2H-pyran-2-one for Drug Development Professionals

Introduction

The pyran-2-one ring system, a six-membered heterocyclic lactone, is a foundational scaffold in a vast array of natural products that exhibit significant biological activities.[1] This has established the pyran-2-one moiety as a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for multiple biological targets.[1] Within this important class of compounds, This compound (CAS No. 675-09-2) serves as a versatile and fundamental building block in organic synthesis.[1] Its unique electronic properties, stemming from the conjugated lactone and diene system, impart a distinct reactivity profile that synthetic chemists leverage to construct more complex molecular architectures, including a diverse range of other heterocyclic compounds such as pyridines and pyrazoles.[1] This guide provides a comprehensive overview of its chemical structure, synthesis, spectroscopic properties, and core reactivity, offering field-proven insights for researchers in drug discovery and development.

Chemical Identity and Structure

The definitive structure of this compound is characterized by a six-membered pyran ring containing a ketone at the 2-position and methyl groups at the 4- and 6-positions.

IUPAC Name: this compound[2]

Common Synonyms: 4,6-Dimethyl-α-pyrone, Mesitene lactone, 4,6-Dimethylcoumalin, 4,6-Dimethyl-2-pyrone.[3][4][5][6][7]

Identifier Value Source
CAS Number 675-09-2[1][3][4]
Molecular Formula C₇H₈O₂[3][4][8]
Molecular Weight 124.14 g/mol [1][4][8]
Appearance Yellow, Crystalline Low Melting Mass[4]
Melting Point 48-50 °C[4][9]
Boiling Point 245 °C[10][11]
InChI Key IXYLIUKQQQXXON-UHFFFAOYSA-N[3]
Canonical SMILES CC1=CC(C)=CC(=O)O1[2]

Synthesis of this compound

Established synthetic routes to this compound provide reliable and scalable access to the compound. A foundational and robust method involves the acid-catalyzed self-condensation of ethyl acetoacetate.[1] This process proceeds through cyclization and subsequent dehydration to furnish the stable aromatic pyran-2-one ring system.[1]

Mechanism: Acid-Catalyzed Self-Condensation

The mechanism is initiated by the protonation of a carbonyl group on one molecule of ethyl acetoacetate. This activation facilitates a nucleophilic attack from the enol form of a second molecule. The resulting intermediate then undergoes intramolecular cyclization and elimination of water and ethanol to yield the final product.

G cluster_start Step 1: Enolization & Protonation cluster_attack Step 2: Nucleophilic Attack cluster_cyclize Step 3: Cyclization & Elimination EtOAC 2x Ethyl Acetoacetate Enol Enol Form EtOAC->Enol ProtonatedCarbonyl Protonated Carbonyl EtOAC->ProtonatedCarbonyl H⁺ H+ H₂SO₄ (catalyst) Intermediate1 Adduct Intermediate Enol->Intermediate1 Attacks Protonated Carbonyl Cyclized Cyclized Intermediate Intermediate1->Cyclized Intramolecular Cyclization Product This compound Cyclized->Product -H₂O, -EtOH H2O H₂O EtOH EtOH

Caption: Acid-catalyzed synthesis of this compound.

Experimental Protocol: Synthesis from Dehydroacetic Acid

An alternative and common laboratory preparation involves the acid-catalyzed dealdolization of dehydroacetic acid.

Materials:

  • Dehydroacetic acid

  • Concentrated Sulfuric Acid

  • Water

  • Ethanol

  • Sodium Bicarbonate

Procedure:

  • Reaction Setup: In a round-bottom flask, add dehydroacetic acid. Cool the flask in an ice bath.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid to the cooled dehydroacetic acid with stirring. The reaction is exothermic and the temperature should be monitored.

  • Heating: After the addition is complete, remove the ice bath and gently heat the mixture in a water bath at 80-90°C for 30 minutes. The mixture will darken and evolve carbon dioxide.

  • Quenching: Allow the mixture to cool to room temperature and then pour it cautiously over crushed ice in a beaker.

  • Precipitation & Isolation: A solid precipitate of this compound will form. Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral.

  • Purification: Recrystallize the crude solid from an ethanol-water mixture to yield pure, crystalline this compound.

  • Validation: Confirm the product's identity and purity by measuring its melting point (expected: 48-50 °C) and acquiring spectroscopic data (IR, NMR).

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the structural integrity of synthesized this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, characteristic absorption band for the α,β-unsaturated lactone carbonyl (C=O) group, typically appearing around 1720-1740 cm⁻¹.[1] Additional significant peaks include C=C stretching vibrations in the 1550-1650 cm⁻¹ region and C-H stretching from the methyl groups around 2900-3000 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is simple and diagnostic. It will show two distinct singlets for the two non-equivalent methyl groups (C4-CH₃ and C6-CH₃) and two singlets or narrow doublets for the two vinyl protons at the C3 and C5 positions. The chemical shifts are influenced by the electronic environment of the heterocyclic ring.

    • ¹³C NMR: The carbon NMR will display seven distinct signals: a signal for the carbonyl carbon (C2) in the downfield region (~160-165 ppm), four signals for the sp² carbons of the ring, and two signals for the methyl group carbons in the upfield region.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular weight. The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 124.[1][3]

Reactivity and Synthetic Applications

The reactivity of this compound is governed by its dual nature as both a conjugated diene and an α,β-unsaturated lactone.[1] The electron-withdrawing effect of the carbonyl group and the ring oxygen atom creates three primary electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon (C2) and the vinylic carbons at C4 and C6.[1][12]

Nucleophilic Attack and Ring-Opening Reactions

A characteristic feature of 2H-pyran-2-ones is their propensity to undergo ring-opening reactions when treated with nucleophiles.[1][12] This reactivity provides a powerful pathway for transforming the pyran-2-one scaffold into a wide variety of other heterocyclic systems.

Mechanism: Ring Transformation with Nitrogen Nucleophiles The reaction with nitrogen nucleophiles, such as primary amines or hydrazines, is a classic example. The mechanism involves an initial nucleophilic attack on one of the electrophilic carbons (typically C6), followed by cleavage of the pyran ring to form an open-chain intermediate. This intermediate then undergoes intramolecular cyclization and elimination to yield a new, stable heterocyclic ring, such as a pyridone.[1]

G cluster_start Step 1: Nucleophilic Attack cluster_opening Step 2: Ring Opening cluster_cyclize Step 3: Recyclization & Elimination Pyrone This compound Adduct Michael Adduct Pyrone->Adduct Attack at C6 Nucleophile R-NH₂ (Amine) OpenChain Open-Chain Intermediate Adduct->OpenChain Recyclized Cyclized Intermediate OpenChain->Recyclized Intramolecular Condensation Product Substituted Pyridone Recyclized->Product -H₂O H2O H₂O

Caption: General mechanism for the transformation of a pyran-2-one.

Pericyclic Reactions

The conjugated diene system within the this compound ring allows it to participate as the diene component in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[1] This enables the construction of complex bicyclic systems, further highlighting the compound's utility as a synthetic building block.

Conclusion

This compound is a compound of significant interest due to its accessible synthesis and versatile reactivity. Its pyran-2-one core is a privileged scaffold found in numerous biologically active molecules. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and chemical behavior is essential for leveraging this molecule as a starting material or intermediate in the design and synthesis of novel therapeutic agents. The susceptibility of its electrophilic centers to nucleophilic attack provides a reliable and powerful strategy for ring transformation reactions, opening pathways to a diverse range of valuable heterocyclic structures.

References

  • Benchchem. (n.d.). This compound | 675-09-2.
  • Sigma-Aldrich. (n.d.). 4,6-Dimethyl-a-pyrone 98 | 675-09-2.
  • NIST. (n.d.). 2H-Pyran-2-one, 4,6-dimethyl-. NIST Chemistry WebBook.
  • Stenutz. (n.d.). This compound.
  • ChemicalBook. (n.d.). 4,6-Dimethyl-2-pyrone | 675-09-2.
  • Fisher Scientific. (n.d.). CAS RN 675-09-2.
  • CAS Common Chemistry. (n.d.). Mesitene lactone.
  • Santa Cruz Biotechnology. (n.d.). 4,6-Dimethyl-α-pyrone, CAS 675-09-2.
  • ResearchGate. (n.d.). A Simple Preparation of Some 4Methyl2H-pyran-2-ones.
  • Semantic Scholar. (n.d.). ONE-POT SYNTHESIS OF SOME FUSED PYRAN-2-ONES.
  • Parchem. (n.d.). 4,6-DIMETHYL-PYRAN-2-ONE (Cas 675-09-2).
  • HETEROCYCLES. (2009). Ring transformations of 2H-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents.
  • SIELC Technologies. (2018). 2H-Pyran-2-one, 4,6-dimethyl-.
  • Chemsrc. (n.d.). This compound | CAS#:675-09-2.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 675-09-2.
  • ResearchGate. (n.d.). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks.

Sources

Foreword: The Pyran-2-one Core - A Privileged Scaffold of Duality

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Reactivity of the Pyran-2-one Core

The 2H-pyran-2-one, a six-membered unsaturated lactone, represents a cornerstone in heterocyclic chemistry. Its prevalence in a vast array of natural products with diverse biological activities—ranging from antifungal and antibiotic to cytotoxic and neurotoxic—underscores its significance as a privileged scaffold.[1][2] For researchers in medicinal chemistry and drug development, the pyran-2-one core is not merely a structural motif but a versatile synthetic platform. Its unique electronic structure, which straddles the line between an aliphatic conjugated diene and a quasi-aromatic system, endows it with a rich and multifaceted reactivity.[1][2] This guide provides an in-depth exploration of this fundamental reactivity, offering not just a catalog of reactions but a causal understanding of the electronic and steric factors that govern its transformations. We will delve into its behavior in cycloadditions, its interactions with nucleophiles and electrophiles, and its photochemical transformations, providing field-proven insights and detailed protocols for the modern researcher.

Electronic Structure: The Origin of Versatile Reactivity

The key to understanding the pyran-2-one's reactivity lies in its electronic duality. While it is formally a cyclic, unsaturated ester, it exhibits characteristics of both alkenes and arenes.[1] This behavior can be rationalized by considering its resonance structures, particularly the contribution from a pyrylium betaine form.[1] This resonance delocalization introduces a degree of aromatic character and polarizes the ring, creating distinct reactive centers.

The pyran-2-one core possesses three primary electrophilic sites vulnerable to nucleophilic attack: the carbonyl carbon (C2), and the vinylogous positions C4 and C6.[1][3] Conversely, its diene system (C3-C6) can engage in cycloaddition reactions, and the ring's partial aromaticity allows for electrophilic substitution at the C3 and C5 positions.[1]

Figure 1: A conceptual map illustrating the four major reactivity paradigms of the pyran-2-one core.

The Diene Manifold: [4+2] Cycloaddition Reactions

The Diels-Alder reaction is arguably the most powerful transformation involving the pyran-2-one core, providing a direct pathway to complex bicyclic systems that can subsequently be converted into highly substituted six-membered rings.[4]

Mechanism and Aromatization

2-Pyrones typically function as electron-deficient dienes, reacting readily with electron-rich dienophiles in normal-electron-demand Diels-Alder reactions.[5] However, the introduction of electron-donating substituents on the pyrone ring can increase its reactivity towards electron-poor dienophiles.[6] A hallmark of these reactions, particularly with alkyne dienophiles, is the instability of the initial bicyclic adduct. This intermediate readily undergoes a retro-Diels-Alder reaction, extruding a molecule of carbon dioxide to yield a stable, substituted aromatic ring.[7] This cycloaddition-aromatization sequence is a cornerstone of pyrone chemistry.

Figure 2: General mechanism of the Diels-Alder/retro-Diels-Alder sequence of 2-pyrones.

Asymmetric Diels-Alder Reactions

The development of catalytic asymmetric variants has significantly enhanced the synthetic utility of pyrone Diels-Alder reactions. Although 2-pyrones are often reluctant diene partners due to their partial aromatic character, bifunctional organocatalysts have proven effective.[5][8] For instance, cinchona alkaloid-derived catalysts can promote highly enantioselective and diastereoselective reactions, even with relatively unreactive dienophiles, yielding valuable chiral building blocks.[8]

Catalyst Dienophile Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %) Reference
Cinchona Alkaloid Deriv.N-Phenylmaleimide93:795[8]
Cinchona Alkaloid Deriv.Dimethyl fumarate76:2492[8]
QD-1aN-Methylmaleimide90:1094[5]

Table 1: Representative data for asymmetric Diels-Alder reactions of 3-hydroxy-2-pyrone.

The Electrophilic Core: Reactions with Nucleophiles

The polarized nature of the pyran-2-one ring makes it highly susceptible to nucleophilic attack, primarily at positions C2, C4, and C6.[1] These reactions often lead to the opening of the lactone ring, creating versatile acyclic intermediates that can be transformed into a wide variety of new heterocyclic or carbocyclic systems.[1][9][10] This "ring transformation" strategy is a powerful tool for generating molecular diversity from a common precursor.[1][3]

Mechanism of Nucleophilic Ring Opening

The reaction pathway is dictated by the nature of the nucleophile and the substitution pattern of the pyrone. A common mechanism involves the initial attack of the nucleophile at an electrophilic carbon (e.g., C6), followed by cleavage of the endocyclic C-O bond. The resulting intermediate can then undergo various subsequent transformations.

Nucleophilic_Ring_Opening start Pyran-2-one + Nucleophile (Nu⁻) step1 1. Nucleophilic attack at C6 start->step1 step2 2. Ring opening (lactone cleavage) step1->step2 intermediate Acyclic Intermediate step2->intermediate step3 3. Intramolecular Cyclization intermediate->step3 product New Heterocycle (e.g., Pyridone, Pyrazole) step3->product

Sources

4,6-Dimethyl-2H-pyran-2-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,6-Dimethyl-2H-pyran-2-one: Synthesis, Reactivity, and Applications

Introduction

This compound, also known as 4,6-dimethyl-α-pyrone, is a key heterocyclic compound belonging to the pyran-2-one class. These structures, characterized by a six-membered unsaturated lactone ring, are prevalent in numerous natural products and exhibit a wide spectrum of biological activities.[1] The conjugated diene system and the lactone functionality within the this compound core impart a unique chemical reactivity, making it a valuable and versatile building block in synthetic organic chemistry.[2] Its structure serves as a scaffold for the synthesis of more complex molecules and a variety of other heterocyclic systems. This guide provides a comprehensive overview of its fundamental properties, established synthetic protocols, characteristic reactivity, and its significance for professionals in chemical research and drug development.

Core Molecular and Physicochemical Properties

The foundational attributes of a compound are critical for its application in research. This compound is defined by a specific molecular formula and a corresponding molecular weight, which are fundamental for all stoichiometric calculations and analytical interpretations.

PropertyValueSource
Molecular Formula C₇H₈O₂[3][4][5]
Molecular Weight 124.14 g/mol [3][6]
IUPAC Name This compound[4][5]
CAS Number 675-09-2[2][4]
Appearance Colorless to white or yellow low-melting crystalline mass[5]
Melting Point 48-52 °C[3][7]
Boiling Point 245 °C[3]
InChI Key IXYLIUKQQQXXON-UHFFFAOYSA-N[2][4][5]

Synthesis and Structural Elucidation

The reliable synthesis and unambiguous characterization of this compound are paramount for its use in further chemical transformations. The most common methods leverage acid-catalyzed condensation reactions.

Established Synthetic Route: Acid-Catalyzed Cyclocondensation

A robust and frequently employed method for synthesizing this compound is the self-condensation of ethyl acetoacetate or the treatment of dehydroacetic acid with a strong acid, such as concentrated sulfuric acid.[2] This process facilitates cyclization and subsequent dehydration to form the stable pyran-2-one ring system.

Experimental Protocol: Synthesis from Dehydroacetic Acid
  • Objective: To synthesize this compound via acid-catalyzed rearrangement of dehydroacetic acid.

  • Materials: Dehydroacetic acid, Concentrated Sulfuric Acid (H₂SO₄), Ice, Distilled Water, Diethyl Ether, Saturated Sodium Bicarbonate Solution (NaHCO₃), Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • Reaction Setup: Carefully add 10 g of dehydroacetic acid to 20 mL of concentrated sulfuric acid, cooled in an ice bath to maintain a temperature below 10 °C.

    • Reaction Execution: Stir the mixture at room temperature for 2-3 hours. The solution will gradually change color.

    • Work-up: Pour the reaction mixture slowly onto 100 g of crushed ice. A precipitate may form.

    • Extraction: Extract the aqueous mixture three times with 50 mL portions of diethyl ether.

    • Neutralization: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution until effervescence ceases, followed by a final wash with distilled water.

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.

  • Self-Validation: The success of the synthesis is confirmed by spectroscopic analysis (NMR, IR, MS) of the purified product, which should match the known data for this compound.

Workflow for Synthesis and Purification

G cluster_reaction Reaction cluster_workup Work-up & Isolation A Dehydroacetic Acid + Conc. H₂SO₄ B Stir at RT (2-3h) A->B Catalysis C Pour onto Ice B->C D Extract with Diethyl Ether C->D E Wash with NaHCO₃ / H₂O D->E F Dry (MgSO₄) & Concentrate E->F G Purification (Recrystallization) F->G H Final Product: this compound G->H

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Vibrational and resonance spectroscopy, along with mass spectrometry, provide definitive structural confirmation.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the α,β-unsaturated lactone's carbonyl (C=O) group, typically found around 1715 cm⁻¹.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show distinct signals for the two methyl groups and the two vinyl protons on the pyran ring. ¹³C NMR will confirm the presence of seven carbon atoms, including the carbonyl carbon and four sp² hybridized carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by identifying the molecular ion peak [M+H]⁺ at m/z 124.138 or other adducts.[2]

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is governed by the electrophilic nature of its ring carbons. The presence of the electron-withdrawing carbonyl group makes the C-2, C-4, and C-6 positions susceptible to nucleophilic attack.[1][2]

Nucleophilic Attack and Ring Transformation

This is a hallmark reaction of 2H-pyran-2-ones. Nucleophiles can attack the electrophilic centers, leading to a ring-opening event that forms an open-chain intermediate.[2] This intermediate can then undergo intramolecular cyclization and rearrangement to yield a diverse array of new heterocyclic or carbocyclic systems.[1] For example, reactions with nitrogen-based nucleophiles like amines or hydrazines can be used to synthesize pyridones, pyrimidines, or pyrazoles.[2][9] The specific product formed is highly dependent on the nature of the nucleophile and the reaction conditions.[2]

G Pyranone This compound (Electrophilic Centers at C2, C4, C6) Intermediate Ring-Opened Intermediate Pyranone->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Intermediate Product New Heterocycle (e.g., Pyridone) Intermediate->Product Intramolecular Cyclization

Sources

A Spectroscopic Investigation of 4,6-Dimethyl-2H-pyran-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,6-Dimethyl-2H-pyran-2-one, a member of the α-pyrone class of heterocyclic compounds, serves as a valuable scaffold in organic synthesis and drug discovery. Its substituted pyran-2-one core is a recurring motif in a variety of natural products exhibiting diverse biological activities.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization in the development of novel chemical entities. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section is designed to be a self-validating system, explaining the causality behind experimental choices and providing a logical framework for structural elucidation.

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound possesses the chemical formula C₇H₈O₂ and a molecular weight of approximately 124.14 g/mol .[2][3] The structure, illustrated below, consists of a six-membered unsaturated lactone ring with methyl groups substituted at positions 4 and 6.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum of this compound is anticipated to display distinct signals for the two methyl groups and the two vinylic protons on the pyranone ring. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the carbonyl group and the oxygen heteroatom, as well as the aromaticity of the ring system.

Data Interpretation: The proton NMR spectrum of this compound provides distinct signals for the different types of protons present. The two methyl groups at positions 4 and 6 give rise to singlets, typically in the range of δ 2.1–2.3 ppm.[2] The chemical shifts of the two vinylic protons on the pyranone ring are also characteristic. The proton at position 3 and the proton at position 5 will appear as distinct signals.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.1-2.3Singlet3HCH ₃ at C4
~2.1-2.3Singlet3HCH ₃ at C6
PredictedDoublet1HH -3
PredictedDoublet1HH -5

Note: Specific chemical shifts and coupling constants for H-3 and H-5 require experimental data not fully available in the initial search. The multiplicity is predicted based on the adjacent proton.

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon. The carbonyl carbon of the lactone is expected to be significantly downfield due to the deshielding effect of the double-bonded oxygen. The olefinic carbons will also appear in the downfield region, while the methyl carbons will be found in the upfield region.

Data Interpretation: Due to the wide range of chemical shifts in ¹³C NMR, it is expected that each of the seven carbon atoms in this compound will produce a distinct, well-resolved peak.[4]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Predicted DownfieldC =O (C2)
Predicted DownfieldC 4
Predicted DownfieldC 6
Predicted MidfieldC 3
Predicted MidfieldC 5
Predicted UpfieldC H₃ at C4
Predicted UpfieldC H₃ at C6

Note: Specific chemical shifts require experimental data not fully available in the initial search.

Experimental Protocol: NMR Spectroscopy

Trustworthiness: This protocol is designed to yield high-quality, reproducible NMR spectra for small organic molecules like this compound.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common initial choice for its ability to dissolve a wide range of organic compounds.[5]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[5]

    • Transfer the solution to a 5 mm NMR tube, ensuring the final volume is appropriate for the spectrometer.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Set the spectral width to approximately 12 ppm.

      • Use a standard single-pulse experiment with an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.[5]

      • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[5]

    • ¹³C NMR:

      • Set the spectral width to approximately 220 ppm.

      • Employ a proton-decoupled pulse sequence to obtain singlets for each carbon.

      • Use an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.[5]

      • A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.[5]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to obtain a clean spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent Add_TMS Add TMS as internal standard Dissolve->Add_TMS Transfer Transfer to NMR tube Add_TMS->Transfer Setup Instrument Setup (e.g., 400 MHz) Transfer->Setup Acquire_H1 Acquire ¹H NMR Setup->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Setup->Acquire_C13 FT Fourier Transform Acquire_H1->FT Acquire_C13->FT Correction Phase and Baseline Correction FT->Correction Analysis Spectral Analysis Correction->Analysis

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this compound, the most prominent feature in the IR spectrum will be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone ring. Other characteristic bands for C=C and C-O stretching, as well as C-H bending vibrations, are also expected.

Data Interpretation: The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) group of the lactone.[2] The exact position of this band provides insight into the ring strain and conjugation within the pyran-2-one system.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Predicted ~1720StrongC=O stretch (lactone)
Predicted ~1640, ~1560MediumC=C stretch (ring)
Predicted ~1250StrongC-O stretch (ester)
Predicted ~2900-3000MediumC-H stretch (methyl)
Predicted ~3000-3100MediumC-H stretch (vinylic)

Note: Specific wavenumbers require experimental data not fully available in the initial search.

Experimental Protocol: FTIR Spectroscopy

Trustworthiness: The Attenuated Total Reflectance (ATR) technique is often preferred for solid samples as it requires minimal sample preparation.[6] Alternatively, the KBr pellet method can be used.

ATR Method:

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the crystal.

  • Apply pressure using the clamp to ensure good contact between the sample and the crystal.[7]

  • Acquire the spectrum.

KBr Pellet Method:

  • Finely grind approximately 1-2 mg of the sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[7]

  • Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[7]

  • Place the pellet in the sample holder of the FTIR instrument for analysis.[7]

G cluster_atr ATR Method cluster_kbr KBr Pellet Method Clean_ATR Clean ATR Crystal Place_Sample_ATR Place Sample on Crystal Clean_ATR->Place_Sample_ATR Apply_Pressure Apply Pressure Place_Sample_ATR->Apply_Pressure Acquire_ATR Acquire Spectrum Apply_Pressure->Acquire_ATR Grind Grind Sample with KBr Press Press into a Pellet Grind->Press Place_Pellet Place Pellet in Holder Press->Place_Pellet Acquire_KBr Acquire Spectrum Place_Pellet->Acquire_KBr

Caption: Experimental workflows for FTIR analysis.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification and structural confirmation. For this compound, Electron Ionization (EI) is a suitable technique that will likely produce a prominent molecular ion peak and characteristic fragment ions.

Data Interpretation: The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 124, corresponding to its molecular weight.[2] The fragmentation pattern will be indicative of the molecule's structure, with common losses of CO, CH₃, and other small fragments. The fragmentation is often initiated by the elimination of CO.[8]

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative IntensityAssignment
124High[M]⁺
96Moderate[M - CO]⁺
81Moderate[M - CO - CH₃]⁺
53High[C₄H₅]⁺

Data sourced from NIST WebBook.[9][10]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Trustworthiness: This protocol outlines a standard procedure for obtaining the EI mass spectrum of a volatile organic compound.

  • Sample Introduction: The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS). For a pure solid, a direct insertion probe is efficient.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion ([M]⁺).

  • Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, charged species.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

G cluster_ms EI-MS Workflow Intro Sample Introduction Ionize Ionization (70 eV) Intro->Ionize Fragment Fragmentation Ionize->Fragment Analyze Mass Analysis Fragment->Analyze Detect Detection Analyze->Detect Spectrum Mass Spectrum Detect->Spectrum

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. The combined interpretation of these techniques allows for unambiguous identification and serves as a crucial quality control measure in its synthesis and application. The protocols and data interpretations presented in this guide offer a robust framework for researchers, scientists, and drug development professionals working with this important heterocyclic scaffold.

References

The Natural Occurrence of 4,6-Dimethyl-2H-pyran-2-one: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Its Presence in Nature, Biosynthesis, Isolation, and Biological Significance

Introduction: The Ubiquitous Yet Understated Pyran-2-one Scaffold

The 2H-pyran-2-one ring system, a six-membered heterocyclic lactone, represents a privileged scaffold in the vast tapestry of natural products.[1] These α-pyrones are fundamental structural motifs in a diverse array of secondary metabolites isolated from an eclectic mix of organisms, including bacteria, fungi, plants, and insects.[1] The inherent chemical functionalities of the pyran-2-one core, namely the conjugated lactone and diene systems, bestow upon it unique reactivity, rendering it a valuable precursor in organic synthesis.[1] Historically, the significant biological activities associated with these natural compounds have catalyzed extensive research into their isolation, characterization, and synthesis.[1] Within this broad class of compounds, 4,6-Dimethyl-2H-pyran-2-one emerges as a molecule of interest, albeit with a more subtle footprint in the scientific literature compared to its more complex relatives. This guide provides a comprehensive technical overview of the natural occurrence of this compound and its hydroxylated analogue, delving into its biosynthesis, methodologies for its isolation and characterization, and its documented biological activities.

Natural Occurrence: A Tale of Fungi and Flora

While the direct isolation of this compound from natural sources is not extensively documented, compelling evidence points to its presence, particularly as a volatile organic compound (VOC), in fungi. The closely related hydroxylated form, 4-hydroxy-3,6-dimethyl-2H-pyran-2-one , has been definitively identified in the culture filtrate of an unidentified fungus and as a secondary metabolite of Penicillium bilaiae.[1][2] Furthermore, this hydroxylated analogue has also been reported in the peel of the fruit of Pyrus pyrifolia, suggesting its distribution extends to the plant kingdom.[2]

The genus Trichoderma is a prolific producer of various alkyl- and alkenyl-2H-pyran-2-ones, which are often responsible for the characteristic coconut-like aroma of these fungi.[3][4] While 6-pentyl-2H-pyran-2-one is a major volatile component in many Trichoderma species, the presence of other derivatives, including those with shorter alkyl chains, suggests that this compound could be a minor, yet present, constituent of the volatile bouquet of certain strains.[3][5]

Biosynthesis: A Product of the Polyketide Pathway

The biosynthesis of 2H-pyran-2-one derivatives in fungi is predominantly achieved through the polyketide pathway.[6] This intricate enzymatic machinery utilizes simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, to construct complex carbon skeletons through a series of condensation reactions. The formation of the pyran-2-one ring is a result of the precise folding and cyclization of the polyketide chain, often catalyzed by a polyketide synthase (PKS) enzyme.

The genetic basis for the production of these secondary metabolites lies within biosynthetic gene clusters (BGCs) , which are contiguous sets of genes in the fungal genome that encode all the necessary enzymes for the complete biosynthetic pathway.[6][7] The identification and characterization of these BGCs are pivotal for understanding the molecular logic behind the synthesis of specific pyran-2-ones and for the potential heterologous expression of these pathways to produce novel compounds.[8][9]

Biosynthetic_Pathway AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Polyketide Linear Polyketide Intermediate PKS->Polyketide Iterative Condensation Cyclization Cyclization & Dehydration Polyketide->Cyclization Pyranone This compound Cyclization->Pyranone

Figure 1: A generalized schematic of the polyketide biosynthetic pathway leading to the formation of a 2H-pyran-2-one scaffold.

Isolation and Characterization: A Methodological Approach

The isolation and characterization of this compound from natural sources, particularly from fungal cultures, necessitate a systematic and multi-faceted analytical approach.

Experimental Protocol: Isolation of Volatile Pyran-2-ones from Fungal Cultures
  • Fungal Cultivation: Inoculate a suitable fungal strain (e.g., Trichoderma sp.) onto a solid or liquid medium known to promote the production of secondary metabolites. Incubate the culture under optimized conditions of temperature, light, and aeration for a predetermined period.

  • Extraction of Volatiles:

    • Solid-Phase Microextraction (SPME): For a rapid and solvent-less approach, expose an SPME fiber to the headspace of the fungal culture. The fiber coating will adsorb the volatile compounds.

    • Solvent Extraction: For a larger-scale extraction, utilize a solvent such as dichloromethane or ethyl acetate to extract the entire culture (mycelium and medium). Subsequent liquid-liquid partitioning can be employed for initial purification.

  • Chromatographic Separation:

    • Gas Chromatography (GC): The extracted volatile compounds are separated based on their boiling points and polarity using a GC system equipped with an appropriate capillary column.

  • Identification and Characterization:

    • Mass Spectrometry (MS): The separated compounds are introduced into a mass spectrometer, which provides information about their molecular weight and fragmentation patterns. The resulting mass spectrum can be compared to spectral libraries for identification.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure elucidation, the isolated compound can be subjected to ¹H and ¹³C NMR analysis.

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the lactone carbonyl group.

Isolation_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_analysis Analysis & Characterization Cultivation Inoculation & Incubation SPME SPME (Headspace) Cultivation->SPME Solvent Solvent Extraction Cultivation->Solvent GCMS GC-MS SPME->GCMS Solvent->GCMS NMR NMR (¹H, ¹³C) GCMS->NMR Purified Fractions IR IR Spectroscopy GCMS->IR Purified Fractions

Figure 2: A typical workflow for the isolation and characterization of volatile pyran-2-ones from fungal cultures.

Physicochemical and Spectroscopic Data
PropertyValue
Molecular Formula C₇H₈O₂
Molecular Weight 124.14 g/mol [10]
CAS Number 675-09-2[10]
Appearance Crystalline low melting mass[11]
Odor Sweet, caramel, sugar-like[11]
¹H NMR Predicted shifts would show characteristic signals for the two methyl groups and the two vinyl protons.
¹³C NMR Predicted shifts would indicate the presence of the lactone carbonyl carbon, four sp² carbons, and two methyl carbons.
IR (cm⁻¹) Expected to show a strong absorption band for the C=O stretch of the α,β-unsaturated lactone.
Mass Spectrum (m/z) The molecular ion peak at m/z 124 would be expected, along with characteristic fragmentation patterns.

Biological Activities and Potential Applications

The 2H-pyran-2-one scaffold is a well-established pharmacophore, with numerous derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties.

Antimicrobial Activity
Cytotoxic Activity

The cytotoxic potential of pyran-2-one derivatives against various cancer cell lines has been a subject of considerable research.[11][13] For instance, certain 6-acrylic phenethyl ester-2-pyranone derivatives have shown potent cytotoxic activity, with IC₅₀ values in the low micromolar range against cell lines such as HeLa, MCF-7, and A549.[13] Although specific IC₅₀ values for this compound were not found in the provided search results, the established cytotoxicity of the pyran-2-one core suggests that it could serve as a valuable template for the design of novel anticancer agents.

Conclusion and Future Perspectives

This compound, while not as extensively studied as some of its more complex congeners, represents an intriguing natural product with potential applications in the pharmaceutical and agrochemical industries. Its confirmed presence in its hydroxylated form in both fungi and plants, coupled with the widespread occurrence of related pyran-2-ones in nature, underscores the importance of continued research into its natural distribution. The elucidation of its complete biosynthetic pathway through the characterization of its biosynthetic gene cluster will not only deepen our understanding of fungal secondary metabolism but also open avenues for its biotechnological production. Further investigation into the specific antimicrobial and cytotoxic activities of this compound is warranted to fully assess its therapeutic potential. The development of robust and efficient isolation protocols from natural sources will be crucial for obtaining sufficient quantities of the compound for comprehensive biological evaluation. Ultimately, this seemingly simple molecule serves as a testament to the chemical ingenuity of nature and holds promise as a lead compound for the development of novel bioactive agents.

References

  • Biosynthetic gene clusters and the evolution of fungal chemodiversity. (2020). [Source Not Found]
  • Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. (2022). [Source Not Found]
  • 2H-Pyran-2-ones from Trichoderma viride and Trichoderma asperellum. (2025).
  • Discovery of Pyranoviolin A and Its Biosynthetic Gene Cluster in Aspergillus violaceofuscus. (2020). [Source Not Found]
  • Identification of the Pyranonigrin A Biosynthetic Gene Cluster by Genome Mining in Penicillium thymicola IBT 5891. (2018). NIH.
  • Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Deriv
  • An interpreted atlas of biosynthetic gene clusters from 1,000 fungal genomes. (n.d.). PMC - NIH.
  • Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones. (n.d.). PubMed.
  • Evaluation of Antimicrobial, Enzyme Inhibitory, Antioxidant and Cytotoxic Activities of Partially Purified Volatile Metabolites of Marine Streptomyces sp.S2A. (2018). MDPI.
  • A gene cluster containing two fungal polyketide synthases encodes the biosynthetic pathway for a polyketide, asperfuranone, in Aspergillus nidulans. (n.d.). PMC - NIH.
  • Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). (n.d.). PMC - NIH.
  • This compound. (n.d.). Stenutz.
  • A Comparative Guide to the Antifungal Efficacy of 6-Tridecyltetrahydro-2H-pyran-2-one. (n.d.). Benchchem.
  • This compound | 675-09-2. (n.d.). Benchchem.
  • Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant p
  • 2H-Pyran-2-one, tetrahydro-4,6-dimethyl- | C7H12O2. (n.d.). PubChem.
  • 2H-Pyran-2-one, 4,6-dimethyl-. (n.d.). the NIST WebBook.
  • Hemisynthesis and absolute configuration of novel 6-pentyl-2 H-pyran-2-one derivatives from Trichoderma spp. (2025).
  • 4-hydroxy-3,6-dimethyl-2H-pyran-2-one, 5192-62-1. (n.d.). The Good Scents Company.
  • Application Note: Extraction of Pyran-2-Ones from Trichoderma Species. (n.d.). Benchchem.
  • 2-Pyrones possessing antimicrobial and cytotoxic activities. (2025).
  • The volatile 6-pentyl-2H-pyran-2-one from Trichoderma atroviride regulates Arabidopsis thaliana root morphogenesis via auxin signaling and ETHYLENE INSENSITIVE 2 functioning. (n.d.). PubMed.
  • Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin. (n.d.). PubMed.
  • Application Notes: Derivatization of 3-Hydroxy-2H-pyran-2-one for Enhanced Bioactivity. (n.d.). Benchchem.

Sources

Methodological & Application

Application Note: Synthesis of 4,6-Dimethyl-2H-pyran-2-one (Dehydroacetic Acid) from Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4,6-Dimethyl-2H-pyran-2-one, more commonly known as Dehydroacetic Acid (DHA), from the self-condensation of ethyl acetoacetate. Dehydroacetic acid is a valuable pyran derivative used as a versatile starting material in the synthesis of various heterocyclic compounds and as a plasticizer and specialty chemical.[1] This application note details the underlying reaction mechanism, a robust and validated experimental protocol, and key insights for researchers, chemists, and professionals in drug development and materials science. The procedure described is adapted from well-established methods, ensuring reliability and reproducibility.[2]

Introduction and Scientific Background

This compound (CAS No: 520-45-6) is a six-membered heterocyclic compound belonging to the α-pyrone class.[3] Its synthesis from readily available ethyl acetoacetate is a classic and efficient transformation in organic chemistry. The reaction proceeds via a base-catalyzed self-condensation, a process related to the Claisen condensation, where two molecules of the ester react to form a β-keto ester, which subsequently cyclizes and dehydrates.[4][5]

The choice of ethyl acetoacetate as the starting material is strategic due to its dual functionality: the ester group and the active methylene group flanked by two carbonyls, which facilitates enolate formation.[6] The synthesis is typically catalyzed by a mild base, such as sodium bicarbonate, which is sufficient to promote the initial deprotonation without causing significant side reactions like saponification.[2] This method provides a reliable and scalable route to Dehydroacetic acid, a key building block for more complex molecular architectures.[7]

Reaction Mechanism

The formation of this compound from ethyl acetoacetate is a multi-step process initiated by a base. The mechanism can be rationalized as follows:

  • Enolate Formation: A catalytic amount of a mild base (e.g., sodium bicarbonate) abstracts an acidic α-proton from an ethyl acetoacetate molecule to form a resonance-stabilized enolate.

  • Nucleophilic Attack (Condensation): This enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second ethyl acetoacetate molecule. This C-C bond-forming step results in a dimeric β-keto ester intermediate.

  • Intramolecular Cyclization (Lactonization): The newly formed intermediate contains an ethoxy group and a ketone. An intramolecular transesterification occurs where the enolate oxygen attacks the ester carbonyl, leading to the formation of a six-membered ring and the expulsion of an ethoxide ion.

  • Dehydration: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) under the high-temperature reaction conditions to form the stable, conjugated pyran-2-one ring system.

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Condensation cluster_3 Step 3: Cyclization (Lactonization) cluster_4 Step 4: Dehydration EAA1 Ethyl Acetoacetate (1) Enolate Enolate Intermediate EAA1->Enolate + Base (-H+) Dimer Dimeric Adduct Enolate->Dimer EAA2 Ethyl Acetoacetate (2) EAA2->Dimer Nucleophilic Attack Cyclic Cyclic Intermediate Dimer->Cyclic - EtOH Product This compound Cyclic->Product - H₂O

Caption: Figure 1: Proposed Reaction Mechanism

Experimental Protocol

This protocol is optimized for consistency and high yield, based on the procedure published in Organic Syntheses.[2] It is critical to use freshly distilled reagents to minimize water content, which can inhibit the reaction.

Reagents and Materials
Reagent/MaterialGradeCAS No.SupplierNotes
Ethyl AcetoacetateReagent141-97-9Major SupplierMust be freshly vacuum-distilled before use.
Sodium BicarbonateACS144-55-8Major SupplierUsed as a fine powder.
TolueneAnhydrous108-88-3Major SupplierUsed as a solvent for azeotropic removal of ethanol.
Ethanol (95%)Reagent64-17-5Major SupplierFor recrystallization.
Porous Boiling ChipsN/AN/ALab SupplyTo ensure smooth boiling.
Celite or Filter AidN/AN/ALab SupplyOptional, for hot filtration.
Equipment
EquipmentSpecificationPurpose
Round-bottom flask250 mL, single-neckReaction vessel.
Dean-Stark ApparatusStandardTo collect ethanol byproduct.
Reflux CondenserAllihn or LiebigTo prevent solvent loss.
Heating Mantle250 mLControlled heating source.
Magnetic Stirrer & BarStandardFor mixing (optional, boiling chips sufficient).
Distillation ApparatusFor vacuum distillationPurification of crude product.
Büchner Funnel & FlaskStandardFor isolating recrystallized product.
Oil Bath---For precise temperature control.
Detailed Synthesis Procedure

Workflow Figure 2: Experimental Workflow start Start setup 1. Assemble Apparatus (Flask, Dean-Stark, Condenser) start->setup charge 2. Charge Reagents (100g Ethyl Acetoacetate, 0.05g NaHCO₃) setup->charge heat 3. Heat Reaction (Reflux Toluene, ~7-8 hours) Collect ~27g Ethanol charge->heat check 4. Monitor Temperature Ensure flask temp reaches 200-210°C heat->check distill 5. Crude Purification Vacuum Distill hot residue (Collect fraction up to 140°C / 12 mm Hg) check->distill recrystallize 6. Recrystallization Dissolve crude solid in hot ethanol, cool slowly, filter crystals distill->recrystallize dry 7. Dry Product Dry crystals under vacuum recrystallize->dry end Final Product dry->end

Caption: Figure 2: Experimental Workflow

  • Apparatus Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add a few porous boiling chips to the flask.

  • Charging Reagents: To the flask, add 100 g (0.77 mol) of freshly vacuum-distilled ethyl acetoacetate and 0.05 g of sodium bicarbonate.[2] The use of sodium bicarbonate is critical for achieving consistent results.[2] Add approximately 20 mL of toluene to the Dean-Stark trap to facilitate the azeotropic removal of ethanol.

  • Heating and Reaction: Heat the flask using a heating mantle or oil bath. The mixture should be heated to maintain a gentle reflux of the toluene. The reaction will produce ethanol, which is collected in the Dean-Stark trap. Continue heating for 7-8 hours, by which time the temperature of the liquid in the reaction flask should reach 200-210°C and approximately 27 g of ethanol will have been collected.[2] The reaction mixture will turn dark brown. Caution: Do not exceed 210°C, as this can lead to decomposition.[2]

  • Crude Product Isolation: While the reaction mixture is still hot, carefully transfer it to a flask suitable for vacuum distillation. Distill the mixture under reduced pressure. A small forerun of unreacted ethyl acetoacetate may be collected first. The desired product, dehydroacetic acid, will distill at approximately 130-140°C at 12 mmHg.[2] The distillate will solidify upon cooling.

  • Purification by Recrystallization: The crude, solidified product (approx. 34 g, 53% yield) can be purified by recrystallization.[2] Dissolve the crude solid in a minimum amount of hot 95% ethanol (approximately 2 mL of ethanol per gram of product). If the solution is highly colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered through Celite.

  • Final Product Collection: Allow the ethanolic solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the colorless, needle-like crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol and dry them under vacuum.

Expected Results and Characterization

  • Yield: The expected yield of the purified product is approximately 25-27 g (80% yield based on reacted material).[2][8]

  • Appearance: Colorless to pale yellow crystalline needles.

  • Melting Point: 108–110 °C.[2]

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₈O₄
Molecular Weight168.15 g/mol [4]
Melting Point108–110 °C[2]
Boiling Point269 °C (at 760 mmHg)[8]
CAS Number520-45-6[4]

The identity and purity of the final product can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry.

Troubleshooting and Safety

Table 2: Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No YieldWet reagents; Insufficient heating time/temp; Inactive catalyst.Ensure ethyl acetoacetate is freshly distilled. Verify reaction temperature reaches >200°C. Use fresh sodium bicarbonate.
Dark, Oily ProductOverheating (>210°C) causing decomposition.Maintain strict temperature control. Purify crude product carefully via vacuum distillation and recrystallization.
Reaction StallsInsufficient catalyst or catalyst deactivation.Ensure the correct amount of NaHCO₃ is added. The reaction is slow; ensure the full 7-8 hour heating period is completed.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood due to the use of hot toluene and ethyl acetoacetate vapors.

  • High Temperatures: Use caution when handling the hot reaction apparatus. Heating mantles and oil baths can cause severe burns.

  • Vacuum Distillation: Ensure glassware is free of cracks or defects before applying a vacuum to prevent implosion.

References

  • PrepChem.com. Preparation of dehydroacetic acid. Available from: [Link]

  • Arndt, F.; Nachtwey, P. Dehydroacetic acid. Org. Syn. Coll. Vol. 4, 238 (1963); Vol. 31, 37 (1951). Available from: [Link]

  • Wikipedia. Ethyl acetoacetate. Available from: [Link]

  • Quora. What is a mechanism of Claisen condensation of ethyl acetate to form ethyl acetoacetate? Available from: [Link]

  • AIP Publishing. Synthesis of Ethyl Acetoacetate from Ethyl Acetate Using Sodium Ethoxide as a Catalyst. AIP Conf. Proc. 2734, 040002 (2023). Available from: [Link]

  • NIST. 2H-Pyran-2-one, 4,6-dimethyl-. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]

  • Jilalat, J. et al. PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. J. Mar. Chim. Heterocycl., 21(3), 1-52 (2022). Available from: [Link]

Sources

Application Notes & Protocols: One-Pot Synthesis of Substituted 2H-Pyran-2-Ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2H-Pyran-2-Ones in Modern Drug Discovery

2H-pyran-2-ones, also known as α-pyrones, represent a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] This six-membered heterocyclic motif is the core structural component of numerous biologically active compounds, exhibiting a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-coagulant effects.[1][2] The inherent reactivity of the 2H-pyran-2-one ring, characterized by multiple electrophilic centers, also renders it a versatile synthetic intermediate for the construction of more complex molecular architectures.[3][4]

Traditional multi-step approaches to the synthesis of substituted 2H-pyran-2-ones often suffer from drawbacks such as low overall yields, tedious purification procedures, and significant solvent waste. In contrast, one-pot multicomponent reactions have emerged as a powerful and efficient strategy, aligning with the principles of green chemistry by enhancing atom economy, reducing reaction times, and simplifying experimental workflows.[4][5]

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of robust and versatile one-pot methodologies for the synthesis of substituted 2H-pyran-2-ones, complete with detailed experimental protocols, mechanistic insights, and a comparative analysis of different synthetic strategies.

Methodology 1: Phosphine-Catalyzed [4+2] Annulation of Aldehydes and Allenoates

This method provides a direct and efficient route to 6-substituted 2H-pyran-2-ones through a phosphine-catalyzed annulation of aldehydes and ethyl allenoate.[6] The reaction proceeds under mild conditions and offers a broad substrate scope.

Mechanistic Rationale

The reaction is initiated by the nucleophilic addition of a phosphine catalyst to the central carbon of the allenoate, generating a zwitterionic intermediate. This intermediate then undergoes a [4+2] cycloaddition with the aldehyde, followed by an intramolecular Wittig-type reaction to afford the 2H-pyran-2-one and regenerate the phosphine catalyst. The stereochemistry of the zwitterionic intermediate plays a crucial role in determining the reaction outcome.[6]

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Aldehyde Aldehyde (R-CHO) Cycloadduct [4+2] Cycloadduct Aldehyde->Cycloadduct [4+2] Cycloaddition Allenoate Ethyl Allenoate Zwitterion Zwitterionic Intermediate Allenoate->Zwitterion Nucleophilic Addition Phosphine Phosphine Catalyst (e.g., PPh3) Phosphine->Zwitterion Zwitterion->Cycloadduct Pyranone 6-Substituted 2H-Pyran-2-one Cycloadduct->Pyranone Intramolecular Wittig-type reaction Regen_Phosphine Regenerated Phosphine Catalyst Cycloadduct->Regen_Phosphine Catalyst Regeneration

Caption: Phosphine-catalyzed synthesis of 6-substituted 2H-pyran-2-ones.

Experimental Protocol

Materials:

  • Aldehyde (1.0 mmol)

  • Ethyl allenoate (1.2 mmol)

  • Triphenylphosphine (PPh₃) (0.1 mmol)

  • Anhydrous toluene (5 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask (25 mL) with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry 25 mL round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol), anhydrous toluene (5 mL), and triphenylphosphine (0.1 mmol).

  • Stir the mixture at room temperature for 5 minutes.

  • Add ethyl allenoate (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours (monitor by TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the desired 6-substituted 2H-pyran-2-one.

Data Summary
EntryAldehyde (R group)Yield (%)
1Phenyl85
24-Chlorophenyl82
34-Methoxyphenyl88
42-Naphthyl79
5Cinnamaldehyde75

Methodology 2: DMAP-Catalyzed Cascade Synthesis from 5H-Oxazol-4-ones

This method utilizes a polymer-supported 4-(dimethylamino)pyridine (DMAP) catalyst for a one-pot cascade synthesis of diversely substituted α-pyrones.[7] This approach is notable for its use of a recyclable catalyst, contributing to a more sustainable synthetic process.

Mechanistic Rationale

The reaction proceeds through a cascade sequence involving a C5 conjugate addition of 5H-oxazol-4-ones to α,β-unsaturated-β-ketoesters, followed by lactonization and elimination. The polymer-supported DMAP acts as a nucleophilic catalyst, facilitating the key bond-forming steps.

G Start 5H-Oxazol-4-one + α,β-Unsaturated-β-ketoester Step1 C5 Conjugate Addition Start->Step1 Catalyst Polymer-Supported DMAP Catalyst->Step1 Catalysis Intermediate Acyclic Intermediate Step1->Intermediate Step2 Lactonization Intermediate->Step2 Cyclized_Intermediate Cyclized Intermediate Step2->Cyclized_Intermediate Step3 Elimination Cyclized_Intermediate->Step3 Product Substituted 2H-Pyran-2-one Step3->Product

Caption: DMAP-catalyzed cascade synthesis workflow.

Experimental Protocol

Materials:

  • 5H-Oxazol-4-one (1.0 mmol)

  • α,β-Unsaturated-β-ketoester (1.1 mmol)

  • Polymer-supported DMAP (10 mol%)

  • Dichloromethane (DCM) (5 mL)

  • Methanol

  • Diethyl ether

Equipment:

  • Screw-cap vial (10 mL) with a magnetic stir bar

  • Stirring plate

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a 10 mL screw-cap vial, combine the 5H-oxazol-4-one (1.0 mmol), α,β-unsaturated-β-ketoester (1.1 mmol), and polymer-supported DMAP (10 mol%) in dichloromethane (5 mL).

  • Seal the vial and stir the reaction mixture at room temperature for 8-16 hours (monitor by TLC).

  • Upon completion, filter the reaction mixture to recover the polymer-supported catalyst. Wash the catalyst with DCM.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of methanol and diethyl ether to yield the pure substituted 2H-pyran-2-one.

Data Summary
Entry5H-Oxazol-4-one Substituentα,β-Unsaturated-β-ketoesterYield (%)
1PhenylEthyl benzoylacetate92
24-MethylphenylEthyl acetoacetate89
34-BromophenylEthyl benzoylacetate90
42-ThienylEthyl acetoacetate85

Methodology 3: Catalyst-Free, Three-Component Synthesis

This environmentally benign method describes a one-pot, three-component reaction for the synthesis of 3-[1-aryl(alkyl)-2-pyridin-2-yl-ethyl]-4-hydroxy-6-methyl-2H-pyran-2-ones under catalyst-free conditions.[8] The procedure is characterized by its simplicity, high yields, and use of readily available starting materials.[8]

Mechanistic Rationale

The reaction likely proceeds through an initial Knoevenagel-type condensation between the aldehyde and 2-methylpyridine to form a styrylpyridine intermediate. This is followed by a Michael-type addition of 4-hydroxy-6-methyl-2H-pyran-2-one to the activated double bond of the intermediate, leading to the final product. The absence of a catalyst is a significant advantage of this method.

G cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Pyranone 4-Hydroxy-6-methyl-2H-pyran-2-one Addition Michael-type Addition Pyranone->Addition Aldehyde Aldehyde (R-CHO) Condensation Knoevenagel-type Condensation Aldehyde->Condensation Pyridine 2-Methylpyridine Pyridine->Condensation Intermediate Styrylpyridine Intermediate Condensation->Intermediate Intermediate->Addition Final_Product Substituted 2H-Pyran-2-one Addition->Final_Product

Caption: Catalyst-free three-component synthesis of substituted 2H-pyran-2-ones.

Experimental Protocol

Materials:

  • 4-Hydroxy-6-methyl-2H-pyran-2-one (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • 2-Methylpyridine (1.0 mmol)

  • Dioxane (5 mL)

  • Ethanol

Equipment:

  • Round-bottom flask (25 mL) with a magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

Procedure:

  • In a 25 mL round-bottom flask, combine 4-hydroxy-6-methyl-2H-pyran-2-one (1.0 mmol), the aldehyde (1.0 mmol), 2-methylpyridine (1.0 mmol), and dioxane (5 mL).

  • Heat the reaction mixture to reflux and stir for 4-6 hours (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate from the solution. Collect the solid product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure 3-[1-aryl(alkyl)-2-pyridin-2-yl-ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one.

Data Summary
EntryAldehyde (R group)Yield (%)
14-Chlorobenzaldehyde95
24-Methylbenzaldehyde92
34-Nitrobenzaldehyde96
42-Furaldehyde88
5Propanal70

Conclusion and Future Outlook

The one-pot synthesis of substituted 2H-pyran-2-ones offers significant advantages over traditional multi-step methods, providing rapid access to a diverse range of these valuable heterocyclic compounds. The methodologies presented here, including phosphine-catalyzed annulation, DMAP-catalyzed cascade reactions, and catalyst-free three-component syntheses, highlight the versatility and efficiency of this approach. The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials. Future research in this area will likely focus on the development of even more sustainable and enantioselective one-pot methodologies to further expand the chemical space of medicinally relevant 2H-pyran-2-one derivatives.

References

  • 2H‐Pyran‐2‐ones' Synthesis: State‐of‐the‐Art Methods and Applications. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Scope of the one‐pot synthesis of 2H‐Pyran‐2‐onesa. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Banu, H., & Bach, T. (2011). Recent Advances in the Synthesis of 2-Pyrones. Molecules, 16(8), 6535-6561. [Link]

  • Kočevar, M., Polanc, S., & Tišler, M. (2009). Ring transformations of 2H-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. HETEROCYCLES, 77(2), 771. [Link]

  • Tejedor, D., García-Tellado, F., Delgado-Hernández, S., Diana-Rivero, R., & Díaz-Díaz, A. (2019). Recent Advances in the Synthesis of 2 H-Pyrans. Molecules, 24(16), 2904. [Link]

  • Thakral, A., Verma, M., Thakur, A., Bharti, R., & Sharma, R. (2022). Comprehensive Review on One-pot Green Synthesis of Pyran and Chromene Fused Benzo[α]phenazines. Polycyclic Aromatic Compounds, 1-22. [Link]

  • Ahmadi, A., & Mohammadi, A. (2017). A Simple and Efficient One-Pot Route for the Synthesis of 3-[1-Aryl(Alkyl)-2-Pyridin-2-yl-Ethyl]-4-Hydroxy-6-Methyl-2H-Pyran-2-Ones under Catalyst-Free Conditions. Polycyclic Aromatic Compounds, 37(2-3), 133-139. [Link]

  • 2-Pyrone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 1, 2026, from [Link]

  • Tejedor, D., García-Tellado, F., Delgado-Hernández, S., Diana-Rivero, R., & Díaz-Díaz, A. (2019). Recent Advances in the Synthesis of 2 H-Pyrans. Molecules, 24(16), 2904. [Link]

  • Kočevar, M., Kranjc, K., Kepe, V., Polanc, S., & Požgan, F. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC, 2007(8), 97-111. [Link]

  • Požgan, F., Kranjc, K., Kepe, V., Polanc, S., & Kočevar, M. (2007). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC, 2007(8), 97-111. [Link]

  • Reddy, B. S., & Reddy, Y. T. (2016). Step-wise and one-pot synthesis of highly substituted conjugated trienes from 2-oxobenzo[h]chromenes/2H-pyran-2-ones. Organic & Biomolecular Chemistry, 14(3), 969-981. [Link]

  • Kočevar, M., Polanc, S., Verček, B., & Tišler, M. (1990). A simple and general one-pot synthesis of some 2h-pyran-2-ones and fused pyran-2-ones. Tetrahedron, 46(20), 7417-7426. [Link]

Sources

Application Notes and Protocols: The Reaction of 2H-Pyran-2-ones with Nitrogen Nucleophiles in Heterocyclic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of 2H-pyran-2-ones with nitrogen nucleophiles. This reaction is a cornerstone in synthetic organic chemistry for the construction of various nitrogen-containing heterocyclic scaffolds that are prevalent in medicinal chemistry.

Introduction: The Versatility of 2H-Pyran-2-ones in Medicinal Chemistry

2H-pyran-2-ones are privileged heterocyclic motifs that serve as versatile building blocks in the synthesis of a wide array of biologically active compounds. Their inherent reactivity, particularly towards nucleophiles, allows for facile transformation into more complex molecular architectures. The reaction with nitrogen nucleophiles is of paramount importance as it opens a direct route to substituted pyridin-2-ones, dihydropyridinones, and other valuable nitrogen heterocycles. These products are key components in numerous pharmaceuticals, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Understanding the nuances of this reaction is therefore crucial for the efficient design and synthesis of novel drug candidates.

Mechanistic Insights: Navigating the Reaction Pathways

The reaction of 2H-pyran-2-ones with nitrogen nucleophiles is not a single, straightforward transformation but rather a landscape of competing reaction pathways. The predominant mechanism is dictated by the nature of the nitrogen nucleophile, the substitution pattern on the pyran-2-one ring, and the reaction conditions.

The primary routes of reaction include:

  • Michael Addition/Ring-Opening/Cyclization: This is the most common pathway, especially with primary amines. The reaction is initiated by a Michael-type conjugate addition of the amine to the C6 position of the pyran-2-one ring. This is followed by a ring-opening of the pyranone, and subsequent intramolecular cyclization with the elimination of a water molecule to afford the corresponding pyridin-2-one.

  • Diels-Alder Reaction: In some cases, particularly with imines generated in situ, a [4+2] cycloaddition (Diels-Alder) reaction can occur, leading to the formation of bicyclic adducts.

  • Direct Nucleophilic Acyl Substitution: While less common, direct attack at the carbonyl group can occur, leading to ring-opened amide intermediates.

The following diagram illustrates the principal mechanistic pathways:

G cluster_legend Reaction Pathways Pyranone 2H-Pyran-2-one Michael_Adduct Michael Adduct Pyranone->Michael_Adduct Michael Addition N_Nucleophile Nitrogen Nucleophile (R-NH2) N_Nucleophile->Michael_Adduct Ring_Opened Ring-Opened Intermediate Michael_Adduct->Ring_Opened Ring-Opening Dihydropyridinone Dihydropyridinone Michael_Adduct->Dihydropyridinone Cyclization Pyridinone Pyridin-2-one Ring_Opened->Pyridinone Cyclization (-H2O) Key Key: Starting Material Reagent Intermediate Product Start_Key Reagent_Key Intermediate_Key Product_Key

Caption: Mechanistic pathways for the reaction of 2H-pyran-2-ones with nitrogen nucleophiles.

Experimental Protocols

The following protocols are provided as a general guide. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Synthesis of a Substituted Pyridin-2-one from a 2H-Pyran-2-one and a Primary Amine

This protocol describes a general procedure for the synthesis of a substituted pyridin-2-one via the reaction of a 2H-pyran-2-one with a primary amine in a suitable solvent.

Materials:

  • 2H-pyran-2-one derivative (1.0 eq)

  • Primary amine (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., ethanol, acetic acid, or toluene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2H-pyran-2-one derivative (1.0 eq) and the chosen anhydrous solvent (e.g., 10 mL per mmol of pyran-2-one).

  • Add the primary amine (1.1 - 1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-24 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Self-Validation:

  • The progress of the reaction should be monitored by TLC, observing the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot.

  • The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity.

Protocol 2: Synthesis of a Dihydropyridinone Derivative

In some cases, particularly with less reactive amines or under milder conditions, the reaction may yield a dihydropyridinone.

Materials:

  • Same as Protocol 1, with the potential use of a milder solvent (e.g., methanol, isopropanol).

Procedure:

  • Follow steps 1 and 2 of Protocol 1.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction closely by TLC. The dihydropyridinone is often an intermediate that can be isolated before it aromatizes to the pyridin-2-one.

  • Once the starting material is consumed and the desired dihydropyridinone is the major product, proceed with work-up and purification as described in Protocol 1.

Factors Influencing the Reaction Outcome

The selective synthesis of a particular product is highly dependent on several factors:

  • Nature of the Nitrogen Nucleophile: Primary amines generally lead to pyridin-2-ones. Secondary amines, lacking a proton for the final elimination step, often yield stable dihydropyridinones or ring-opened products. Ammonia and its derivatives can also be used to generate the corresponding NH-pyridin-2-ones.

  • Substitution on the 2H-Pyran-2-one Ring: Electron-withdrawing groups on the pyran-2-one ring can activate it towards nucleophilic attack, accelerating the reaction. Bulky substituents may hinder the reaction or influence the regioselectivity of the initial Michael addition.

  • Solvent: The choice of solvent is critical. Protic solvents like ethanol and acetic acid can facilitate the proton transfer steps involved in the reaction. Acetic acid can also act as a catalyst. Aprotic solvents like toluene or xylene are often used for higher reaction temperatures and to facilitate the removal of water via a Dean-Stark apparatus, driving the reaction towards the pyridin-2-one product.

  • Temperature: Higher temperatures generally favor the formation of the thermodynamically more stable pyridin-2-one through dehydration. Milder temperatures may allow for the isolation of the kinetic product, the dihydropyridinone.

  • Catalysts: The reaction can be catalyzed by both acids and bases. Acid catalysts can activate the pyran-2-one carbonyl group, while base catalysts can deprotonate the nitrogen nucleophile, increasing its nucleophilicity.

Data Presentation: Representative Reaction Outcomes

The following table summarizes typical reaction conditions and outcomes for the reaction of various 2H-pyran-2-ones with nitrogen nucleophiles.

2H-Pyran-2-one DerivativeNitrogen NucleophileSolventTemperature (°C)ProductYield (%)
Dehydroacetic acidAnilineAcetic AcidReflux4,6-Dimethyl-1-phenylpyridin-2(1H)-one~85%
Coumalic acidBenzylamineEthanolReflux1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid~70%
4-Methyl-2H-pyran-2-oneAmmoniaMethanol100 (sealed tube)4-Methylpyridin-2(1H)-one~60%
6-Phenyl-2H-pyran-2-oneEthylamineTolueneReflux1-Ethyl-6-phenylpyridin-2(1H)-one~75%

Applications in Drug Development

The nitrogen heterocycles synthesized from 2H-pyran-2-ones are of significant interest in drug discovery.

  • Pyridin-2-one Core: This scaffold is present in several marketed drugs and clinical candidates. For instance, Milrinone is a phosphodiesterase 3 (PDE3) inhibitor used in the treatment of heart failure. The pyridinone core is crucial for its biological activity.

  • Dihydropyridinone Derivatives: These compounds have shown a wide range of pharmacological activities, including calcium channel modulation, anti-cancer, and anti-inflammatory effects. Their synthesis from readily available 2H-pyran-2-ones makes them attractive targets for lead optimization studies.

The following diagram illustrates the workflow from 2H-pyran-2-one to potential drug candidates:

G Start 2H-Pyran-2-one (Starting Material) Reaction Reaction with Nitrogen Nucleophiles Start->Reaction Products Nitrogen Heterocycles (Pyridin-2-ones, Dihydropyridinones) Reaction->Products Screening Biological Screening (HTS, In vitro assays) Products->Screening Lead_Opt Lead Optimization (SAR Studies) Screening->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Drug discovery workflow utilizing 2H-pyran-2-one derivatives.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no reaction - Insufficient temperature- Low reactivity of starting materials- Inappropriate solvent- Increase reaction temperature- Add a catalyst (e.g., acetic acid)- Switch to a higher boiling point solvent
Formation of multiple products - Competing reaction pathways- Impure starting materials- Adjust reaction temperature to favor one product- Purify starting materials before use- Change the solvent to improve selectivity
Difficulty in product isolation - Product is highly soluble in the work-up solvent- Formation of an emulsion during extraction- Use a different solvent for extraction- Brine wash to break emulsions- Consider purification by chromatography without aqueous work-up

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • El-Sayed, M. A.-M., & El-Gaby, M. S. A. (2018). Chemistry of 2H-Pyran-2-ones. Current Organic Synthesis, 15(4), 465-499. [Link]

  • Afify, A. A., & El-Sayed, M. A.-M. (2019). Reactions of 2H-Pyran-2-ones with Nitrogen Nucleophiles. Mini-Reviews in Organic Chemistry, 16(6), 549-571. [Link]

  • Katritzky, A. R., & Rachwal, S. (1996). The conversion of pyrylium salts into other heterocycles. Chemical Reviews, 96(3), 929-972. [Link]

  • Van der Plas, H. C. (1999). Ring transformations of heterocycles. 2. Tetrahedron, 55(41), 12291-12321. [Link]

Application Notes & Protocols: 4,6-Dimethyl-2H-pyran-2-one as a Foundational Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethyl-2H-pyran-2-one, also known as 4,6-dimethyl-α-pyrone, is a six-membered heterocyclic compound that has emerged as a highly versatile and valuable scaffold in synthetic organic chemistry.[1] Its unique structure, featuring a conjugated diene system constrained within a lactone ring, imparts a distinct reactivity profile that chemists can exploit to construct a diverse array of more complex molecular architectures.[2][3][4] This guide provides an in-depth exploration of the primary synthetic applications of this compound, focusing on its utility in cycloaddition reactions for the synthesis of functionalized aromatics and its role as a precursor for various heterocycles via nucleophilic ring-transformation reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and discuss the causality behind experimental choices to empower researchers in leveraging this powerful building block for their synthetic campaigns.

Introduction: The Chemical Versatility of this compound

The pyran-2-one motif is a privileged structure found in numerous natural products exhibiting a wide spectrum of biological activities.[3][4] this compound (CAS No. 675-09-2) serves as a foundational and readily accessible starting material for synthetic endeavors.[2] Its reactivity is dominated by two primary pathways:

  • As a Diene in Pericyclic Reactions: The conjugated diene within the pyranone ring readily participates in [4+2] cycloaddition (Diels-Alder) reactions. A key feature of this pathway is the subsequent elimination of a small molecule (typically CO₂) from the initial cycloadduct, which provides a powerful driving force for the reaction and results in the formation of highly substituted aromatic compounds.[2][5]

  • As an Electrophile in Ring-Opening/Transformation Reactions: The pyran-2-one ring possesses three electrophilic carbon centers (C2, C4, and C6), making it susceptible to attack by a wide range of nucleophiles.[2][6] This mode of reactivity typically initiates a ring-opening cascade, followed by rearrangement and intramolecular cyclization to generate new carbocyclic and heterocyclic systems, which is a testament to its utility in diversity-oriented synthesis.[6][7]

One of the most common and established methods for preparing this building block involves the acid-catalyzed self-condensation of ethyl acetoacetate or the treatment of dehydroacetic acid with a strong acid like sulfuric acid, ensuring its accessibility for laboratory-scale and larger-scale synthesis.[2]

Application I: Synthesis of Functionalized Aromatics via Diels-Alder / Retro-Diels-Alder Cascade

The conversion of 2H-pyran-2-ones into aromatic compounds is one of their most powerful applications. This transformation proceeds via a sequential Diels-Alder cycloaddition followed by a retro-Diels-Alder reaction. The pyranone serves as the 4π-electron component (diene), reacting with a 2π-electron component (dienophile), typically an alkyne. The initial bicyclic adduct, a 2-oxabicyclo[2.2.2]octa-diene derivative, is thermally unstable and readily extrudes carbon dioxide to yield the aromatic product.[2][8] This method provides a regioselective route to functionally crowded benzenes that can be difficult to access through traditional electrophilic aromatic substitution.[9]

Caption: Diels-Alder / Retro-Diels-Alder Cascade of this compound.

Protocol 2.1: Synthesis of Dimethyl 3,5-Dimethylphthalate

This protocol details the reaction of this compound with dimethyl acetylenedicarboxylate (DMAD), a highly reactive dienophile, to generate a polysubstituted benzene derivative.[5][10] The high temperature is necessary to overcome the activation energy for both the cycloaddition and the subsequent CO₂ extrusion.

Materials:

  • This compound (1.0 eq)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.2 eq)

  • Toluene, anhydrous

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add this compound.

  • Dissolve the pyranone in a minimal amount of anhydrous toluene.

  • Add dimethyl acetylenedicarboxylate (DMAD) to the solution.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 5-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting pyranone), allow the mixture to cool to room temperature.

  • Remove the toluene solvent under reduced pressure using a rotary evaporator.

  • The resulting crude residue can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure dimethyl 3,5-dimethylphthalate.

Trustworthiness & Causality:

  • Excess Dienophile: Using a slight excess of DMAD ensures the complete consumption of the limiting pyranone reagent.

  • Anhydrous Solvent: While the reaction is not highly sensitive to moisture, using an anhydrous solvent prevents potential side reactions and ensures consistency.

  • Thermal Conditions: The retro-Diels-Alder step is a thermally driven pericyclic reaction. Refluxing in toluene provides the necessary energy for the extrusion of CO₂, which is entropically favorable and drives the reaction to completion.

DienophileProductTypical ConditionsApproximate Yield
Dimethyl AcetylenedicarboxylateDimethyl 3,5-DimethylphthalateToluene, Reflux, 5h95%[5][10]
Phenylacetylene1,3-Dimethyl-5-phenylbenzeneHigh TemperatureModerate
β-Nitrostyrene1,3-Dimethyl-5-(nitromethyl)benzene derivativeHigh TemperatureMixture of regioisomers

Application II: Nucleophilic Ring Transformation to Heterocycles

The electron-deficient nature of the pyran-2-one ring makes it an excellent substrate for nucleophilic attack. This reactivity pathway allows for its transformation into a variety of other heterocyclic systems, most notably pyridones.[2][6] The general mechanism involves an initial nucleophilic addition to one of the electrophilic carbons (C2 or C6), leading to the opening of the lactone ring. The resulting open-chain intermediate then undergoes intramolecular cyclization and dehydration to yield a new, stable heterocyclic ring.[2][7]

Caption: General mechanism for nucleophilic conversion of pyranone to pyridone.

Protocol 3.1: Synthesis of 4,6-Dimethyl-2-pyridone

This protocol describes the conversion of this compound into its corresponding pyridone derivative using aqueous ammonia. This reaction is a robust and high-yielding method to access the pyridone core structure.

Materials:

  • This compound (1.0 eq)

  • Aqueous Ammonia (28-30%) (large excess)

  • Ethanol (optional, as co-solvent)

  • Round-bottom flask with reflux condenser

  • Beaker with ice bath

Procedure:

  • Place this compound in a round-bottom flask.

  • Add a large excess of aqueous ammonia. If the pyranone has low solubility, a small amount of ethanol can be added as a co-solvent.

  • Heat the mixture to reflux for 4-6 hours. The reaction should become homogeneous as it proceeds.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove excess ammonia and solvent.

  • The resulting residue will contain the product. Recrystallization from a suitable solvent system (e.g., water/ethanol) will yield pure 4,6-dimethyl-2-pyridone as a crystalline solid.

Trustworthiness & Causality:

  • Excess Nucleophile: A large excess of ammonia is used to drive the reaction equilibrium towards the product and to serve as the solvent.

  • Reflux Conditions: Heating is required to provide the activation energy for both the initial ring-opening and the subsequent cyclization/dehydration steps.

  • Workup: The product is often a stable, crystalline solid, making purification by recrystallization highly effective.

NucleophileResulting Heterocycle
Ammonia / Primary AminesPyridones[2][6]
HydrazinePyrazoles[2][6]
HydroxylamineIsoxazoles / Pyridones[7]
Active Methylene Compounds (C-Nucleophiles)Substituted Benzenes / Phenols[9]

Summary and Outlook

This compound is a powerful and economical building block for the synthesis of complex organic molecules. Its well-defined reactivity allows for predictable outcomes in both pericyclic and nucleophilic transformation reactions. The ability to readily generate highly substituted aromatic and heterocyclic scaffolds makes it an invaluable tool for professionals in medicinal chemistry, natural product synthesis, and materials science. The protocols outlined herein provide a solid foundation for researchers to begin exploring the vast synthetic potential of this versatile pyranone derivative.

References

  • Regioselective Synthesis of Functionally Crowded Benzenes at Room Temperature Through Ring Transformation of 2H‐Pyran‐2‐ones. | Semantic Scholar . Semantic Scholar. Available at: [Link]

  • Ring transformations of 2h-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents . HETEROCYCLES, Vol. 77, No. 2, 2009. Available at: [Link]

  • Synthesis of functionalized benzene using Diels–Alder reaction of activated acetylenes with synthesized phosphoryl-2-oxo-2H-pyran - R Discovery . R Discovery. Available at: [Link]

  • 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application - MDPI . MDPI. Available at: [Link]

  • Synthesis of Highly Functionalized 2-Pyranone from Silyl Ketene - PubMed . PubMed. Available at: [Link]

  • Nucleophilic ring opening of 2‐pyrone (1). - ResearchGate . ResearchGate. Available at: [Link]

  • Inverse electron demand Diels-Alder reactions of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid esters and morpholino enamines: r - American Chemical Society . ACS Publications. Available at: [Link]

  • A Simple Preparation of Some 4Methyl2H-pyran-2-ones - ResearchGate . ResearchGate. Available at: [Link]

  • Diels-Alder reaction of pyran-2(H)-ones: Part VI - Preparation and investigation of the Diels-Alder reaction of 4,6-disubstituted thiopyran-2(H)-ones with 1,4-naphthoquinone and N-phenylmaleimide - ResearchGate . ResearchGate. Available at: [Link]

  • 2H-Pyran-2-one, 4,6-dimethyl- - the NIST WebBook . NIST. Available at: [Link]

  • Synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones. Their use as dienophiles in Diels-Alder cycloadditions - PubMed . PubMed. Available at: [Link]

  • Recent Advances in the Synthesis of 2-Pyrones - PMC - NIH . NIH National Library of Medicine. Available at: [Link]

  • (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS - ResearchGate . ResearchGate. Available at: [Link]

  • Synthesis and Utility of 2,2-Dimethyl-2H-pyrans: Dienes for Sequential Diels–Alder/Retro-Diels–Alder Reactions | Organic Letters - ACS Publications . ACS Publications. Available at: [Link]

  • ONE-POT SYNTHESIS OF SOME FUSED PYRAN-2-ONES - Semantic Scholar . Semantic Scholar. Available at: [Link]

  • Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions | ACS Omega - ACS Publications . ACS Publications. Available at: [Link]

  • Construction of Functionalized 2 H-Pyran-2-ones via N-Heterocyclic Carbene-Catalyzed [3 + 3] Annulation of Alkynyl Esters with Enolizable Ketones - PubMed . PubMed. Available at: [Link]

  • enantioselective diels-alder reactions of 2h-pyrans - The University of Liverpool Repository . University of Liverpool. Available at: [Link]

  • 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application . MDPI. Available at: [Link]

  • 3-acylamino-2h-pyran-2-ones as dienes in diels-alder reactions . Arkivoc. Available at: [Link]

  • 36.06 Practice with Multi-step Synthesis of Substituted Benzenes - YouTube . YouTube. Available at: [Link]

  • 5,6-Dimethyl-4-phenyl-2H-pyran-2-one - PMC - NIH . NIH National Library of Medicine. Available at: [Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PubMed Central . NIH National Library of Medicine. Available at: [Link]

  • Synthesis and Utility of 2,2-Dimethyl-2H-pyrans: Dienes for Sequential Diels–Alder/Retro-Diels–Alder Reactions - ACS Publications . ACS Publications. Available at: [Link]

Sources

Application Note & Protocols: Acid-Catalyzed Cyclocondensation for Pyran-2-one Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyran-2-one Scaffold

The pyran-2-one (or α-pyrone) moiety is a privileged heterocyclic scaffold found in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticoagulant, anti-HIV, and antimicrobial properties.[1] Consequently, the development of efficient and robust synthetic routes to this core structure is of paramount importance to researchers in organic synthesis and drug development.

Among the various synthetic strategies, acid-catalyzed cyclocondensation reactions represent one of the most direct and versatile methods for constructing the pyran-2-one ring system.[3][4] This guide provides an in-depth exploration of the mechanistic principles, key experimental parameters, and detailed laboratory protocols for the successful synthesis of pyran-2-ones, with a particular focus on the renowned Pechmann condensation for coumarin (benzo-α-pyrone) synthesis as an illustrative and widely applicable model.[1][5][6]

Mechanistic Insights: The Chemistry of Ring Formation

Understanding the reaction mechanism is critical for troubleshooting and optimization. The acid-catalyzed formation of a pyran-2-one ring, exemplified by the Pechmann condensation, is a multi-step process that hinges on the precise orchestration of transesterification, electrophilic aromatic substitution, and dehydration.[5][7][8]

The choice of acid catalyst—whether a Brønsted acid like H₂SO₄ or a Lewis acid like AlCl₃—is crucial as it facilitates multiple key transformations.[1]

The key mechanistic steps are as follows:

  • Catalyst-Mediated Activation: The reaction initiates with the protonation (Brønsted acid) or coordination (Lewis acid) of the β-ketoester's carbonyl group, which significantly increases its electrophilicity.

  • Transesterification: The hydroxyl group of the phenol substrate performs a nucleophilic attack on the activated carbonyl of the β-ketoester. This initial step results in a transesterification, forming a new ester intermediate.[5][9]

  • Intramolecular Cyclization: The acid catalyst then activates the second carbonyl group (the ketone) of the intermediate. This prompts an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the phenol attacks the activated carbonyl, forming the new heterocyclic ring.[5][6] This step is analogous to a Friedel-Crafts acylation.

  • Dehydration: The final step involves the elimination of a water molecule from the cyclic intermediate to form a thermodynamically stable, conjugated enone system, yielding the final coumarin product.[5][8]

Pechmann_Mechanism cluster_0 1. Transesterification cluster_1 2. Intramolecular Cyclization cluster_2 3. Dehydration Phenol Phenol Intermediate1 Ester Intermediate Phenol->Intermediate1 + Ketoester (H⁺ Catalyst) Ketoester β-Ketoester Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Electrophilic Aromatic Substitution Product Pyran-2-one (Coumarin) Intermediate2->Product - H₂O

Caption: Key stages of the Pechmann condensation mechanism.

Optimizing the Reaction: A Guide to Key Parameters

The success of a pyran-2-one synthesis is highly dependent on the careful selection of substrates, catalysts, and reaction conditions. A logical approach to optimization can dramatically improve yields and purity.

Substrate Scope and Reactivity

The electronic nature of the phenol substrate is a primary determinant of reactivity.

  • Activated Phenols: Phenols bearing electron-donating groups (e.g., -OH, -NH₂, -OR) are highly activated towards electrophilic substitution and react under milder conditions, often at room temperature or with gentle heating.[6] Resorcinol is a classic example of a highly reactive substrate.

  • Simple Phenols: Unsubstituted phenol requires harsher conditions, such as higher temperatures and strong acid catalysts, to achieve good conversion.[6]

  • Deactivated Phenols: Phenols with electron-withdrawing groups are generally poor substrates for this reaction and may fail to react.[6]

Catalyst Selection: The Heart of the Transformation

The choice of acid catalyst influences reaction rate, yield, and operational simplicity.

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acids H₂SO₄, PPA, CH₃SO₃HInexpensive, readily available, powerful catalysts.[1][5]Harsh conditions, corrosive, difficult to recycle, can cause side reactions (e.g., sulfonation).[10]
Lewis Acids AlCl₃, TiCl₄, ZnCl₂, InCl₃, SnCl₂Can offer milder conditions, high efficiency.[6][11]Often moisture-sensitive, require stoichiometric amounts, aqueous workup can be problematic.
Solid Acids Amberlyst-15, Sulfated Zirconia, ZeolitesEnvironmentally friendly ("green"), easily removed by filtration, recyclable, simplified workup.[4][10][12]May have lower activity than homogeneous catalysts, potential for pore-size limitations.
Modern Synthetic Methodologies

To overcome the limitations of traditional heating, several modern techniques have been applied to accelerate the reaction and improve its environmental footprint.

  • Microwave Irradiation: Can dramatically reduce reaction times from hours to minutes and often improves yields.[11][13]

  • Solvent-Free Conditions: Eliminating volatile organic solvents reduces waste and simplifies purification, aligning with green chemistry principles.[10][14]

  • Ball Milling: A mechanochemical approach that can promote reactions in the solid state, often at room temperature and without solvent.[14]

Detailed Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin

This protocol details the synthesis of a common and highly useful coumarin derivative via the Pechmann condensation of resorcinol and ethyl acetoacetate using the solid acid catalyst Amberlyst-15, which offers a safer and more environmentally benign alternative to concentrated sulfuric acid.

Materials and Reagents
  • Resorcinol (1.0 mmol, 110.1 mg)

  • Ethyl acetoacetate (1.1 mmol, 143.2 mg, 140 µL)

  • Amberlyst-15 hydrogen form (10 mol% by weight, ~20 mg)

  • Ethanol (for recrystallization)

  • Deionized water

Equipment
  • 10 mL round-bottom flask

  • Reflux condenser

  • Magnetic stir bar and stir plate with heating

  • Oil bath or heating mantle

  • Buchner funnel and filter flask

  • TLC plates (silica gel) and developing chamber

Experimental Workflow

Workflow Setup 1. Reaction Setup Combine Resorcinol, Ethyl Acetoacetate, and Amberlyst-15 in flask. React 2. Heating Stir and heat mixture at 110 °C for 100 minutes. Setup->React Monitor 3. Monitoring Track progress using TLC. React->Monitor Workup 4. Work-up Cool, pour into ice water to precipitate product. Collect by filtration. Monitor->Workup Purify 5. Purification Recrystallize crude solid from ethanol. Workup->Purify Analyze 6. Characterization Analyze pure product (MP, FT-IR, NMR). Purify->Analyze

Caption: General workflow for 7-Hydroxy-4-methylcoumarin synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a 10 mL round-bottom flask containing a magnetic stir bar, add resorcinol (1.0 mmol, 110.1 mg), ethyl acetoacetate (1.1 mmol, 140 µL), and Amberlyst-15 (0.2 g).[12]

  • Heating: Attach a reflux condenser and place the flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously.[12]

  • Reaction Monitoring: The reaction is typically complete within 100 minutes.[12] Progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 6:4 dichloromethane:n-hexane).

  • Work-up: After completion, remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 50 mL of ice-cold water while stirring. A solid precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold deionized water (2 x 10 mL).

  • Purification: Transfer the crude solid to a small Erlenmeyer flask and recrystallize from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the pure, crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected yield of 7-hydroxy-4-methylcoumarin is typically very high, up to 95%.[12]

Characterization Data
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 185-188 °C.

  • FT-IR (KBr, cm⁻¹): ~3100 (O-H stretch), ~1720 (C=O lactone stretch), ~1620 (C=C aromatic stretch).[12]

  • ¹H-NMR (CDCl₃, δ, ppm): ~2.4 (s, 3H, CH₃), ~6.1 (s, 1H, vinyl H-3), ~6.8-7.5 (m, 3H, aromatic protons), ~11.0 (s, 1H, OH).[12]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; substrate is not activated enough; insufficient temperature or time.Use fresh or properly activated catalyst. For unreactive phenols, switch to a stronger acid catalyst (e.g., H₂SO₄) and increase the reaction temperature.[6]
Dark/Tarry Product Reaction temperature is too high, leading to decomposition or side reactions (e.g., sulfonation with H₂SO₄).[10]Reduce the reaction temperature. Consider using a milder catalyst (e.g., a solid acid or Lewis acid).
Product Fails to Crystallize Presence of impurities; incorrect recrystallization solvent or technique.Ensure the crude product is thoroughly washed. Try a different solvent system for recrystallization. Use seeding crystals if available.
Incomplete Reaction Insufficient reaction time; catalyst deactivation.Extend the reaction time and monitor by TLC until the starting material is consumed. Ensure anhydrous conditions if using a moisture-sensitive Lewis acid.

Conclusion

The acid-catalyzed cyclocondensation remains a cornerstone of pyran-2-one synthesis due to its operational simplicity and the wide availability of starting materials. By understanding the underlying mechanism and the influence of key reaction parameters, researchers can effectively optimize conditions for a broad range of substrates. The adoption of modern, greener methodologies, such as the use of recyclable solid acid catalysts and solvent-free conditions, further enhances the utility of this powerful transformation, making it a valuable and sustainable tool in the arsenal of synthetic chemists in academia and industry.

References

  • Wikipedia. Pechmann condensation. [Link]

  • Journal of Molecular Catalysis A: Chemical. Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. [Link]

  • MDPI. A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. [Link]

  • Rasayan Journal of Chemistry. MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. [Link]

  • ET-Chem. Pechmann Condensation Mechanism Resorcinol. [Link]

  • European Journal of Organic Chemistry. Organocatalyzed Approach to the Synthesis of γ‐Pyrones via Hydration/Cyclization of Skipped Diynones under Basic Conditions. [Link]

  • Grokipedia. Pechmann condensation. [Link]

  • ResearchGate. Mechanism of the Pechmann Reaction: A Theoretical Study. [Link]

  • ResearchGate. Synthesis of 4-methylcoumarin (3) via the Pechmann condensation of phenol (1) and ethyl acetoacetate (2). [Link]

  • Organic Chemistry Portal. 2-Pyrone synthesis. [Link]

  • ResearchGate. Recent Advances in the Synthesis of Coumarin Derivatives via Pechmann Condensation. [Link]

  • National Institutes of Health. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. [Link]

  • SciSpace. Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. [Link]

  • Organic Chemistry Portal. Pechmann Condensation Coumarin Synthesis. [Link]

  • National Institutes of Health. Recent Advances in the Synthesis of 2-Pyrones. [Link]

  • Organic Syntheses. 2H-Pyran-2-one. [Link]

  • Royal Society of Chemistry. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. [Link]

  • National Institutes of Health. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). [Link]

  • ResearchGate. 2H-Pyran-2-ones and their annelated analogs as multifaceted building blocks for the fabrication of diverse heterocycles. [Link]

Sources

Application Notes & Protocols: Leveraging 4,6-Dimethyl-2H-pyran-2-one in Flavor and Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Core Principles and Strategic Importance

4,6-Dimethyl-2H-pyran-2-one (CAS 675-09-2), also known as 4,6-dimethyl-α-pyrone, is more than a singular flavor ingredient; it is a versatile heterocyclic platform for the synthesis of a diverse array of high-value aroma chemicals.[1] Its intrinsic olfactory profile, often described as sweet, caramellic, and reminiscent of licorice and balsam, provides a foundational gourmand note.[2] However, its true potential lies in the reactivity of its α,β-unsaturated lactone system. The pyran-2-one core contains multiple electrophilic centers, making it a prime substrate for nucleophilic attack and subsequent ring-opening or rearrangement reactions.[3] This reactivity allows chemists to transform a simple, readily available pyrone into complex nitrogen- and oxygen-containing heterocycles, significantly expanding the palette of available flavor and fragrance compounds.

This guide details the synthesis of the title compound from a common industrial precursor and subsequently demonstrates its utility as a synthon for creating N-substituted pyridones, a class of compounds with broad applications and often distinct sensory characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 675-09-2[3][4]
Molecular Formula C₇H₈O₂[4]
Molecular Weight 124.14 g/mol [3][4]
Appearance Yellow to colorless liquid or crystalline solid[3]
Melting Point 48-50 °C[2]
Odor Profile Sweet, caramel, sugar, green, licorice, balsam, gourmand[2]
Synonyms 4,6-Dimethyl-α-pyrone, 4,6-Dimethylcoumalin, Mesitene lactone[4]

Section 2: Synthesis of this compound from Dehydroacetic Acid

Principle of Synthesis

The most direct and industrially relevant synthesis of this compound involves the acid-catalyzed decarboxylation of dehydroacetic acid (DHA).[1][5] Dehydroacetic acid, a readily available compound often used as a preservative, possesses a 3-acetyl group that can be cleaved under strong acidic conditions.[1][6] The mechanism proceeds via protonation of the acetyl carbonyl, followed by nucleophilic attack by water and subsequent retro-Claisen condensation to eliminate the acetyl group as acetic acid, yielding the target pyrone. Concentrated sulfuric acid serves as both the catalyst and a dehydrating agent, driving the reaction to completion.

Experimental Workflow: Synthesis of this compound

cluster_0 Protocol Steps DHA Dehydroacetic Acid (DHA) Reaction Reaction Mixture (Heat) DHA->Reaction Add to H2SO4 Concentrated Sulfuric Acid H2SO4->Reaction Catalyst Quench Quenching (Ice Water) Reaction->Quench Cool & Pour Extract Extraction (Organic Solvent) Quench->Extract Transfer Purify Purification (Distillation) Extract->Purify Dry & Concentrate Product 4,6-Dimethyl-2H- pyran-2-one Purify->Product Isolate

Caption: Workflow for the synthesis of this compound.

Detailed Protocol 2.1: Synthesis from Dehydroacetic Acid

Materials:

  • Dehydroacetic Acid (DHA) (CAS 520-45-6)

  • Concentrated Sulfuric Acid (98%) (CAS 7664-93-9)

  • Ice

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Short-path distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Carefully add concentrated sulfuric acid (50 mL) to the flask. CAUTION: Concentrated sulfuric acid is extremely corrosive and reacts violently with water.[2][6][7] Always wear appropriate PPE, including acid-resistant gloves, apron, and a face shield.[8]

  • Substrate Addition: While stirring, slowly add dehydroacetic acid (20 g, 0.119 mol) in small portions to the sulfuric acid. The addition may be exothermic; control the rate to maintain a manageable temperature.

  • Heating: Once the addition is complete, heat the mixture to 130-135°C using a heating mantle. Maintain this temperature with vigorous stirring for 45-60 minutes. The solution will darken, and evolution of CO₂ may be observed.

  • Quenching: Remove the flask from heat and allow it to cool to near room temperature. In a separate large beaker (1 L), prepare a mixture of crushed ice and water (~400 g).

  • Precipitation: Very slowly and carefully, pour the cooled reaction mixture into the ice-water slurry with constant stirring. This step is highly exothermic and must be done cautiously to control splattering. A crude solid/oily product should precipitate.

  • Extraction: Transfer the entire slurry to a large separatory funnel. Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers.

  • Neutralization: Wash the combined organic extracts sequentially with water (1 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL, CAUTION: pressure buildup from CO₂ evolution), and finally with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a yellowish oil or low-melting solid.

Table 2: Typical Reaction Parameters

ParameterValueRationale
Temperature 130-135°CEnsures efficient decarboxylation without excessive charring.
Reaction Time 45-60 minSufficient for complete conversion of the starting material.
Catalyst Conc. H₂SO₄Acts as both catalyst and solvent/dehydrating agent.
Expected Yield 60-70%Typical for this type of acid-catalyzed transformation.

Section 3: Application as a Synthon: Synthesis of N-Aryl-4,6-dimethyl-2-pyridones

Principle of Synthesis

The power of this compound as a synthetic intermediate is showcased in its reaction with primary amines.[1] This transformation is a classic example of a ring-opening and recyclization reaction. The amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbons of the pyranone ring (typically C6), leading to the opening of the lactone ring.[9] The resulting acyclic intermediate then undergoes intramolecular cyclization via condensation between the terminal amine and the keto group, followed by dehydration, to form a stable N-substituted 2-pyridone ring system.[9][10] This reaction provides a straightforward entry into a large family of pyridone derivatives, many of which are biologically active or possess unique organoleptic properties.[11][12]

Experimental Workflow: Pyridone Formation

cluster_1 Protocol Steps Pyrone 4,6-Dimethyl-2H- pyran-2-one Reaction Reflux in Solvent (e.g., Acetic Acid) Pyrone->Reaction Add Amine Primary Amine (e.g., Aniline) Amine->Reaction Add Cooling Cooling & Crystallization Reaction->Cooling Complete & Cool Filtration Vacuum Filtration Cooling->Filtration Filter Precipitate Washing Wash with Solvent (e.g., Ethanol) Filtration->Washing Wash Solid Product N-Aryl-4,6-dimethyl- 2-pyridone Washing->Product Dry to Isolate

Caption: Workflow for N-substituted pyridone synthesis from a pyrone.

Detailed Protocol 3.1: Synthesis of 1-Phenyl-4,6-dimethyl-2(1H)-pyridone

Materials:

  • This compound (from Protocol 2.1)

  • Aniline (CAS 62-53-3)

  • Glacial Acetic Acid

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (5.0 g, 40.3 mmol), aniline (3.75 g, 40.3 mmol), and glacial acetic acid (30 mL).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours.

  • Crystallization: After 4 hours, remove the heat source and allow the reaction mixture to cool slowly to room temperature. The product will begin to crystallize.

  • Isolation: Cool the flask further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol to remove residual acetic acid and any unreacted starting materials.

  • Drying: Dry the purified white to off-white crystalline solid in a vacuum oven or air-dry to a constant weight.

Section 4: Analytical Characterization

Validation of the synthesized products is critical. A combination of spectroscopic and chromatographic methods should be employed to confirm the identity and purity of both the intermediate pyrone and the final pyridone product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. For this compound, one would expect to see two distinct singlets for the two methyl groups and two signals for the vinylic protons on the pyranone ring.[3]

    • ¹³C NMR: Confirms the carbon skeleton, including the characteristic carbonyl carbon signal of the lactone or pyridone.

  • Infrared (IR) Spectroscopy:

    • Essential for identifying key functional groups. A strong absorbance corresponding to the C=O stretch of the lactone in the starting material (~1720 cm⁻¹) will shift to the characteristic amide C=O stretch of the 2-pyridone product (~1650 cm⁻¹).[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC is used to assess the purity of the final product.

    • MS provides the molecular weight and fragmentation pattern, which serves as a fingerprint for the compound. The NIST database contains mass spectrum data for this compound that can be used as a reference.[4][13]

Section 5: Conclusion

This compound is a foundational building block in synthetic organic chemistry with direct applications in the flavor and fragrance industry. Its straightforward synthesis from dehydroacetic acid and its versatile reactivity, particularly with amine nucleophiles, enable the creation of diverse heterocyclic structures. The protocols outlined herein provide a reliable framework for researchers to both synthesize this key intermediate and explore its potential for developing novel aroma chemicals, demonstrating the clear pathway from a simple precursor to complex and valuable molecules.

References

  • Standard Operating Procedure: Sulfuric Acid. University of California, Santa Barbara. [Link]

  • One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). National Institutes of Health (NIH). [Link]

  • 2H-Pyran-2-one, 4,6-dimethyl-. NIST Chemistry WebBook. [Link]

  • Reaction of pyrones 1 with amines. ResearchGate. [Link]

  • Sulfuric Acid Safe Handling Guideline. SLAC National Accelerator Laboratory. [Link]

  • Sulphuric acid - Safety Data Sheet. Carl ROTH. [Link]

  • Safe Handling Guide: Sulfuric Acid. CORECHEM Inc.. [Link]

  • PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. [Link]

  • 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. MDPI. [Link]

  • 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses. [Link]

  • 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. National Institutes of Health (NIH). [Link]

  • A Simple Preparation of Some 4Methyl2H-pyran-2-ones. ResearchGate. [Link]

  • Mass spectrum of 4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl with Retention Time (RT)= 6.011. ResearchGate. [Link]

  • Synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via Four-component reactions. PubMed. [Link]

  • 2H-Pyran-2-one, 4,6-dimethyl- Data. NIST Chemistry WebBook. [Link]

  • Preparation, Characterization of New 2-Oxo Pyran Derivatives. Central Asian Journal of Medical and Natural Science. [Link]

  • ChemInform Abstract: Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. ResearchGate. [Link]

  • 3-Cyano-4,6-dimethyl-2-pyridone (Guareschi pyridone). ResearchGate. [Link]

  • NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Loughborough University Research Repository. [Link]

  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. National Institutes of Health (NIH). [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. MDPI. [Link]

Sources

Part 1: Nucleophile-Induced Ring-Opening and Transformations

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Versatility of Pyran-2-ones: Ring-Opening and Rearrangement Reactions

For researchers, synthetic chemists, and professionals in drug development, pyran-2-ones, also known as α-pyrones, represent a cornerstone class of heterocyclic compounds. Their prevalence in nature and as the core of numerous biologically active molecules underscores their significance.[1][2] Molecules built on this scaffold exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4]

The synthetic utility of pyran-2-ones stems from their unique electronic structure. The six-membered unsaturated lactone ring contains multiple electrophilic centers, making it a versatile building block for complex molecular architectures.[1][5] This guide provides an in-depth exploration of two major classes of pyran-2-one transformations: nucleophile-induced ring-opening reactions and strategic rearrangement reactions, primarily focusing on their application in constructing novel heterocyclic and carbocyclic systems.

The pyran-2-one ring is susceptible to nucleophilic attack at three primary electrophilic sites: the C2 (carbonyl), C4, and C6 positions.[5] This reactivity is the basis for a vast number of transformations. Unlike many reactions where a ring is opened and subsequently closed to its original form, nucleophilic attack on a pyran-2-one often initiates an irreversible cascade, leading to entirely new molecular frameworks.[5][6]

Causality of Reactivity

The inherent reactivity is driven by the polarized nature of the conjugated system within the lactone. The electron-withdrawing carbonyl group at C2 activates the vinylogous positions C4 and C6 for conjugate addition, while the carbonyl carbon itself is a classic electrophilic target. The attack by a nucleophile disrupts the ring's partial aromaticity, leading to a ring-opened intermediate that is often more flexible and poised for subsequent intramolecular reactions.

cluster_0 General Nucleophilic Ring-Opening Pyranone Pyran-2-one O O C2 C4 C6 Intermediate {Ring-Opened Intermediate} Pyranone:c2->Intermediate Attack at C2 (Lactone Cleavage) Pyranone:c6->Intermediate Attack at C6 (Conjugate Addition) Product New Heterocycle or Carbocycle Intermediate->Product Intramolecular Cyclization Nucleophile Nu⁻

Caption: General mechanism of nucleophilic attack on pyran-2-ones.

Reactions with Nitrogen Nucleophiles

Nitrogen-based nucleophiles such as ammonia, primary amines, and hydrazines are commonly used to transform pyran-2-ones into nitrogen-containing heterocycles like pyridones and pyridazines.[5][6] The reaction typically involves an initial attack on the pyran-2-one ring, leading to its opening, followed by an intramolecular condensation that forms the new heterocyclic system.

For example, fused pyran-2-ones like 5,6,7,8-tetrahydro-2H-1-benzopyran-2,5-diones react with various nitrogen nucleophiles in boiling ethanol to yield 2,5-dioxo-1,2,5,6,7,8-hexahydroquinolines.[5] In the case of non-fused pyran-2-ones, reaction with hydrazine hydrate produces a flexible intermediate that may not immediately cyclize, allowing for further reactions.[5]

This protocol outlines a general procedure for the conversion of a 2H-pyran-2-one derivative to an N-substituted 2-pyridone.

Experimental Workflow

cluster_workflow Pyridone Synthesis Workflow Start Combine Pyran-2-one and Primary Amine in Solvent Heat Heat Mixture to Reflux (e.g., Ethanol, Acetic Acid) Start->Heat Monitor Monitor Reaction (TLC) Heat->Monitor Workup Cool, Concentrate, and Perform Aqueous Work-up Monitor->Workup Upon Completion Purify Purify Product (Crystallization or Chromatography) Workup->Purify

Caption: Workflow for N-substituted 2-pyridone synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the substituted 2H-pyran-2-one (1.0 eq) in a suitable solvent (e.g., ethanol or glacial acetic acid, ~0.1-0.5 M).

  • Reagent Addition: Add the primary amine (1.1-1.5 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude residue is purified either by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure N-substituted 2-pyridone.

Reactions with Carbon Nucleophiles

Carbon nucleophiles, often in the form of enolates or organometallic reagents, can also induce ring-opening and rearrangement cascades. These reactions are particularly valuable for constructing carbocyclic systems. A notable example is the synthesis of highly substituted 2-tetralone derivatives, which are important intermediates for biologically valuable compounds.[7]

This two-step protocol describes the synthesis of 2-tetralones from 2H-pyran-2-ones via an asymmetric oxidative spirocyclization followed by acidic hydrolysis.[7]

Step-by-Step Methodology:

  • Part A: Spirocyclic Ketal Formation

    • Reaction Setup: To a solution of the 2H-pyran-2-one (1.0 eq) and 1,4-cyclohexanedione monoethyleneketal (1.2 eq) in a suitable solvent under an inert atmosphere, add a base (e.g., potassium tert-butoxide) at room temperature.

    • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Work-up: Quench the reaction by adding ice-cold water and neutralize with dilute HCl. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over sodium sulfate, filtered, and concentrated.

    • Purification: Purify the crude product by column chromatography to yield the spirocyclic ketal.

  • Part B: Hydrolysis to 2-Tetralone

    • Reaction Setup: Dissolve the purified spirocyclic ketal (1.0 eq) in 4% ethanolic-HCl.[7]

    • Heating: Reflux the solution for approximately 1 hour, monitoring the reaction by TLC.

    • Work-up: After cooling, evaporate the solvent under vacuum. Dilute the residue with water and extract with dichloromethane.

    • Isolation: Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the functionalized 2-tetralone.

Reaction TypeKey ReagentsConditionsProduct Class
Pyridone Synthesis Primary AmineReflux in Ethanol/Acetic AcidN-Substituted 2-Pyridones
Tetralone Synthesis 1,4-Cyclohexanedione monoethyleneketal, Base; then Ethanolic-HCl1. Room Temp; 2. RefluxFunctionalized 2-Tetralones

Part 2: Rearrangement via [4+2] Cycloaddition Reactions

Pyran-2-ones are excellent dienes for Diels-Alder or [4+2] cycloaddition reactions.[8][9] This transformation is a powerful tool for rapidly building molecular complexity, as it can form up to four contiguous stereocenters in a single step.[9] The reaction involves the pyran-2-one reacting with a dienophile (an alkene or alkyne) to form a bicyclic adduct, which often undergoes a subsequent retro-Diels-Alder reaction, typically with the extrusion of CO₂, to yield a new aromatic or hydroaromatic ring.

Causality and Mechanism

The feasibility of the Diels-Alder reaction depends on the electronic properties of both the pyran-2-one (diene) and the dienophile. The reaction can proceed via a normal electron-demand pathway, where the pyran-2-one is electron-rich and the dienophile is electron-poor, or an inverse electron-demand Diels-Alder (IEDDA) pathway.[10][11] Computational studies have been instrumental in predicting the efficiency and mechanism of these cycloadditions, particularly with strained alkynes.[10][11][12]

cluster_1 Diels-Alder Reaction of Pyran-2-one Reactants Pyran-2-one (Diene) + Dienophile Adduct Bicyclic Intermediate (2-oxabicyclo[2.2.2]octene) Reactants->Adduct [4+2] Cycloaddition Product Substituted Benzene Derivative Adduct->Product Retro-Diels-Alder (-CO₂)

Caption: General scheme for the [4+2] cycloaddition of pyran-2-ones.

Reactions with Acetylenic Dienophiles

Alkynes, particularly those activated by electron-withdrawing groups like dialkyl acetylenedicarboxylates, are common dienophiles. The reaction of 3-acylamino-2H-pyran-2-ones with these alkynes leads to highly substituted 3-aminophthalates.[8]

This protocol describes a thermally-induced [4+2] cycloaddition between a 2H-pyran-2-one and an activated alkyne.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube or a flask with a reflux condenser, combine the 2H-pyran-2-one (1.0 eq) and the acetylenic dienophile (e.g., dimethyl acetylenedicarboxylate, 1.0-1.5 eq) in a high-boiling inert solvent (e.g., xylene, toluene, or nitrobenzene).

  • Heating: Heat the mixture to a high temperature (typically 120-180 °C) for 12-48 hours. The reaction should be monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford the substituted aromatic product.

Reaction TypeKey ReagentsConditionsProduct Class
Diels-Alder Acetylenic Dienophile (e.g., DMAD)High Temperature (120-180 °C) in inert solventSubstituted Aromatics

Safety and Handling

Working with pyran-2-ones and their derivatives requires adherence to standard laboratory safety protocols.

  • Hazard Profile: Many pyran-2-one derivatives can cause skin, eye, and respiratory irritation.[13][14]

  • Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves, safety goggles conforming to regulations, and a lab coat.[14][15]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[14][16] Avoid contact with skin and eyes.[13]

  • Storage and Disposal: Store in a cool, dry, well-ventilated area away from ignition sources.[16][17] Dispose of chemical waste according to institutional and local regulations.[13][17]

Conclusion

The ring-opening and rearrangement reactions of pyran-2-ones constitute a rich and powerful area of synthetic chemistry. These transformations provide reliable and often elegant routes to a diverse array of complex molecules. For researchers in drug discovery and organic synthesis, mastering these reactions opens the door to novel heterocyclic and carbocyclic scaffolds that are otherwise difficult to access. The protocols and mechanistic insights provided herein serve as a guide to harnessing the full synthetic potential of this remarkable class of compounds.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the One-Pot Synthesis of Functionalized 2H-Pyran-2-ones.
  • Požgan, F., & Kočevar, M. (2009). Ring transformations of 2h-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. HETEROCYCLES, 77(2), 657.
  • ResearchGate. (n.d.). General reaction scheme of cycloadditions between 2H-pyran-2-ones (1)....
  • Synerzine. (2018, June 22). 2H-Pyran-2-one, 5,6-dihydro-6-pentyl- Safety Data Sheet.
  • ACS Publications. (2022, October 3). Controllable Cycloadditions between 2H-(Thio)pyran-2-(thi)ones and Strained Alkynes: A Click-and-Release Strategy for COS/H2S Generation. Organic Letters.
  • Organic Syntheses. (n.d.). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE.
  • RSC Publishing. (n.d.). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). (PDF) Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrones.
  • ResearchGate. (n.d.). 2H‐Pyran‐2‐ones' Synthesis: State‐of‐the‐Art Methods and Applications.
  • Huang, W., Wen, K., Laughlin, S. T., & Escorihuela, J. (2024). Unveiling the reactivity of 2 H -(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). The Participation of 2H-Pyran-2-ones in [4+2] Cycloadditions: An Experimental and Computational Study | Request PDF.
  • ChemicalBook. (2025, July 5). 5,6-DIHYDRO-2H-PYRAN-2-ONE - Safety Data Sheet.
  • BTC. (2025, June 23). What are the reaction mechanisms involving the Pyran Series? [Blog].
  • Benchchem. (n.d.). Essential Safety and Operational Guide for Handling 3-hydroxy-2H-pyran-2-one.
  • ResearchGate. (2022, December 17). (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS.
  • ResearchGate. (n.d.). Nucleophilic ring opening of 2‐pyrone (1)..
  • MDPI. (n.d.). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials.
  • Sigma-Aldrich. (2024, March 21). SAFETY DATA SHEET.
  • Ishibe, N., Odani, M., & Sunami, M. (1971). Photochemical Rearrangement of 4H-Pyran-4-ones to 2H-Pyran-2-ones.

Sources

Application Notes & Protocols: Strategic Functionalization of the 4,6-Dimethyl-2H-pyran-2-one Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4,6-dimethyl-2H-pyran-2-one scaffold is a privileged heterocyclic motif that serves as a versatile building block in organic synthesis and drug discovery.[1][2] Its unique electronic and structural features, including a conjugated diene system, an ester moiety, and reactive methyl groups, offer multiple avenues for chemical modification. This guide provides an in-depth exploration of the key strategies for functionalizing this pyrone ring, supported by detailed protocols and mechanistic insights for researchers in synthetic chemistry and medicinal chemistry. The reactivity of the 2H-pyran-2-one ring is characterized by a dual nature; it can participate in both electrophilic and nucleophilic substitution reactions, as well as pericyclic reactions.[2]

The aromatic character of the ring directs electrophilic attacks primarily to the C-3 and C-5 positions.[2][3] Conversely, the presence of electrophilic centers at the carbonyl carbon (C-2) and the vinylic carbons (C-4 and C-6) makes the ring susceptible to nucleophilic attack, which often leads to ring-opening and subsequent rearrangement into new heterocyclic or carbocyclic systems.[2][3][4] This document will focus on the most synthetically valuable transformations: cycloaddition reactions, metal-catalyzed cross-coupling, and nucleophile-induced ring transformations.

G cluster_0 This compound Reactivity Pyrone C3_label C3: Electrophilic Sub. (e.g., Halogenation) Pyrone->C3_label 1 C5_label C5: Electrophilic Sub. Pyrone->C5_label 2 Diene_label C3-C6 Diene [4+2] Cycloaddition Pyrone->Diene_label 3 C246_label C2, C4, C6: Nucleophilic Attack (Ring Opening) Pyrone->C246_label 4 Me_label C4/C6 Methyls (Condensation) Pyrone->Me_label 5

Figure 1: A diagram illustrating the primary reactive sites on the this compound ring for various classes of chemical transformations.

[4+2] Cycloaddition Reactions: Gateway to Aromatic Compounds

The 2-pyrone ring is an electron-deficient diene, making it an excellent substrate for Diels-Alder reactions.[5] This transformation is a powerful tool for constructing highly substituted six-membered rings. A characteristic feature of the Diels-Alder reaction with 2-pyrones is that the initial bicyclic lactone adducts are often unstable and can undergo a retro-Diels-Alder reaction, extruding carbon dioxide to yield a new aromatic ring.[2][6] This sequence provides a mild and regiocontrolled route to functionalized benzene and biaryl derivatives.[7]

Mechanism: Diels-Alder and CO₂ Extrusion

The reaction proceeds via a concerted [4+2] cycloaddition between the pyrone (diene) and a dienophile (e.g., an alkyne or alkene). The resulting bridged bicyclic lactone intermediate readily loses CO₂ upon heating or under specific catalytic conditions to afford the aromatic product. The use of alkynylaluminum reagents has been shown to facilitate this reaction at or below room temperature with complete regiocontrol.[7]

G A 4,6-Dimethyl- 2H-pyran-2-one C [4+2] Cycloaddition A->C B + Dienophile (e.g., Alkyne) B->C D Bridged Bicyclic Lactone Intermediate C->D Formation E Retro- Diels-Alder D->E Decarboxylation F Substituted Aromatic Product E->F G + CO₂ E->G

Figure 2: General workflow for the Diels-Alder reaction of a 2-pyrone followed by decarboxylation to form an aromatic compound.

Protocol 1: Synthesis of a Substituted Biaryl via [4+2] Cycloaddition

This protocol is adapted from the Lewis base-directed cycloaddition using in-situ generated alkynylaluminum reagents.[7]

Objective: To synthesize a functionalized biaryl from this compound and phenylacetylene.

Materials & Reagents:

  • This compound

  • Phenylacetylene

  • n-Butyllithium (n-BuLi) in hexanes

  • Diethylaluminum chloride (Et₂AlCl) in hexanes

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, argon-purged flask, add phenylacetylene (1.1 mmol) and anhydrous toluene (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.1 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Add Et₂AlCl (1.1 mmol) dropwise to the lithium phenylacetylide solution at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes to form the diethyl(phenylethynyl)aluminum reagent.

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous toluene (5 mL).

  • Add the pyrone solution to the alkynylaluminum reagent solution at room temperature.

  • Stir the reaction mixture at ambient temperature for 4-6 hours, monitoring by TLC until the starting pyrone is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous Rochelle's salt solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target biaryl compound.

Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are indispensable for C-C and C-heteroatom bond formation. To apply these methods to the this compound core, a handle such as a halide must first be installed. The C-3 and C-5 positions are suitable for electrophilic halogenation. For instance, 4-bromo-6-methyl-2-pyrone is a highly versatile intermediate, as the C-4 position is activated for oxidative addition to Pd(0) catalysts.[8] This allows for a wide range of coupling partners to be introduced.

Key Cross-Coupling Strategies
Coupling ReactionReagents/CatalystBond FormedReference
Suzuki-Miyaura Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)C-C (Aryl)[9]
Sonogashira Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N)C-C (Alkynyl)[8][10]
Stille Organostannane (e.g., R-SnBu₃), Pd catalystC-C[8]
Heck Alkene, Pd catalyst, BaseC-C (Alkenyl)[8]
Protocol 2: Two-Step Synthesis of a 3-Aryl-4,6-dimethyl-2H-pyran-2-one

This workflow demonstrates the power of combining halogenation with a subsequent cross-coupling reaction.

G Start 4,6-Dimethyl- 2H-pyran-2-one Step1 Step 1: Electrophilic Bromination (NBS, AIBN, CCl₄) Start->Step1 Intermediate 3-Bromo-4,6-dimethyl- 2H-pyran-2-one Step1->Intermediate Step2 Step 2: Suzuki Coupling (ArB(OH)₂, Pd(PPh₃)₄, Base) Intermediate->Step2 Product 3-Aryl-4,6-dimethyl- 2H-pyran-2-one Step2->Product

Figure 3: A two-step workflow for the synthesis of a 3-aryl pyrone via bromination and subsequent Suzuki cross-coupling.

Part A: Bromination at the C-3 Position

Objective: To synthesize 3-bromo-4,6-dimethyl-2H-pyran-2-one.

Materials & Reagents:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Reflux condenser and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in CCl₄ (10 mL).

  • Add NBS (1.1 mmol) and a catalytic amount of AIBN (0.1 mmol).

  • Heat the mixture to reflux (approx. 77 °C) for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • The crude product can often be used directly in the next step or purified by recrystallization or column chromatography.

Part B: Suzuki-Miyaura Cross-Coupling

Objective: To couple the 3-bromo-pyrone with an arylboronic acid.

Materials & Reagents:

  • 3-Bromo-4,6-dimethyl-2H-pyran-2-one (from Part A)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • Solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1)

Procedure:

  • To a flask, add 3-bromo-4,6-dimethyl-2H-pyran-2-one (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the solvent mixture (10 mL) and degas the solution by bubbling argon through it for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst under an argon atmosphere.

  • Heat the mixture to reflux (80-90 °C) for 12-24 hours, or until TLC indicates consumption of the starting material.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by silica gel column chromatography to obtain the 3-aryl-4,6-dimethyl-2H-pyran-2-one.

Nucleophilic Attack and Ring Transformation

The electrophilic centers at C-2, C-4, and C-6 make the 2-pyrone ring susceptible to attack by nucleophiles.[2][3] These reactions rarely result in simple substitution; instead, they typically initiate a cascade involving ring-opening to an open-chain intermediate, followed by intramolecular cyclization and rearrangement to form new heterocyclic systems.[2] This reactivity provides a powerful method for converting the pyrone scaffold into other valuable heterocycles like pyridones, pyrazoles, and pyrimidines.[2][4]

Protocol 3: Conversion of this compound to a Pyridone Derivative

Objective: To synthesize a 4,6-dimethyl-2-pyridone via reaction with an amine.

Materials & Reagents:

  • This compound

  • Ammonium hydroxide or a primary amine (e.g., methylamine)

  • Ethanol

  • Reflux condenser

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add an excess of the amine source, for example, concentrated ammonium hydroxide (5 mL).

  • Heat the reaction mixture to reflux for 6-12 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the corresponding 4,6-dimethyl-2-pyridone.

Conclusion

The this compound ring is a synthetically tractable and versatile platform for the generation of molecular diversity. The three primary strategies outlined herein—Diels-Alder cycloadditions, metal-catalyzed cross-coupling, and nucleophile-induced ring transformations—provide reliable and powerful tools for its functionalization. By understanding the intrinsic reactivity of the pyrone core and selecting the appropriate synthetic methodology, researchers can efficiently access a wide array of complex aromatic and heterocyclic structures for applications in materials science, agrochemicals, and pharmaceutical development.[11][12][13]

References

  • Gessner, C. S., Wenderski, T. A., & Louie, J. (2007). Lewis Base Directed Cycloaddition Reactions of 2-Pyrones and Alkynylaluminum Reagents. The Journal of Organic Chemistry, 72(19), 7415–7422. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrones. Retrieved from [Link]

  • Shimizu, M., Hachiya, I., & Uehara, H. (2018). Synthesis of Highly Functionalized 2-Pyranone from Silyl Ketene Acetal, α,β-Unsaturated Ester, and Acid Chloride. ACS Omega, 3(8), 10189–10194. [Link]

  • ResearchGate. (n.d.). Diels‐Alder reaction of 2‐pyrone with alkyne or alkene. Retrieved from [Link]

  • Islam, M. S., & Lee, Y. R. (2015). Recent Advances in the Synthesis of 2-Pyrones. Molecules, 20(4), 5847–5889. [Link]

  • ResearchGate. (n.d.). The synthesis of 2-pyrone derivatives through cycloaddition reaction of diynes. Retrieved from [Link]

  • Li, Z., Zhang, J., & Li, Z. (2010). Diels–Alder Cycloadditions of 5-Hydroxy-2-pyrones: 2H-Pyran-2,5-diones and 5-(tert-Butyldimethylsilyloxy)-2-pyrones as Synthons. European Journal of Organic Chemistry, 2010(6), 1124–1133. [Link]

  • Huang, Y., & Deng, L. (2007). Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. Organic Letters, 9(11), 2099–2102. [Link]

  • Semantic Scholar. (n.d.). Recent Advances in the Synthesis of 2-Pyrones. Retrieved from [Link]

  • Liang, Z., Li, J., Wang, L., Wei, Z., Huang, J., Wang, X., & Du, D. (2023). Construction of Functionalized 2H-Pyran-2-ones via N-Heterocyclic Carbene-Catalyzed [3 + 3] Annulation of Alkynyl Esters with Enolizable Ketones. The Journal of Organic Chemistry, 88(4), 1836–1843. [Link]

  • Islam, M. S., & Lee, Y. R. (2015). Recent Advances in the Synthesis of 2-Pyrones. Molecules, 20(4), 5847–5889. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of 2-Pyrones. Retrieved from [Link]

  • Stanovnik, B., Svete, J., & Grošelj, U. (2009). Ring transformations of 2H-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. HETEROCYCLES, 77(2), 687. [Link]

  • ResearchGate. (n.d.). Functionalization of 4-Hydroxy-6-methyl-2H-pyran-2-one via Modified Biginelli Reaction. Retrieved from [Link]

  • Luo, T., Dai, M., Zheng, S.-L., & Schreiber, S. L. (2011). Syntheses of α-Pyrones Using Gold-Catalyzed Coupling Reactions. Organic Letters, 13(11), 2834–2836. [Link]

  • ResearchGate. (n.d.). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Retrieved from [Link]

  • Sharma, A., Parveen, A., & Ahmad, S. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Drug Development Research, 84(5), 1079–1101. [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 4,6-Dimethyl-2H-pyran-2-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4,6-Dimethyl-2H-pyran-2-one. As Senior Application Scientists, we have compiled our expertise to provide you with a comprehensive resource for optimizing your reaction conditions and troubleshooting common issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, particularly when using dehydroacetic acid as a starting material.

Issue 1: Low or No Yield of the Desired Product

Question: We are attempting to synthesize this compound from dehydroacetic acid using a sulfuric acid catalyst, but we are observing very low to no yield. What are the potential causes and how can we improve the outcome?

Answer:

Low or no yield in this reaction can stem from several factors, primarily related to the reaction conditions and the purity of the starting materials.

  • Inadequate Acid Concentration: The concentration of sulfuric acid is critical for the decarboxylation of dehydroacetic acid. A low concentration may not be sufficient to catalyze the reaction effectively. Conversely, excessively high concentrations can lead to unwanted side reactions and degradation of the product.

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. If the temperature is too low, the reaction rate will be slow, resulting in incomplete conversion. If it is too high, it can promote the formation of byproducts and decomposition of the desired product.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time, leading to incomplete conversion of the starting material.

  • Purity of Dehydroacetic Acid: Impurities in the dehydroacetic acid can interfere with the reaction, leading to lower yields. It is advisable to use high-purity starting material or to purify it before use.

Recommended Protocol and Optimization:

  • Catalyst Concentration: Start with a catalytic amount of concentrated sulfuric acid. A common starting point is 5-10% by weight relative to the dehydroacetic acid.

  • Temperature Control: The reaction is typically carried out at elevated temperatures. A good starting point is in the range of 130-140 °C. It is crucial to monitor the temperature closely using a calibrated thermometer.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Purification of Starting Material: If you suspect impurities in your dehydroacetic acid, consider recrystallizing it from a suitable solvent like ethanol before use.

Issue 2: Formation of Significant Amounts of Byproducts

Question: Our reaction is producing the desired this compound, but we are also observing a significant amount of a dark, tarry byproduct that complicates purification. What is the likely cause and how can we minimize its formation?

Answer:

The formation of dark, tarry byproducts is a common issue in acid-catalyzed reactions at high temperatures. This is often due to polymerization or degradation of the starting material or the product.

  • Excessive Heat: As mentioned, high temperatures can lead to the decomposition of the pyrone ring and subsequent polymerization.

  • Prolonged Reaction Time: Leaving the reaction to proceed for too long, even at the optimal temperature, can increase the formation of these byproducts.

  • High Catalyst Concentration: A high concentration of sulfuric acid can also promote side reactions.

Strategies to Minimize Byproduct Formation:

  • Precise Temperature Control: Use an oil bath or a heating mantle with a temperature controller to maintain a stable and uniform temperature. Avoid localized overheating.

  • Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to a satisfactory level.

  • Gradual Addition of Catalyst: In some cases, adding the catalyst portion-wise can help to control the reaction rate and minimize side reactions.

  • Alternative Catalysts: While sulfuric acid is common, other acid catalysts like phosphoric acid or solid acid catalysts can be explored to see if they offer better selectivity.

Frequently Asked Questions (FAQs)

Question 1: What is the mechanism for the synthesis of this compound from dehydroacetic acid?

Answer: The synthesis of this compound from dehydroacetic acid proceeds via an acid-catalyzed decarboxylation reaction. The mechanism can be summarized as follows:

  • Protonation: The carbonyl group of the acetyl side chain of dehydroacetic acid is protonated by the acid catalyst (e.g., H₂SO₄).

  • Nucleophilic Attack: The enol form of the pyranone ring acts as a nucleophile and attacks the protonated carbonyl carbon.

  • Decarboxylation: This is followed by the elimination of a molecule of carbon dioxide.

  • Deprotonation: The final step is the deprotonation of the intermediate to yield the stable this compound.

Below is a simplified diagram illustrating the key transformation:

G cluster_0 Reaction Pathway Dehydroacetic Acid Dehydroacetic Acid Protonated Intermediate Protonated Intermediate Dehydroacetic Acid->Protonated Intermediate H+ (Catalyst) This compound This compound Protonated Intermediate->this compound -CO2

Technical Support Center: Scaling Up 4,6-Dimethyl-2H-pyran-2-one Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,6-Dimethyl-2H-pyran-2-one (CAS 675-09-2), a key heterocyclic building block, is integral to the synthesis of a diverse array of more complex molecules and functional materials.[1][2] Its value stems from the reactivity of its pyran-2-one core, which allows for various chemical transformations.[1] While laboratory-scale synthesis is well-established, transitioning to pilot or industrial-scale production introduces significant challenges that can impact yield, purity, and process efficiency. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to support researchers, chemists, and process engineers in overcoming the hurdles of scaling up its production.

The most common and economically viable route to this compound involves the acid-catalyzed self-condensation of ethyl acetoacetate.[1] This process, a variation of the Pechmann condensation, is robust but requires careful control of reaction parameters to manage exotherms, minimize byproduct formation, and ensure a reproducible outcome at scale.[1][3][4]

Critical Process Parameters for Scale-Up

Successfully scaling up any chemical synthesis requires a shift in focus from simple reaction completion to process control and safety. The following parameters are critical for the synthesis of this compound.

ParameterLaboratory-Scale ConsiderationPilot/Industrial-Scale ChallengeMitigation Strategy
Heat Transfer Simple heating mantle or oil bath provides uniform heating.The surface-area-to-volume ratio decreases, leading to inefficient heat dissipation and potential for thermal runaway.Use jacketed reactors with precise temperature control. Consider controlled, slow addition of reagents to manage the reaction exotherm.
Mass Transfer (Mixing) Magnetic or overhead stirring is sufficient.Inadequate mixing can lead to localized "hot spots," concentration gradients, and increased byproduct formation.Employ appropriately designed impellers (e.g., pitched-blade turbine, anchor) to ensure homogeneity. Perform mixing studies to validate effectiveness.
Catalyst Selection & Handling Homogeneous catalysts (e.g., H₂SO₄) are easy to add.Difficult removal, corrosion of reactors, and generation of acidic waste streams.Evaluate solid acid catalysts (e.g., Amberlyst-15, zeolites) for easier filtration and reusability, simplifying workup.[5]
Reagent Purity High-purity reagents are typically used.Minor impurities in bulk raw materials can have a significant impact on the reaction, potentially poisoning catalysts or generating new byproducts.Implement stringent quality control (QC) testing for all incoming raw materials.
Downstream Processing Simple extraction and crystallization or distillation.Large-volume extractions are inefficient. Crystallization may yield different polymorphs. Distillation requires high energy input.Optimize crystallization conditions (solvent, temperature profile) for consistent crystal form and easy filtration. Consider melt crystallization or fractional distillation for purification.

Troubleshooting Guide & FAQs

This section addresses specific problems that may be encountered during the scale-up process in a practical question-and-answer format.

Q1: My reaction yield has dropped significantly after moving from a 1 L flask to a 50 L reactor. What are the most likely causes?

This is a classic scale-up issue primarily rooted in inadequate control over mass and heat transfer.

  • Plausible Cause 1: Inefficient Mixing. In a large reactor, reactants may not be mixing effectively, creating localized areas of high concentration and others where the reaction is starved. This leads to an increase in side reactions, such as the formation of oligomeric byproducts.

  • Plausible Cause 2: Poor Temperature Control. The self-condensation of ethyl acetoacetate is exothermic. If the reactor's cooling system cannot dissipate the heat generated, localized hot spots can form, promoting thermal decomposition of the product or undesired side reactions.[6]

  • Troubleshooting Steps:

    • Review Your Mixing Protocol: Ensure the stirrer speed and impeller design are suitable for the reactor geometry and batch volume. You may need to increase the RPM or switch to a more efficient impeller type.

    • Modify Reagent Addition: Instead of adding all reagents at once, implement a controlled, slow addition of one of the reactants (e.g., the catalyst or a portion of the ethyl acetoacetate) to better manage the exotherm.

    • Monitor Internal Temperature: Use multiple temperature probes if possible to detect thermal gradients within the reactor. The jacket temperature is not a reliable indicator of the internal reaction temperature.

Q2: I am observing a significant amount of a dark, tar-like byproduct that was not present in my lab-scale reactions. What is it and how can I prevent it?

The formation of dark, polymeric tars is typically a sign of thermal degradation or undesired side reactions accelerated by excessive heat or catalyst concentration.

  • Plausible Cause: Acid-Catalyzed Polymerization/Degradation. At elevated temperatures, the strong acid catalyst can promote side reactions, including the polymerization of starting materials or the product itself. The pyranone ring can be susceptible to opening and subsequent reactions under harsh acidic conditions.[1]

  • Mitigation Strategy:

    • Lower the Reaction Temperature: Experiment with running the reaction at the lower end of the effective temperature range. While this may increase reaction time, it can dramatically reduce the formation of thermal byproducts.

    • Optimize Catalyst Loading: An excess of catalyst can aggressively promote side reactions. Titrate the catalyst loading downwards in small increments (e.g., from 15 mol% to 10 mol%) to find the optimal balance between reaction rate and purity.[7]

    • Consider a Milder Catalyst: If using a strong mineral acid like sulfuric acid, consider switching to a solid acid catalyst like Amberlyst-15 or a Lewis acid like ZnCl₂.[5] These can offer higher selectivity and are often easier to remove from the reaction mixture, preventing further degradation during workup.

Q3: The final product after crystallization has a persistent yellow or brown discoloration. How can I improve the color and purity?

Color in the final product often indicates the presence of small amounts of highly conjugated impurities that co-crystallize with the desired compound.

  • Plausible Cause: Co-precipitation of Impurities. The impurities formed during the reaction (as discussed in Q2) may have similar solubility profiles to this compound in your chosen crystallization solvent.

  • Purification Strategy:

    • Activated Carbon Treatment: Before crystallization, treat the crude product solution with activated carbon. This is highly effective at adsorbing colored impurities. Use 1-5% w/w of carbon relative to the crude product, stir for 30-60 minutes at a moderate temperature, and filter through a pad of celite before cooling to crystallize.

    • Recrystallization Solvent Screening: Your current solvent may not be optimal for rejecting the specific impurities present. Screen a variety of solvents with different polarities (e.g., isopropanol, ethyl acetate/heptane mixtures, toluene) to find one that leaves the impurities in the mother liquor.

    • Distillation: If impurities are not removed by crystallization, vacuum distillation can be an effective purification method. This compound has a melting point of approximately 48-50 °C and can be distilled under reduced pressure.[8]

Q4: How do I handle the acidic waste stream generated from a large-scale reaction using a homogeneous catalyst like sulfuric acid?

Managing acidic waste is a critical environmental and safety consideration in process chemistry.

  • Procedure:

    • Quenching & Neutralization: Carefully quench the reaction mixture by adding it to a cold aqueous solution or vice-versa. Perform a controlled neutralization of the acidic aqueous layer with a suitable base, such as sodium bicarbonate or sodium hydroxide solution. This must be done with efficient cooling and stirring to manage the heat of neutralization.

    • Waste Disposal: The resulting salt solution (e.g., sodium sulfate) must be disposed of in accordance with local environmental regulations.

    • Process Improvement: The best long-term solution is to transition to a heterogeneous (solid) acid catalyst.[5] These catalysts can be recovered by simple filtration, washed, and potentially reused, drastically reducing the generation of acidic aqueous waste.

Experimental Protocols

Protocol 1: Scale-Up Synthesis using a Solid Acid Catalyst

This protocol is designed for a 10 L jacketed reactor and prioritizes easier workup and catalyst recyclability.

  • Reactor Setup: Charge the 10 L reactor with Amberlyst-15 (300 g, pre-dried) and ethyl acetoacetate (3.0 kg, 23.05 mol).

  • Reaction: Begin stirring to ensure the catalyst is suspended. Heat the reactor jacket to 120-130 °C. Monitor the internal temperature.

  • In-Process Control: Track the reaction progress by taking small aliquots every hour and analyzing them by GC or TLC (Mobile phase: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete in 4-6 hours.

  • Catalyst Removal: Cool the reaction mixture to 60-70 °C. Filter the hot mixture to remove the Amberlyst-15 catalyst. The catalyst can be washed with ethyl acetate, dried, and stored for reuse.

  • Purification: The filtrate contains the crude product. Purify via vacuum distillation to obtain pure this compound.

Protocol 2: Quality Control by Gas Chromatography (GC)
  • Sample Preparation: Dilute 1 µL of the reaction aliquot in 1 mL of dichloromethane.

  • GC Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm x 0.25 µm)

    • Inlet Temperature: 250 °C

    • Detector (FID) Temperature: 280 °C

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 240 °C at 15 °C/min, hold for 5 min.

  • Analysis: The retention time for ethyl acetoacetate will be significantly shorter than that for the product, this compound. Monitor the disappearance of the starting material peak.

Visualizations

Scale-Up Workflow Diagram

This diagram outlines the logical flow from raw material assessment to the final purified product in a scaled-up manufacturing environment.

cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Waste & Recycle raw_materials Raw Material QC (Ethyl Acetoacetate, Catalyst) reactor_charging Reactor Charging raw_materials->reactor_charging reaction Controlled Reaction (Temp & Mixing Monitored) reactor_charging->reaction filtration Catalyst Filtration (For Solid Catalysts) reaction->filtration workup Aqueous Workup (If Homogeneous Catalyst) reaction->workup purification Purification (Distillation / Crystallization) filtration->purification recycle Catalyst Regeneration & Reuse filtration->recycle workup->purification waste Waste Neutralization & Disposal workup->waste final_qc Final Product QC (Purity, Color, Assay) purification->final_qc

Caption: Workflow for the scaled-up synthesis of this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and resolving common issues encountered during scale-up.

start Problem Encountered low_yield Low Yield? start->low_yield purity_issue Purity/Color Issue? start->purity_issue low_yield->purity_issue No check_mixing Improve Mixing (Increase RPM, Change Impeller) low_yield->check_mixing Yes lower_temp Lower Reaction Temp purity_issue->lower_temp Yes check_temp Improve Temp Control (Slow Reagent Addition) check_mixing->check_temp check_catalyst Verify Catalyst Activity & Loading check_temp->check_catalyst optimize_catalyst Reduce Catalyst Loading lower_temp->optimize_catalyst purification_method Improve Purification (Carbon Treatment, Recrystallization) optimize_catalyst->purification_method

Caption: Decision tree for troubleshooting common scale-up problems.

References

Technical Support Center: Purification of 4,6-Dimethyl-2H-pyran-2-one by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 4,6-Dimethyl-2H-pyran-2-one via recrystallization. It is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during this critical purification step.

I. Understanding the Compound: this compound

Before initiating any purification protocol, a thorough understanding of the target compound's physicochemical properties is paramount.

PropertyValueSource
Molecular Formula C₇H₈O₂[1]
Molecular Weight 124.14 g/mol [1][2][3]
Appearance Yellow to colorless liquid or crystalline solid[2]
Melting Point 48-52 °C[3][4]
Boiling Point ~245-254 °C[2][4]
Polarity Moderately polar[2]
  • Note on Physical State: this compound's low melting point means it can exist as either a liquid or a solid at room temperature, depending on purity and ambient conditions.[2] This is a critical consideration for handling and for the recrystallization process itself.

II. FAQs: Recrystallization Fundamentals

Q1: What is the underlying principle of recrystallization?

A1: Recrystallization is a purification technique for solid compounds based on differences in solubility.[5] The core principle is that the solubility of most solids increases with temperature.[5] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.[5][6] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).[7]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: Solvent selection is the most critical step for a successful recrystallization.[7] The ideal solvent should meet the following criteria:

  • Solubility Profile: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5][6]

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble in the hot solvent.[6][8]

  • Chemical Inertness: The solvent must not react with this compound.[6]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.[6]

For this compound, a moderately polar compound, initial solvent screening should focus on solvents of similar polarity.[2][9] Given its structure, which includes a lactone (a cyclic ester), a rule of thumb is to consider solvents with similar functional groups.[10][11]

Recommended Solvents for Screening:

  • Ethanol

  • Acetone

  • Ethyl acetate

  • Toluene

  • Water (potentially in a mixed solvent system)[2][10]

  • n-Heptane or Hexane (as an anti-solvent in mixed systems)[12]

A small-scale solvent screening experiment is highly recommended to empirically determine the best solvent or solvent pair.[9]

III. Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Problem 1: The compound does not crystallize upon cooling.

Q: I've cooled the solution, even placed it in an ice bath, but no crystals have formed. What's wrong?

A: This is a common issue that can stem from several factors:

  • Excess Solvent: This is the most frequent cause.[13] If too much solvent was used to dissolve the compound, the solution will not be saturated enough for crystals to form upon cooling.[7][13][14]

    • Solution: Gently heat the solution to evaporate some of the solvent. A rotary evaporator can also be used for this purpose.[13] Once the volume is reduced, allow the solution to cool again.

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[13] Crystal growth requires a nucleation site to begin.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[8][13] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 2: Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystallization.[13]

Problem 2: The compound "oils out" instead of forming crystals.

Q: Upon cooling, my compound separated as an oily layer at the bottom of the flask. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[13][15] This is a significant risk with this compound due to its low melting point (48-52 °C).[3][4]

  • Cause: The boiling point of the chosen solvent is likely too high relative to the compound's melting point, or the solution is too concentrated.[13][15]

  • Solution 1: Re-dissolve and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to dilute the solution slightly.[13][15]

  • Solution 2: Slow Cooling: Allow the solution to cool much more slowly. A hot plate that can be programmed to cool gradually or leaving the flask in a warm water bath that cools to room temperature can promote crystal formation over oiling.[13]

  • Solution 3: Change Solvent System: If the problem persists, the solvent may be unsuitable. Consider using a lower-boiling point solvent or a mixed solvent system.

Problem 3: Crystals form prematurely during hot filtration.

Q: When I try to filter out insoluble impurities from the hot solution, my product crystallizes in the filter funnel.

A: This happens when the solution cools too quickly during the filtration process, causing the desired compound to precipitate along with the insoluble impurities.[15][16]

  • Solution 1: Use Excess Hot Solvent: Add a slight excess of hot solvent (5-10% more) before filtration to ensure the compound remains dissolved.[15] This excess solvent can be evaporated after filtration.

  • Solution 2: Keep Everything Hot:

    • Use a stemless funnel to prevent clogging.[16]

    • Preheat the filter funnel and the receiving flask by placing them in an oven or by rinsing them with hot solvent just before filtration.[16]

    • Keep the solution at or near its boiling point during the filtration process.

    • Filter the solution in small batches to minimize cooling.[16]

Problem 4: The recovered crystals are still impure or have a low melting point.

Q: After recrystallization, my yield is good, but the product is discolored and the melting point is broad and low. What went wrong?

A: This indicates that impurities are still present in the final product.

  • Cause 1: Inefficient Removal of Soluble Impurities: The chosen solvent may not be ideal for separating the target compound from certain impurities. If an impurity has a similar solubility profile to this compound in the chosen solvent, it will co-crystallize.

    • Solution: A different recrystallization solvent may be necessary. Alternatively, a preliminary purification step, such as passing the crude material through a short silica plug, might be required to remove the problematic impurity.[17]

  • Cause 2: Rapid Crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice.[8]

    • Solution: Ensure the solution cools slowly and undisturbed to allow for the formation of larger, purer crystals.

  • Cause 3: Incomplete Washing: The mother liquor, which contains the dissolved impurities, may not have been completely washed from the crystal surfaces.

    • Solution: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent.[14] Using warm solvent will redissolve some of your product.[14]

IV. Experimental Protocols & Visualizations

Protocol 1: Single-Solvent Recrystallization of this compound
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid.[9]

  • Heating: Gently heat the mixture to the solvent's boiling point while stirring or swirling. Add more solvent dropwise until all the solid has just dissolved.[9][14] Avoid adding a large excess of solvent.[14]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration as described in Troubleshooting Problem 3.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Chilling: Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[16]

  • Drying: Dry the crystals thoroughly to remove all traces of the solvent.

Workflow Visualization

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude Solid in Flask B Add Minimum Hot Solvent A->B Heat to Boiling C Saturated Solution B->C All Solid Dissolves D Insoluble Impurities Present? C->D E Hot Gravity Filtration D->E Yes G Slow Cooling to Room Temp D->G No F Clear Hot Solution E->F F->G H Ice Bath Chilling G->H I Crystal Formation H->I J Vacuum Filtration I->J K Wash with Cold Solvent J->K L Dry Crystals K->L M Pure Product L->M

Sources

common side products in pyran-2-one synthesis and their avoidance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Pyran-2-one Synthesis. Pyran-2-ones (or α-pyrones) are a vital class of heterocyclic compounds, forming the core scaffold of numerous natural products, pharmaceuticals, and advanced materials. Their synthesis, while conceptually straightforward, is often plagued by the formation of side products that can significantly reduce yields and complicate purification.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-tested insights into why side reactions occur and how to prevent them. We will explore the mechanistic origins of common byproducts in key synthetic routes and offer structured troubleshooting advice to help you optimize your experiments for success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during pyran-2-one synthesis in a practical, question-and-answer format.

Issue 1: Low Yields and Side Products in Pechmann Condensation

Question: I am attempting to synthesize a coumarin (a benzo-fused pyran-2-one) via the Pechmann condensation of a phenol and a β-ketoester, but my yield is low and I'm isolating unexpected products. What is going wrong?

Answer: The Pechmann condensation is a robust reaction but is highly sensitive to reaction conditions, particularly the choice of acid catalyst. The most common issue is the formation of a constitutional isomer, a chromone , instead of the desired coumarin.

The reaction mechanism dictates the outcome. Under typical Pechmann conditions with a Brønsted acid like H₂SO₄, the reaction proceeds via an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic aromatic substitution (ring closure) and dehydration.[1][2] However, with different condensing agents, the reaction pathway can change.

Common Side Products in Pechmann Condensation:

  • Chromones: These are isomers of coumarins. Their formation is favored when using condensing agents like phosphorus pentoxide (P₂O₅). This variation is known as the Simonis chromone cyclization.[1][3]

  • Diarylglutamic Acids and their Anhydrides: These can arise from competing reaction pathways.[2]

  • Dilactones: Another potential byproduct under certain conditions.[2]

Troubleshooting Guide: Pechmann Condensation
Problem ObservedPotential CauseSuggested Solution & Rationale
Major product is a chromone, not a coumarin. Incorrect Condensing Agent. You are likely using a reagent like P₂O₅ that favors the Simonis pathway. This pathway activates the ketone carbonyl for reaction with the phenolic hydroxyl group first.[1][3]Switch to a strong Brønsted acid. Use concentrated sulfuric acid (H₂SO₄) or methanesulfonic acid (CH₄SO₃) to promote the Pechmann pathway (transesterification first).[2][4]
Low conversion, starting material remains. Insufficiently harsh conditions for the phenol. Simple or electron-deficient phenols require stronger acids and higher temperatures to overcome the activation energy for the ring-closing step.[4]Increase reaction temperature and/or use a stronger acid catalyst. For highly activated phenols like resorcinol, milder conditions are sufficient.[4] Consider using a more effective Lewis acid like AlCl₃ or TiCl₄.[4]
Reaction is messy with multiple unidentified spots on TLC. Decomposition. The harsh acidic conditions and high heat can cause degradation of sensitive starting materials or the desired product over prolonged reaction times.Monitor the reaction closely. Use TLC or LC-MS to track the consumption of starting material and the formation of the product. Stop the reaction as soon as it reaches completion to avoid degradation.[5]
Diagram: Pechmann vs. Simonis Pathway

The choice of acid catalyst fundamentally alters the initial step of the reaction, dictating whether a coumarin or a chromone is formed.

G cluster_pechmann Pechmann Pathway (Coumarin) cluster_simonis Simonis Pathway (Chromone) P_Start Phenol + β-Ketoester P_Step1 Transesterification P_Start->P_Step1 H₂SO₄ P_Step2 Ring Closure (EAS) P_Step1->P_Step2 P_Product Coumarin P_Step2->P_Product S_Start Phenol + β-Ketoester S_Step1 Hydroxyl Attack on Ketone S_Start->S_Step1 P₂O₅ S_Step2 Ring Closure S_Step1->S_Step2 S_Product Chromone (Side Product) S_Step2->S_Product

Caption: Divergent pathways in the reaction of phenols and β-ketoesters.

Issue 2: Polymerization and Ring-Opening

Question: My reaction mixture is turning into a dark, intractable tar. If I do manage to isolate some product, it seems to decompose during purification. What's happening?

Answer: This is a common and frustrating issue that can stem from several factors, including thermal instability, incorrect stoichiometry, or the inherent reactivity of the pyran-2-one ring itself.

  • Polymerization: α,β-Unsaturated systems are susceptible to polymerization, especially under harsh thermal or catalytic conditions. This can be exacerbated by an excess of one reagent or the presence of radical initiators.

  • Ring-Opening: The pyran-2-one ring is a lactone (a cyclic ester) and is electrophilic at the carbonyl carbon (C-2) and at positions C-4 and C-6. It is susceptible to nucleophilic attack, which leads to ring-opening.[5][6] This is a particular risk during aqueous workups with bases or during purification on silica gel with nucleophilic eluents (like methanol).

Troubleshooting Guide: Stability and Purification
Problem ObservedPotential CauseSuggested Solution & Rationale
Formation of tar/polymer. Excessive heat or prolonged reaction time. This can lead to thermal decomposition or polymerization.Optimize reaction temperature and time. Run small-scale trials at lower temperatures. Monitor the reaction by TLC/LC-MS and stop it once the starting material is consumed.[5]
Incorrect stoichiometry. An excess of one of the coupling partners can lead to self-condensation or polymerization side reactions.Ensure accurate stoichiometry. Carefully measure all reactants. Sometimes, using a slight excess of one reagent is beneficial, but this must be determined empirically.[5]
Product decomposes during workup. Nucleophilic attack by base. Washing with strong aqueous bases (e.g., NaOH) can hydrolyze the lactone, opening the ring.Use a mild base for neutralization. Employ saturated sodium bicarbonate (NaHCO₃) solution for washes and avoid prolonged contact. Ensure the organic phase is thoroughly dried before concentrating.
Product streaks or decomposes on silica gel column. Ring-opening catalyzed by silica. The acidic nature of silica gel or the nucleophilicity of polar solvents (e.g., methanol) can promote ring-opening.Deactivate the silica gel. Flush the column with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%), before loading your sample.[7] Use less nucleophilic solvents like ethyl acetate or diethyl ether instead of methanol if possible.
Issue 3: Side Products in Knoevenagel-based Syntheses

Question: I'm using a Knoevenagel condensation between an aldehyde and an active methylene compound (like malononitrile or ethyl acetoacetate) as the first step toward my pyran-2-one. What are the common pitfalls?

Answer: The Knoevenagel condensation is a powerful C-C bond-forming reaction, but its success hinges on controlling the reactivity of the starting materials.[8] The primary challenges are preventing self-condensation of the carbonyl partner and avoiding double-addition (Michael addition) of the active methylene compound.

Common Side Products in Knoevenagel Condensation:

  • Aldol/Knoevenagel Self-Condensation Product: If too strong a base is used, the aldehyde or ketone can deprotonate at its α-position and react with itself.[8]

  • Michael Adduct (Bis-Adduct): The initial Knoevenagel product is an α,β-unsaturated system. A second molecule of the active methylene compound can add to this product via a Michael 1,4-addition, leading to a bis-adduct.[9]

Diagram: Troubleshooting Knoevenagel Condensation Workflow

This workflow helps diagnose and solve common issues in Knoevenagel-based routes.

G cluster_problems Problem Identification cluster_solutions Corrective Actions start Start Knoevenagel Reaction check_tlc Analyze reaction by TLC/LC-MS start->check_tlc p1 Unreacted Aldehyde/Ketone check_tlc->p1 Low Conversion p2 Aldehyde Self-Condensation Product Detected check_tlc->p2 Side Product A p3 Bis-Adduct (Michael Product) Detected check_tlc->p3 Side Product B p4 Clean Knoevenagel Product check_tlc->p4 Success s1 Use a more active catalyst (e.g., piperidine). Increase temperature moderately. p1->s1 s2 Use a milder base. (e.g., switch from NaOEt to piperidine or boric acid). p2->s2 s3 Use strict 1:1 stoichiometry. Add active methylene compound slowly. p3->s3 end_node Proceed to Cyclization p4->end_node

Caption: A decision-making workflow for troubleshooting Knoevenagel reactions.

Appendices

Appendix 1: Experimental Protocol - Pechmann Condensation

Synthesis of 7-Hydroxy-4-methylcoumarin

This protocol is a representative example for the synthesis of a coumarin from an activated phenol.

  • Setup: In a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (11.0 g, 0.1 mol).

  • Reagent Addition: To the flask, add ethyl acetoacetate (13.0 g, 0.1 mol). Stir the mixture to ensure it is homogenous.

  • Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (20 mL) dropwise with vigorous stirring. The addition is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours. The mixture will become thick and may solidify.

  • Workup: Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: Recrystallize the crude product from ethanol to yield pure 7-hydroxy-4-methylcoumarin as white crystals.

Appendix 2: Experimental Protocol - Purification by Column Chromatography

This protocol provides a general guideline for purifying a moderately polar pyran-2-one.

  • Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into a chromatography column. Allow the silica to settle into a packed bed, draining excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.

  • Sample Loading: Dissolve the crude pyran-2-one in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a pipette, carefully apply the sample solution to the top of the silica bed.

  • Elution: Begin eluting the column with a non-polar eluent (e.g., 100% hexane or 95:5 hexane:ethyl acetate). Collect fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., move to 90:10, then 80:20 hexane:ethyl acetate) to elute compounds of increasing polarity.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified pyran-2-one.

References

  • Wikipedia. Pechmann condensation. [Link]

  • ResearchGate. Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR | Request PDF. [Link]

  • Africa Research Connects. Preparation and reactions of 3,4‐dihydro‐2H‐pyran‐2‐ones. [Link]

  • Organic Syntheses. 3-Bromo-2H-pyran-2-one. [Link]

  • Organic Reactions. The Pechmann Reaction. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • ResearchGate. The Knoevenagel Condensation. [Link]

  • MDPI. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient 2H-Pyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2H-Pyran Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance and troubleshooting for the efficient synthesis of 2H-pyrans. Our focus is on the critical aspect of catalyst selection and reaction optimization to overcome common experimental hurdles.

Introduction to Catalyst Selection in 2H-Pyran Synthesis

The synthesis of the 2H-pyran motif, a core structure in numerous natural products and pharmacologically active compounds, is often challenged by the inherent instability of the heterocyclic ring, which can exist in equilibrium with its open-chain 1-oxatriene isomer.[1][2] The choice of catalyst is therefore paramount in steering the reaction towards the desired 2H-pyran product with high efficiency and selectivity. Catalysts can influence the reaction by activating substrates, lowering the activation energy of key steps, and controlling stereoselectivity. This guide will explore various catalytic systems and provide practical solutions to common problems encountered in the laboratory.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 2H-pyrans, presented in a question-and-answer format to directly tackle experimental challenges.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield of the desired 2H-pyran, or no product at all. What are the likely causes and how can I improve the yield?

Answer: Low product yield is a frequent issue in 2H-pyran synthesis and can stem from several factors. A systematic approach to troubleshooting is essential.

1. Catalyst Inactivity or Inefficiency:

  • Catalyst Choice: The selected catalyst may not be optimal for your specific substrates or reaction pathway. For instance, in Hetero-Diels-Alder reactions for synthesizing 3,4-dihydro-2H-pyrans, Lewis acids are commonly used to activate the heterodiene.[3] If you are using a weak Lewis acid, consider switching to a more potent one like ZrCl₄.[3] For Knoevenagel condensation followed by electrocyclization, both Lewis and Brønsted acids, as well as organocatalysts like pyridine, have proven effective.[1]

  • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion.[2] Experimentally determine the optimal catalyst concentration, as both too little and too much can be detrimental.

  • Catalyst Deactivation: Impurities in starting materials or solvents can deactivate the catalyst.[2][4] Ensure all reagents are of high purity and solvents are anhydrous where required. For heterogeneous catalysts, deactivation can occur due to coking or strong adsorption of products.[4] Regeneration of the catalyst, for example by calcination for zeolites, may be necessary.[4]

2. Unfavorable Reaction Conditions:

  • Reaction Time and Temperature: Incomplete reactions are a common source of low yields.[2] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Conversely, prolonged reaction times or excessively high temperatures can lead to byproduct formation or product degradation.[2] For thermally sensitive 2H-pyrans, microwave irradiation can sometimes provide rapid heating and shorter reaction times, improving yields.[5]

  • Solvent Choice: The solvent plays a critical role in reactant solubility and can influence reaction rates and equilibria.[2] For instance, polar aprotic solvents like DMF or DMSO are often suitable for base-catalyzed reactions.[2][6] In some cases, "on water" conditions or even solvent-free protocols have been successfully employed, offering green chemistry advantages.[1]

3. Equilibrium with the Open-Chain Isomer:

  • The equilibrium between the 2H-pyran and its open-chain 1-oxatriene valence isomer can significantly impact the isolated yield.[1][2] To favor the cyclic 2H-pyran form, consider the following strategies:

    • Structural Modifications: Introducing substituents that stabilize the 2H-pyran ring can shift the equilibrium. For example, fusing the pyran ring to another ring system often enhances stability.[1]

    • Reaction Conditions: Lowering the reaction temperature can sometimes favor the thermodynamically more stable isomer.

Issue 2: Poor Selectivity and Formation of Side Products

Question: My reaction is producing a mixture of products, including isomers and unexpected side products. How can I improve the selectivity for the desired 2H-pyran?

Answer: Poor selectivity is a common challenge, often linked to the catalyst's inability to control the reaction pathway or the presence of competing side reactions.

1. Catalyst Selection for Stereoselectivity:

  • Chiral Catalysts: For the synthesis of enantiomerically enriched 2H-pyrans, the use of chiral catalysts is essential. Although specific examples for 2H-pyran synthesis are less common in the provided results, the principle of using chiral ligands with metal catalysts or employing chiral organocatalysts is a standard approach in asymmetric synthesis.

  • Lewis Acid Choice: In reactions like the Hetero-Diels-Alder, the choice of Lewis acid can influence diastereoselectivity.[7] Screening different Lewis acids can help identify one that provides better facial selectivity.

2. Competing Reaction Pathways:

  • [3+3] vs. [3+2] Annulations: In phosphine-catalyzed reactions between allenoates and 1,3-bisnucleophiles, both [3+3] annulation to form 2H-pyrans and [3+2] annulation to form furans can occur. The choice of base can be critical in directing the reaction towards the desired outcome.[8]

  • Ring Opening of the Pyran Ring: The 2H-pyran-2-one ring, in particular, is susceptible to nucleophilic attack at the C-2, C-4, and C-6 positions, which can lead to ring-opening and the formation of new heterocyclic or carbocyclic systems.[9][10] Careful control of nucleophiles and reaction conditions is crucial to prevent these unwanted side reactions. The presence of good leaving groups at the C-4 position can make it more prone to nucleophilic attack.[10]

3. Optimization of Reaction Conditions:

  • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

  • Solvent: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the selectivity of the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 2H-pyrans and which catalysts are typically used for each?

A1: Several efficient synthetic routes exist for 2H-pyrans, with the choice of catalyst being crucial for each.

  • Knoevenagel Condensation/Electrocyclization: This is a very common method involving the reaction of an enal with a 1,3-dicarbonyl compound.[1] The reaction can be catalyzed by:

    • Lewis Acids: In³⁺[1]

    • Brønsted Acids [1]

    • Organocatalysts: Pyridine, pyrrolidine-AcOH[1]

    • Iodine [1]

  • Hetero-Diels-Alder (HDA) Reaction: This [4+2] cycloaddition is an atom-economical approach.[3]

    • Lewis Acids: These are the most common catalysts, activating the heterodiene. Examples include ZrCl₄.[3]

  • Prins Reaction: This involves the acid-catalyzed condensation of an alkene with an aldehyde.[3]

    • Homogeneous Acids

    • Heterogeneous Acids: Zeolites are attractive due to their reusability.[3]

  • From Propargyl Vinyl Ethers: This involves a rearrangement followed by cyclization.[1]

    • Silver(I) Catalysis: A Ag(I)-catalyzed propargyl Claisen rearrangement can be followed by a DBU-catalyzed isomerization/6π-oxa-electrocyclization.[1][8]

  • Phosphine-Catalyzed [3+3] Annulation: This method uses allenoates and 1,3-bisnucleophiles.[8]

Q2: What are the advantages of using a heterogeneous catalyst over a homogeneous one for 2H-pyran synthesis?

A2: The choice between a heterogeneous and a homogeneous catalyst involves a trade-off between several factors.[11][12][13][14][15]

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Activity & Selectivity Generally higher activity and selectivity as every catalytic entity can be an active site.[12]Often lower activity and selectivity due to the heterogeneity of active sites.[13]
Catalyst Separation Difficult and expensive, often requiring complex workup procedures.[11][12]Straightforward and inexpensive, typically involving simple filtration.[11][12]
Recyclability Often difficult and expensive to recycle.[11][12]Generally easy to recycle and reuse, which is economically and environmentally beneficial.[11][12]
Reaction Conditions Typically operate under milder conditions.[12]Can often withstand harsher reaction conditions (higher temperature and pressure).[11]
Mechanism Study Easier to study the reaction mechanism using techniques like liquid-state NMR.[11]More challenging to elucidate the exact nature of the active sites and the reaction mechanism.[11]

In the context of 2H-pyran synthesis, heterogeneous catalysts like zeolites for the Prins reaction[3] and various nanocatalysts (e.g., nano-SnO₂, magnetic iron-based nanoparticles) for multicomponent reactions offer the significant advantage of easy recovery and recyclability.[16][17][18] This is particularly important for industrial applications and green chemistry initiatives.

Q3: How can I monitor the progress of my 2H-pyran synthesis reaction?

A3: Monitoring the reaction progress is crucial for determining the optimal reaction time and avoiding the formation of byproducts due to prolonged reaction duration.[2] The most common techniques for reaction monitoring are:

  • Thin Layer Chromatography (TLC): This is a quick, simple, and inexpensive method to qualitatively track the consumption of starting materials and the formation of the product. By running a co-spot of the starting material alongside the reaction mixture, you can visually assess the progress of the reaction.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more detailed information than TLC. It separates the components of the reaction mixture and provides the mass of each component, allowing for the confirmation of the desired product's formation and the detection of any side products.[2]

  • Gas Chromatography (GC): For volatile compounds, GC can be an effective monitoring tool.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and running a quick ¹H NMR spectrum can provide quantitative information about the conversion of starting materials to products.

Experimental Protocols & Data

General Workflow for Catalyst Screening in 2H-Pyran Synthesis

The following diagram illustrates a typical workflow for selecting and optimizing a catalyst for a new 2H-pyran synthesis.

G cluster_0 Phase 1: Initial Catalyst Screening cluster_1 Phase 2: Optimization of Promising Catalysts cluster_2 Phase 3: Scale-up and Final Protocol a Define Reaction: Substrates, Solvent, Temperature b Select a Panel of Catalysts (e.g., Lewis Acids, Organocatalysts) a->b c Run Small-Scale Parallel Reactions b->c d Analyze Results (TLC, LC-MS) c->d e Select 'Hit' Catalysts (Good Conversion/Selectivity) d->e f Optimize Catalyst Loading e->f g Optimize Reaction Conditions (Temperature, Time, Concentration) f->g h Confirm Product Structure (NMR, HRMS) g->h i Scale-up Reaction h->i j Purify Product (Column Chromatography, etc.) i->j k Characterize Final Product j->k l Finalize Synthetic Protocol k->l

Caption: A systematic workflow for catalyst selection and reaction optimization in 2H-pyran synthesis.

Example Protocol: Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction

This protocol is a general guideline for the synthesis of a 3,4-dihydro-2H-pyran derivative via an HDA reaction.[3]

  • Preparation: To a solution of the α,β-unsaturated carbonyl compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add the vinyl ether (1.2 equivalents).

  • Cooling: Cool the reaction mixture to the desired temperature (typically between -78 °C and room temperature).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., ZrCl₄, 10 mol%) portion-wise, ensuring the temperature is maintained.

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench it by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).

  • Work-up: Separate the organic layer, wash it with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3,4-dihydro-2H-pyran.

Comparative Data of Catalysts for 2H-Pyran Synthesis

The following table summarizes the performance of various catalysts in different synthetic routes to pyran derivatives, based on literature data.[16][18]

Synthetic RouteCatalystSubstratesSolventTemp. (°C)TimeYield (%)Reference
MulticomponentFe₃O₄/SiO₂/NH-isoindoline-1,3-dioneAldehyde, Malononitrile, Methyl AcetoacetateEthanolReflux15 min97[18]
MulticomponentFe₃O₄@Xanthan gumAldehyde, Malononitrile, DimedoneEthanolRT10 min90[18]
MulticomponentNano-SnO₂Aldehyde, Malononitrile, DimedoneWaterReflux15-25 min92-98[17]
MulticomponentK₂CO₃Aromatic Aldehyde, Malononitrile, 2-thioxothiazolidin-4-oneWaterReflux2-4 h92-98[19]
Knoevenagel/ ElectrocyclizationPyrrolidine-AcOHFormyl galactal, 4-hydroxyquinolones-MW-~70[1]
Prins ReactionZeolite (H-MFI)3-Buten-1-ol, FormaldehydeDioxane150--[3]

Visualizing Reaction Mechanisms

The Knoevenagel Condensation - Michael Addition - Cyclization Pathway

This is a common mechanistic pathway in multicomponent reactions for the synthesis of 4H-pyran scaffolds.[16][18]

G cluster_0 Reaction Mechanism A Aldehyde + Malononitrile B Knoevenagel Adduct (Benzylidenemalononitrile) A->B Knoevenagel Condensation D Michael Adduct B->D Michael Addition C 1,3-Dicarbonyl Compound C->D E Cyclization D->E Tautomerization F 4H-Pyran Product E->F Intramolecular Cyclization

Caption: A simplified diagram of the Knoevenagel-Michael-Cyclization cascade for 4H-pyran synthesis.

Conclusion

The efficient synthesis of 2H-pyrans is highly dependent on the judicious selection of a catalyst and the optimization of reaction conditions. This guide provides a framework for troubleshooting common experimental issues and making informed decisions about the catalytic system. By understanding the underlying principles of catalyst function and the common pitfalls in 2H-pyran synthesis, researchers can significantly improve the efficiency and success rate of their synthetic endeavors. For further assistance, please consult the references provided below.

References

  • Tejedor, D., García-Tellado, F., Delgado-Hernández, S., Diana-Rivero, R., & Díaz-Díaz, A. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 24(16), 2904. [Link]

  • Tejedor, D., García-Tellado, F., Delgado-Hernández, S., Diana-Rivero, R., & Díaz-Díaz, A. (2019). Recent Advances in the Synthesis of 2H-Pyrans. PubMed. [Link]

  • ResearchGate. (n.d.). Description of 2H-pyran synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-pyrans. [Link]

  • MDPI. (2021). Deactivation of Zeolite Catalysts in the Prins Reaction between Propene and Formaldehyde in the Liquid Phase. [Link]

  • OUCI. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans. [Link]

  • HETEROCYCLES. (2009). Ring transformations of 2H-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. [Link]

  • PubMed Central. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. [Link]

  • National Center for Biotechnology Information. (2015). Recent Advances in the Synthesis of 2-Pyrones. [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions. [Link]

  • Unknown Source. (n.d.).
  • Research and Reviews. (n.d.). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. [Link]

  • Journal of Medicinal and Nanomaterials Chemistry. (n.d.). Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. [Link]

  • Encyclopedia.pub. (2022). Synthesis of Pyran Derivatives. [Link]

  • ACS Omega. (n.d.). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). [Link]

  • ACS Publications. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]

  • ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). (n.d.). Homogeneous and Heterogeneous Catalysis. [Link]

  • Growing Science. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Natural and Synthetic 2H-Pyran-2-ones and Their Versatility in Organic Synthesis. [Link]

  • RSC Publishing. (n.d.). Synergy between homogeneous and heterogeneous catalysis. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of fused-pyran derivatives via a base-mediated annulation of bis-allenoates followed by auto-oxidation in air. [Link]

  • PubMed. (n.d.). Synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones. Their use as dienophiles in Diels-Alder cycloadditions. [Link]

  • YouTube. (2017). Homogeneous vs Heterogeneous Catalysts - Basic Introduction. [Link]

  • MDPI. (n.d.). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. [Link]

  • ResearchGate. (2025). (PDF) Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. [Link]

Sources

Technical Support Center: Managing the Stability and Degradation of 4,6-Dimethyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,6-Dimethyl-2H-pyran-2-one (DMP), CAS 675-09-2.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide a centralized resource for ensuring the stability and integrity of DMP in experimental settings. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common challenges associated with the handling, storage, and application of this compound.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the fundamental properties and handling of this compound.

Q1: What is this compound and what are its primary stability concerns?

This compound (DMP) is a six-membered heterocyclic compound belonging to the lactone class of molecules.[3][4] As a cyclic ester, its primary stability concern is the susceptibility of the lactone ring to hydrolysis, which cleaves the cyclic ester bond to form an open-chain hydroxy acid.[4][5] This reaction can be catalyzed by acidic or basic conditions and is accelerated by heat.[5] Furthermore, like many unsaturated heterocyclic systems, it may be sensitive to light and thermal stress, which can lead to photodegradation or thermal decomposition.[3][6]

Q2: What are the recommended long-term storage conditions for pure, solid DMP?

For optimal long-term stability, pure DMP, which is a solid with a melting point of 48-50 °C, should be stored in a tightly sealed container in a cool, dry, and dark environment.[7][8] Storage at -20°C is recommended to minimize the potential for thermal degradation and sublimation.[9] It is crucial to protect the compound from moisture and light to prevent hydrolysis and photodegradation, respectively.[9]

Q3: How should I prepare and store stock solutions of DMP?

Whenever feasible, solutions should be prepared fresh for each experiment to ensure maximum potency and reproducibility.[5][9] If stock solutions must be prepared in advance, use an anhydrous, aprotic solvent such as DMSO or absolute ethanol.[5] These stock solutions should be stored in small, single-use aliquots in tightly sealed amber vials at -20°C or -80°C to minimize freeze-thaw cycles and light exposure.[5] Avoid using aqueous buffers for long-term stock solution storage due to the inherent risk of hydrolysis.[5]

Q4: What are the initial signs of DMP degradation in a sample?

Visual signs of degradation can include a change in color or the appearance of turbidity or precipitation in a solution. However, significant degradation often occurs without visible changes. The most reliable indicator of degradation is the appearance of new, unexpected peaks during chromatographic analysis (e.g., HPLC, GC-MS) and a corresponding decrease in the peak area of the parent DMP compound. This often correlates with inconsistent or reduced activity in biological assays.

II. Troubleshooting Guide: Experimental Challenges

This section provides a problem-oriented approach to resolving specific issues encountered during experimentation with DMP.

Problem 1: Inconsistent or Diminished Biological Activity in Assays

Issue: You observe variable or lower-than-expected results in your cell-based or biochemical assays.

Probable Cause Underlying Mechanism & Rationale Recommended Solution & Protocol
Hydrolysis in Aqueous Media The lactone ring of DMP is an ester functional group and is susceptible to cleavage by water, a reaction accelerated by acidic or basic pH.[4][5] Many biological buffers operate at pH ranges (e.g., pH 7.4) that can facilitate slow hydrolysis over the course of an experiment, reducing the concentration of the active compound.1. pH Control: Evaluate the stability of DMP in your specific assay buffer. If degradation is observed, consider adjusting the buffer pH if your experimental system allows. 2. Fresh Preparations: Always prepare final dilutions of DMP into aqueous assay media immediately before adding to the experiment. Do not let the compound sit in aqueous solutions for extended periods. 3. Time-Course Study: Perform a time-course experiment using HPLC to quantify the concentration of DMP in your assay medium at t=0 and at the end-point of your experiment to determine its rate of degradation under your specific conditions.
Photodegradation Unsaturated pyranone ring systems can absorb UV light, leading to photochemical reactions that alter the molecule's structure and activity.[6] Standard laboratory lighting can be sufficient to induce degradation over time.1. Light Protection: Handle the compound and its solutions under subdued light. Use amber vials or tubes wrapped in aluminum foil for storage and during experiments.[9] 2. ICH-Compliant Testing: If developing a drug product, formal photostability testing according to ICH Q1B guidelines is necessary, exposing the compound to controlled doses of visible and UVA light.[10][11]
Adsorption to Labware Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration in your experiment.1. Material Selection: Use low-adhesion polypropylene labware. For stock solutions, glass vials are preferred. 2. Pre-treatment: Consider pre-conditioning pipette tips by aspirating and dispensing the solution a few times before the final transfer. 3. Include Detergent: In some biochemical assays, adding a non-ionic detergent like Tween-20 (e.g., 0.01%) to the buffer can help prevent nonspecific adsorption.
Problem 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis

Issue: Your chromatogram shows the main DMP peak, but also one or more new peaks that were not present in the reference standard.

Probable Cause Underlying Mechanism & Rationale Recommended Solution & Protocol
Formation of Hydrolysis Product The primary degradation product in the presence of water or moisture is the corresponding 5-hydroxy-3-methyl-2-hexenoic acid, formed by the opening of the lactone ring. This open-chain carboxylic acid will have a different polarity and thus a different retention time on a reverse-phase HPLC column.[4]1. Confirm Identity: Collect the fraction corresponding to the new peak and analyze it by mass spectrometry to confirm if its mass corresponds to DMP + H₂O (M.W. 124.14 + 18.02 = 142.16 g/mol ). 2. Review Handling: This is a strong indicator of moisture contamination. Ensure all solvents are anhydrous, storage is desiccated, and exposure to atmospheric humidity is minimized.
Thermal Degradation High temperatures, either during storage or experimental procedures (e.g., heating to dissolve), can cause decomposition. Lactones can undergo thermal degradation, although the specific pathways for DMP are not extensively documented, they can be complex.[3][12]1. Avoid Heat: Dissolve DMP at room temperature. If gentle warming is required, use a water bath set to the lowest possible temperature for the shortest possible time. 2. Check GC-MS Settings: If using Gas Chromatography, a high injection port temperature can cause on-column degradation. Optimize the injector temperature to be the minimum required for efficient volatilization.
Oxidative Degradation Although less common than hydrolysis for this scaffold, reaction with atmospheric oxygen or reactive oxygen species in media can occur, especially if catalyzed by light or trace metals.[6]1. Inert Atmosphere: For maximum protection during long-term storage or sensitive reactions, consider blanketing stock solutions and solid samples with an inert gas like argon or nitrogen. 2. Use High-Purity Solvents: Ensure solvents are peroxide-free, especially ethers like THF or dioxane.

III. Key Experimental Protocols & Workflows

This section provides detailed methodologies for critical procedures to ensure the integrity of your DMP samples.

Protocol 1: HPLC-UV Method for Purity Assessment

This reverse-phase HPLC method is suitable for assessing the purity of this compound and detecting common degradation products.[13]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection: 295 nm

  • Column Temperature: 30 °C

  • Gradient Program:

Time (min)% Mobile Phase B
0.020
15.080
17.080
17.120
20.020

Rationale: The C18 column provides good retention for this moderately polar compound. A gradient elution ensures that both the parent compound and any more polar (earlier eluting, e.g., hydrolysis product) or less polar degradation products are effectively separated. Formic acid is used as a mobile phase modifier to improve peak shape and is compatible with mass spectrometry if LC-MS analysis is desired.[13]

Workflow for Investigating Compound Stability

This workflow provides a systematic approach to diagnosing and solving stability-related issues.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Hypothesis Testing cluster_2 Phase 3: Experimentation cluster_3 Phase 4: Solution Implementation start Inconsistent Assay Results or New HPLC Peaks check_hydrolysis Suspect Hydrolysis? start->check_hydrolysis check_photo Suspect Photodegradation? check_hydrolysis->check_photo No exp_hydrolysis Incubate in Aqueous Buffer at 4°C, RT, 37°C. Analyze by HPLC over time. check_hydrolysis->exp_hydrolysis Yes check_thermal Suspect Thermal Stress? check_photo->check_thermal No exp_photo Expose solution to light (vs. dark control). Analyze by HPLC. check_photo->exp_photo Yes exp_thermal Heat solution (e.g., 60°C) (vs. RT control). Analyze by HPLC. check_thermal->exp_thermal Yes sol_hydrolysis Use Anhydrous Solvents. Prepare Aqueous Solutions Fresh. Control pH. exp_hydrolysis->sol_hydrolysis sol_photo Use Amber Vials. Work in Subdued Light. exp_photo->sol_photo sol_thermal Store at -20°C. Avoid Heating Solutions. exp_thermal->sol_thermal

Workflow for troubleshooting DMP stability.
Potential Degradation Pathway: Hydrolysis

The most probable degradation pathway in experimental settings involving aqueous media is the hydrolysis of the lactone ring.

G DMP This compound (DMP) Product 5-Hydroxy-3-methyl-2-hexenoic acid (Ring-Opened Product) DMP->Product + H₂O (Acid or Base Catalyzed)

Primary hydrolytic degradation of DMP.

IV. References

  • Technical Support Center: Stability and Handling of Lactone-Containing Compounds. Benchchem. Available from:

  • Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. MDPI. Published 2019-04-03. Available from:

  • Essential Safety and Logistical Information for Handling Carlactone. Benchchem. Available from:

  • 2H-Pyran-2-one, 4,6-dimethyl-. SIELC Technologies. Published 2018-02-16. Available from:

  • Thermal decarboxylation of b-lactones (2-oxetanones). ResearchGate. Available from:

  • This compound | 675-09-2. Benchchem. Available from:

  • Lactone. Wikipedia. Available from:

  • Carlactone Technical Support Center: Best Practices for Handling and Storage. Benchchem. Available from:

  • Photodegradation Study of a [2H]-Naphtho [1,2-b] Pyran Derivative in Solution and in Polymer Matrix. Taylor & Francis Online. Available from:

  • 2H-Pyran-2-one, 4,6-dimethyl-. the NIST WebBook. Available from:

  • This compound. Stenutz. Available from:

  • This compound | CAS#:675-09-2. Chemsrc. Published 2025-08-27. Available from:

  • 4,6-Dimethyl-α-pyrone 98 675-09-2. Sigma-Aldrich. Available from:

  • This compound | CAS 675-09-2. Matrix Fine Chemicals. Available from:

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. Available from:

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Available from:

Sources

troubleshooting low yields in Pechmann condensation for pyranones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pechmann condensation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the synthesis of pyranones (specifically coumarins) and troubleshoot common issues, particularly low yields. Here, we combine fundamental mechanistic understanding with practical, field-proven advice to help you navigate the complexities of this versatile reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Pechmann condensation and why is it used for pyranone (coumarin) synthesis?

The Pechmann condensation is a classic organic reaction that synthesizes coumarins by reacting a phenol with a β-keto ester under acidic conditions.[1][2] It is a widely applied method because it utilizes simple, readily available starting materials to construct the coumarin core, which is a prevalent scaffold in molecules with diverse biological activities, including anticoagulants and anti-inflammatory agents.[3] The reaction proceeds through a sequence of transesterification, intramolecular electrophilic aromatic substitution, and dehydration.[1][3]

Q2: What are the key steps in the Pechmann condensation mechanism?

The mechanism of the Pechmann condensation is generally understood to involve three main steps, catalyzed by a strong acid:

  • Transesterification: The acid catalyst protonates the carbonyl group of the β-keto ester, activating it for nucleophilic attack by the hydroxyl group of the phenol. This results in the formation of a new ester intermediate.[1][3]

  • Intramolecular Electrophilic Aromatic Substitution (EAS): The phenol ring, activated by the hydroxyl group, attacks the keto-carbonyl group within the same molecule. This cyclization step forms the new heterocyclic ring.[3][4]

  • Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate to form the stable, aromatic coumarin ring system.[5]

Recent NMR studies have provided evidence supporting a sequence of initial electrophilic aromatic substitution, followed by transesterification and then dehydration.[4][6]

Pechmann_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway Phenol Phenol Transesterification 1. Transesterification Phenol->Transesterification + Acid Catalyst Ketoester β-Keto Ester Ketoester->Transesterification + Acid Catalyst EAS 2. Intramolecular EAS (Ring Closure) Transesterification->EAS Dehydration 3. Dehydration EAS->Dehydration Product Coumarin Product Dehydration->Product

Caption: Key mechanistic steps of the Pechmann condensation.

Q3: How does the choice of phenol affect the reaction?

The electronic nature of the phenol is a critical factor.[7][8] Phenols with electron-donating groups (EDGs), such as hydroxyl (-OH) or alkyl groups, are more reactive and facilitate the electrophilic aromatic substitution step.[9] For example, highly activated phenols like resorcinol can often react under much milder conditions.[1][9] Conversely, phenols with electron-withdrawing groups (EWGs), like nitro (-NO2), hinder the reaction by deactivating the aromatic ring, often requiring harsher conditions and resulting in lower yields.[9]

Troubleshooting Guide for Low Yields

This section addresses specific issues that can lead to unsatisfactory yields in your Pechmann condensation experiments.

Issue 1: My reaction yield is very low or I'm not getting any product.

This is a common problem that can stem from several factors. A systematic approach is the best way to diagnose the issue.

A: Potential Causes and Solutions

  • Reagent Quality and Stoichiometry:

    • Purity: Ensure your phenol and β-keto ester are pure. Impurities can inhibit the reaction or introduce side reactions.[7] It is advisable to use freshly distilled or recrystallized starting materials if their quality is in doubt.

    • Stoichiometry: While a 1:1 molar ratio is typical, a slight excess of the β-keto ester (e.g., 1.0-1.5 equivalents) can sometimes improve yields.[7]

  • Catalyst Activity and Loading:

    • Catalyst Choice: The acidity and type of catalyst (Brønsted vs. Lewis acid) significantly impact the reaction.[7] Strong Brønsted acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃) are traditional choices.[1] However, solid acid catalysts like Amberlyst-15 or sulfated zirconia can offer advantages in reusability and simpler workup.[7] If one catalyst isn't working, trying a different type can be beneficial.[9]

    • Catalyst Deactivation: Ensure the catalyst is not old or has been deactivated by moisture. Anhydrous conditions are often crucial, especially with Lewis acids like AlCl₃.

    • Loading: The amount of catalyst is critical. Typically, catalyst loading ranges from 5 to 25 mol%.[7][10] While increasing the catalyst amount can enhance the rate, an excess can sometimes promote side reactions.[7] Optimization experiments are recommended, starting around 10 mol%.[10]

  • Reaction Conditions:

    • Temperature: Temperature plays a crucial role. For simple phenols, harsher conditions (higher temperatures) are often needed.[9] However, excessively high temperatures can lead to decomposition and the formation of byproducts like chromones or self-condensation of the ester.[11][12] An optimal temperature must be found empirically. For example, one study on the condensation of resorcinol found that increasing the temperature to 110°C improved the yield to 95%, but further increases led to a decrease in yield.[11][12]

    • Reaction Time: Pechmann condensations can be slow. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC).[7] If starting material is still present, extending the reaction time may be necessary.

    • Solvent: Many Pechmann condensations are performed under solvent-free conditions.[10][13] If a solvent is used, its polarity can be influential. Aprotic polar solvents like acetonitrile may offer better yields than nonpolar solvents.[7][10] However, in some cases, polar protic solvents like ethanol have been used, though they can sometimes lead to lower yields.[14]

Troubleshooting_Yield cluster_reagents Step 1: Verify Reagents cluster_catalyst Step 2: Evaluate Catalyst cluster_conditions Step 3: Optimize Conditions Start Low or No Yield CheckPurity Check Purity of Phenol & Keto Ester Start->CheckPurity CheckStoichiometry Verify Stoichiometry (Try slight excess of ester) CheckPurity->CheckStoichiometry CheckActivity Ensure Catalyst is Active (Fresh, Anhydrous) CheckStoichiometry->CheckActivity OptimizeLoading Optimize Loading (5-25 mol%) CheckActivity->OptimizeLoading TryDifferent Try Different Catalyst (e.g., Solid Acid) OptimizeLoading->TryDifferent OptimizeTemp Optimize Temperature (Avoid excessive heat) TryDifferent->OptimizeTemp MonitorTime Monitor by TLC (Extend reaction time?) OptimizeTemp->MonitorTime SolventChoice Consider Solvent-Free or Change Solvent MonitorTime->SolventChoice

Caption: Systematic workflow for troubleshooting low product yield.

Issue 2: My reaction is producing a complex mixture of products, making purification difficult.

A: Minimizing Side Product Formation

Side product formation is a frequent challenge, often arising from the high reactivity of the starting materials under harsh acidic conditions.[7]

  • Lower the Reaction Temperature: This is the most effective way to reduce side reactions. High temperatures can promote the formation of chromones (via the Simonis reaction), self-condensation of the β-keto ester, or other undesired byproducts.[1][8][11] Run the reaction at the lowest temperature that allows for a reasonable conversion rate.[7]

  • Reduce Catalyst Loading: While sufficient catalyst is necessary, an excess can lead to undesired pathways.[7] Carefully titrate the amount of catalyst to find the optimal balance between reaction rate and selectivity.

  • Choose a Milder Catalyst: Highly corrosive and strong acids like H₂SO₄ can promote side reactions. Consider using milder or more selective catalysts. Solid acid catalysts (e.g., Amberlyst-15, zeolites) or certain Lewis acids (e.g., InCl₃, FeCl₃) can offer improved selectivity under optimized conditions.[7][15][16] Mechanochemical methods using ball milling with a mild acid like methanesulfonic acid have also been shown to produce high yields with straightforward purification.[13][17]

Data Presentation: Catalyst Comparison

The choice of catalyst is pivotal for success. The table below summarizes the performance of various catalysts for the model reaction of resorcinol with ethyl acetoacetate.

CatalystTypeConditionsTimeYield (%)Reference
H₂SO₄Homogeneous Brønsted--Low-Good[16]
AlCl₃Homogeneous LewisReflux-Good[16]
Amberlyst-15Heterogeneous Solid Acid110-120°C, Solvent-free1-2 hours~95%[3][11]
Zn₀.₉₂₅Ti₀.₀₇₅O NPsHeterogeneous Lewis Acid110°C, Solvent-free3 hours88%[10]
InCl₃Homogeneous LewisBall Mill, RTShort52-92%[15]
Methanesulfonic acidHomogeneous BrønstedBall Mill, RT2 hours87%[13]

Note: Yields are highly substrate-dependent and the conditions listed are representative examples.

Experimental Protocols

General Protocol for Pechmann Condensation (Amberlyst-15 Catalyzed)

This protocol is a generalized example for the synthesis of 7-hydroxy-4-methylcoumarin and should be optimized for different substrates.[3]

  • Reactant Mixture: In a round-bottom flask, combine resorcinol (1.0 eq) and ethyl acetoacetate (1.0-1.2 eq).

  • Catalyst Addition: Add Amberlyst-15 (approximately 10-20% by weight of the reactants).[3]

  • Reaction Conditions: Heat the mixture to 110-120°C with stirring under solvent-free conditions.[3] Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature.

  • Isolation: Pour the reaction mixture into ice-cold water. A solid precipitate should form.[3]

  • Purification: Collect the solid product by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure pyranone product.[10]

References

Sources

Technical Support Center: The Effect of Solvent Choice on Pyranone Formation Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

An interactive portal providing in-depth technical guidance on optimizing pyranone synthesis through strategic solvent selection.

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of pyranone scaffolds. Pyranone formation, while a cornerstone of heterocyclic chemistry, is highly sensitive to reaction conditions, with solvent choice being a pivotal yet often underestimated parameter.

This document moves beyond generic advice to provide a causal framework for understanding how and why a particular solvent can dictate the success of your reaction. We will explore troubleshooting common issues and answer fundamental questions to empower you to make informed, hypothesis-driven decisions in your solvent selection process.

Troubleshooting Guide: Diagnosing and Solving Solvent-Related Synthesis Issues

This section addresses specific experimental failures and provides a logical workflow to diagnose and resolve them.

Issue 1: My pyranone yield is consistently low or the reaction has stalled. Could the solvent be the culprit?

Answer:

Absolutely. Low yield or a stalled reaction is a classic symptom of suboptimal solvent choice. The solvent is not merely a medium for dissolution; it actively participates in the reaction by influencing the stability of reactants, intermediates, and transition states.[1][2] An incorrect solvent can suppress reactivity, promote decomposition, or hinder solubility.

Diagnostic Workflow:

  • Verify Foundational Parameters: Before focusing on the solvent, rule out other common causes of low yield, such as impure starting materials, incorrect stoichiometry, catalyst degradation, or improper temperature control.[3][4] Ensure your reagents and solvents are anhydrous if the reaction is moisture-sensitive.[4]

  • Analyze Your Current Solvent's Properties:

    • Solubility Check: Is your starting material fully dissolved at the reaction temperature? Poor solubility is a frequent cause of low conversion. In a pyrone remodeling strategy, switching from methanol to a dichloromethane/methanol mixture improved yield from 45% to 61% simply by increasing the solubility of a key intermediate.[5]

    • Polarity & Proticity Assessment: Classify your current solvent. Is it polar protic (e.g., ethanol, water), polar aprotic (e.g., DMF, acetonitrile), or nonpolar (e.g., toluene, hexane)?[6][7] The required properties depend entirely on your reaction mechanism.

  • Formulate a Hypothesis Based on Mechanism:

    • If your reaction involves a charged nucleophile (e.g., an alkoxide, enolate): A polar protic solvent (like methanol) might be "caging" your nucleophile through hydrogen bonding, drastically reducing its reactivity and stalling the reaction.[8][9]

    • If your reaction proceeds through a charged intermediate (e.g., a carbocation in an SN1-type step): A polar protic solvent is beneficial as it stabilizes this intermediate.[8][9] Using a nonpolar solvent here could prevent the intermediate from forming efficiently.

    • If your reaction is a concerted cycloaddition (e.g., Diels-Alder): The solvent's polarity can influence the reaction rate by stabilizing the more polar transition state relative to the reactants.[2]

  • Execute a Solvent Screen: Based on your hypothesis, select a small, diverse set of solvents for a screening experiment. For instance, if you suspect nucleophile deactivation by a protic solvent, test a polar aprotic alternative like acetonitrile or DMF.

Below is a decision-making workflow for diagnosing solvent-related yield issues.

G start Low Yield or Stalled Reaction check_basics Verify Reagent Purity, Stoichiometry, & Temperature start->check_basics check_solubility Is Starting Material Fully Dissolved? check_basics->check_solubility If basics are OK solubility_ok Yes check_solubility->solubility_ok Yes solubility_no No check_solubility->solubility_no No analyze_mechanism Analyze Reaction Mechanism solubility_ok->analyze_mechanism change_solvent_sol Test Co-solvents or a Solvent with Better Solubility Properties solubility_no->change_solvent_sol mech_nucleophile Charged Nucleophile (SN2-like)? analyze_mechanism->mech_nucleophile mech_intermediate Charged Intermediate (SN1-like)? analyze_mechanism->mech_intermediate mech_concerted Concerted/Cycloaddition? analyze_mechanism->mech_concerted hypothesis_protic Hypothesis: Protic solvent is deactivating nucleophile via H-bonding mech_nucleophile->hypothesis_protic hypothesis_aprotic Hypothesis: Nonpolar/Aprotic solvent fails to stabilize intermediate mech_intermediate->hypothesis_aprotic hypothesis_polarity Hypothesis: Solvent polarity is not optimal for stabilizing the transition state mech_concerted->hypothesis_polarity action_aprotic Action: Screen Polar Aprotic Solvents (e.g., DMF, MeCN, DMSO) hypothesis_protic->action_aprotic action_protic Action: Screen Polar Protic Solvents (e.g., EtOH, H₂O, HFIP) hypothesis_aprotic->action_protic action_polarity Action: Screen Solvents with Varying Dielectric Constants hypothesis_polarity->action_polarity

Caption: Troubleshooting workflow for low-yield pyranone synthesis.

Issue 2: I'm observing significant side product formation. How can solvent choice improve the selectivity of my reaction?

Answer:

Solvent choice is a powerful tool for controlling reaction selectivity (chemo-, regio-, and stereoselectivity). By selectively stabilizing one transition state over another, a solvent can guide the reaction down the desired pathway.

For example, the reaction of 6-substituted 4-pyrones with phenylhydrazine demonstrates remarkable solvent-dependent regioselectivity. The reaction yields different regioisomeric pyrazoles depending on whether a protic or aprotic solvent is used, highlighting the solvent's role in directing the reaction outcome.[10]

Troubleshooting Steps:

  • Identify the Side Product: First, characterize the structure of the major side product. Understanding its relationship to the desired product is key. Is it an isomer? A product from a competing reaction pathway? A decomposition product?

  • Propose Mechanisms for Both Pathways: Draw out the likely reaction mechanisms leading to both your desired pyranone and the unwanted byproduct.

  • Analyze Transition State Differences: Compare the transition states for both pathways. Does one involve more charge separation than the other? Does one rely on a specific conformation?

    • Polarity Matching: If the transition state leading to your desired product is more polar than the one for the side product, increasing the solvent polarity should increase the reaction rate towards the desired product.[2]

    • Hydrogen Bonding: If one pathway can be uniquely stabilized or destabilized by hydrogen bonding, switching between protic and aprotic solvents can dramatically alter the product ratio. For instance, a protic solvent might stabilize a leaving group, favoring an elimination side reaction over the desired substitution.

Frequently Asked Questions (FAQs)

This section provides answers to fundamental questions regarding the role of solvents in pyranone synthesis.

Q1: What is the difference between polar protic and polar aprotic solvents, and how do I choose between them?

Answer:

The distinction lies in the solvent's ability to act as a hydrogen bond donor.[6]

  • Polar Protic Solvents (e.g., water, methanol, acetic acid) have hydrogen atoms bonded to highly electronegative atoms (like oxygen or nitrogen). They are excellent at stabilizing both cations and anions.[8]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) have large dipole moments but lack O-H or N-H bonds. They can dissolve ions but are poor at solvating anions.[6]

When to Choose Which:

  • Use Polar Protic Solvents when:

    • Your reaction proceeds via a carbocation or other highly charged intermediate that requires stabilization (favors SN1).[8]

    • You need to solvate and stabilize a leaving group.

  • Use Polar Aprotic Solvents when:

    • Your reaction involves a charged, strong nucleophile that needs to remain highly reactive (favors SN2).[8][9] Protic solvents would suppress this nucleophilicity through hydrogen bonding.

Caption: Protic vs. Aprotic solvent effect on nucleophile reactivity.

Q2: Can "green" solvents be used for pyranone synthesis without sacrificing efficiency?

Answer:

Yes, the use of "green solvents" is a growing and highly successful field in heterocyclic synthesis.[11][12] Solvents like water, ionic liquids (ILs), and deep eutectic solvents (DESs) offer significant environmental benefits without necessarily compromising yield.[13]

  • Water: Despite the low solubility of many organic compounds, reactions can still proceed, sometimes "on water".[11] The high polarity of water can accelerate certain reactions and, in some cases, the product conveniently precipitates from the reaction mixture, simplifying purification.[11]

  • Ethanol: Often derived from biomass, ethanol is a greener alternative to methanol and can be a very effective polar protic solvent. In one synthesis of pyrano[3,2-b]pyran derivatives, an ethanol:water mixture was used as a green medium.[14]

  • Ionic Liquids (ILs): These salts, which are liquid at low temperatures, can act as both solvent and catalyst, and their properties can be finely tuned.[11]

It is important to note that a direct swap of a conventional organic solvent for a green alternative may require re-optimization of the reaction conditions.

Q3: My reaction is catalyzed by a transition metal. Does this change how I should think about solvent choice?

Answer:

Yes, significantly. In organometallic catalysis, the solvent can interact directly with the metal center, influencing its catalytic activity and the stability of organometallic intermediates.

  • Ligand Exchange: A coordinating solvent (like acetonitrile or DMSO) can potentially displace a necessary ligand from the metal center, inhibiting catalysis. In such cases, a non-coordinating solvent (like toluene or dichloromethane) is preferred.

  • Stabilization of Intermediates: The solvent plays a crucial role in stabilizing intermediates within the catalytic cycle. For instance, in a ruthenium-catalyzed cascade reaction to form pyranones, hexafluoroisopropanol (HFIP) was found to be the optimal solvent, likely due to its unique ability to stabilize intermediates through strong hydrogen bonding without being overly nucleophilic.[15]

  • Redox Potentials: The solvent can affect the redox potential of the metal catalyst, which is critical for catalytic cycles involving oxidative addition or reductive elimination steps.

When working with a new metal-catalyzed reaction, it is often wise to start with the solvent reported in the original literature and only deviate in a controlled, systematic manner.

Experimental Protocols & Data

Protocol: Systematic Solvent Screening for Pyranone Yield Optimization

This protocol outlines a method for efficiently screening solvents to improve the yield of a pyranone-forming reaction.

  • Objective: To identify the optimal solvent for the formation of Pyranone-X from Reactant-A and Reactant-B.

  • Materials:

    • Reactant-A, Reactant-B, Catalyst (if applicable)

    • Set of anhydrous solvents for screening (see table below for suggestions)

    • Inert atmosphere apparatus (Nitrogen or Argon line)

    • Reaction vessels (e.g., 8 mL vials with stir bars)

    • Heating/stirring plate

    • TLC plates and analytical tools (GC-MS, LC-MS, or NMR) for monitoring conversion.

  • Solvent Selection: Choose 4-6 solvents with a range of properties.

Solvent Class Dielectric Constant (ε) Boiling Point (°C) Rationale for Inclusion
TolueneNonpolar2.4111Baseline nonpolar solvent.
Dichloromethane (DCM)"Borderline" Aprotic9.140Good general-purpose solvent, low boiling point.[6]
Tetrahydrofuran (THF)"Borderline" Aprotic7.566Ethereal, can coordinate to some metals.[6]
Acetonitrile (MeCN)Polar Aprotic37.582Highly polar, non-coordinating, good for SN2.[8]
Dimethylformamide (DMF)Polar Aprotic36.7153High boiling point, excellent solvating power.[6]
Ethanol (EtOH)Polar Protic24.578Common protic solvent, greener alternative.[8]
Hexafluoroisopropanol (HFIP)Polar Protic16.758Strongly H-bond donating, weakly nucleophilic.[15]
  • Procedure:

    • Set up an array of identical reaction vials under an inert atmosphere.

    • To each vial, add Reactant-A (e.g., 0.1 mmol), Reactant-B (e.g., 0.12 mmol), and the catalyst (e.g., 5 mol%).

    • To each vial, add 1.0 mL of a different anhydrous solvent from the selection table.

    • Seal the vials and begin stirring at the desired reaction temperature (e.g., 80 °C).

    • Monitor the reactions at set time points (e.g., 1h, 4h, 12h, 24h) by taking a small aliquot for analysis (TLC, LC-MS). Note the consumption of starting material and the formation of the product.

    • After a set time (e.g., 24h or when the best reaction is complete), quench all reactions identically.

  • Analysis:

    • Compare the final conversion/yield for each solvent.

    • Note any differences in side product profiles.

    • The solvent that provides the highest yield of the desired pyranone with the cleanest profile is the optimal choice for further scale-up and optimization.

References

  • MDPI. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Available at: [Link]

  • ResearchGate. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Available at: [Link]

  • ResearchGate. (2014). Reactions of 2-Mono- and 2,6-Disubstituted 4-Pyrones with Phenylhydrazine as General Method for the Synthesis of 3-(N-Phenylpyrazolyl)Indoles. Available at: [Link]

  • Royal Society of Chemistry. (2022). Recent developments in the solvent-free synthesis of heterocycles. Available at: [Link]

  • ACS Publications. (2012). Solvent-Free Heterocyclic Synthesis. Available at: [Link]

  • Frontiers Media. (2021). Editorial: Green Synthesis of Heterocycles. Available at: [Link]

  • Organic Chemistry Portal. (2022). Synthesis of Pyranones: Ru-Catalyzed Cascade Reaction via Vinylic C-H Addition to Glyoxylate. Available at: [Link]

  • ResearchGate. (1967). α-Pyrones. II. The Synthesis of α-Pyrones From α,β-Unsaturated Aldehydes. Part II. Available at: [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Available at: [Link]

  • ResearchGate. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]

  • Socratic.org. (n.d.). Polarity of Solvents. Available at: [Link]

  • Royal Society of Chemistry. (2020). A pyrone remodeling strategy to access diverse heterocycles: application to the synthesis of fascaplysin natural products. Available at: [Link]

  • ResearchGate. (2017). Kinetic and Mechanistic Investigation of Pyrano[2,3-d]pyrimidine Formation in the Presence of Catalyst under Novel One-Pot Three-Component Reaction. Available at: [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. Available at: [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Available at: [Link]

  • Scribd. (n.d.). Pyrones. Available at: [Link]

  • YouTube. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 2-Pyrone synthesis. Available at: [Link]

  • University of Regensburg. (n.d.). Sustainable synthesis of 2-pyrones and application of biobased 2-pyrones. Available at: [Link]

  • Thieme. (2023). Synthesis of 2-Pyrones from Renewable Resources. Available at: [Link]

  • ChemRxiv. (n.d.). Kinetic Solvent Effects in Organic Reactions. Available at: [Link]

  • Nature. (n.d.). Understanding solvent effects on adsorption and protonation in porous catalysts. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of solvent and temperature for the synthesis of pyrazolopyranopyrimidines. Available at: [Link]

  • ResearchGate. (2020). Suggested mechanism for the synthesis of pyrano[3,2-b]pyran catalyzed by Si–Mg–FA. Available at: [Link]

  • The Vespiary. (2020). Is it normal to get low yields all the time, or am I a bad organic chemist?. Available at: [Link]

  • ResearchGate. (2025). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Available at: [Link]

  • MDPI. (n.d.). Mechanochemical Solvent-Free and Catalyst-Free One-Pot Synthesis of Pyrano[2,3-d]Pyrimidine-2,4(1H,3H)-Diones with Quantitative Yields. Available at: [Link]

  • ResearchGate. (2015). Recent Advances in the Synthesis of 2-Pyrones. Available at: [Link]

  • MDPI. (2015). Recent Advances in the Synthesis of 2-Pyrones. Available at: [Link]

  • MDPI. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Available at: [Link]

Sources

Technical Support Center: Monitoring the Synthesis of 4,6-Dimethyl-2H-pyran-2-one by TLC

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers monitoring the acid-catalyzed synthesis of 4,6-Dimethyl-2H-pyran-2-one from the self-condensation of ethyl acetoacetate. The following sections are structured to address common questions and troubleshoot specific issues encountered during Thin Layer Chromatography (TLC) analysis of this reaction.

Frequently Asked Questions (FAQs)

This section addresses foundational knowledge required for successfully monitoring the reaction.

Q1: What is the reaction being monitored?

A1: The synthesis involves the acid-catalyzed self-condensation of ethyl acetoacetate to form the target compound, this compound.[1] This reaction proceeds through an initial intermolecular condensation followed by cyclization and dehydration to yield the final pyran-2-one ring structure.[1] Understanding the starting material and product is critical for interpreting TLC results.

CompoundStructureMolar Mass ( g/mol )Polarity
Ethyl Acetoacetate CH₃COCH₂COOCH₂CH₃130.14More Polar
This compound C₇H₈O₂124.14Less Polar[2]

Q2: Why is TLC the preferred method for monitoring this reaction?

A2: Thin Layer Chromatography is a rapid, inexpensive, and effective technique for qualitatively monitoring the progress of a reaction.[3] It allows you to:

  • Track Reactant Consumption: Observe the disappearance of the starting material spot (ethyl acetoacetate).

  • Confirm Product Formation: Witness the appearance of a new spot corresponding to the product (this compound).

  • Identify Byproducts: Detect the formation of any potential side products, which would appear as additional spots.

  • Optimize Reaction Time: Determine the point at which the starting material is fully consumed, preventing unnecessary heating or potential degradation of the product.[4]

Q3: How do I select the right stationary and mobile phase for my TLC analysis?

A3: The key to a successful TLC separation is the appropriate choice of the stationary and mobile phases.[5][6]

  • Stationary Phase: For separating moderately polar organic compounds like pyranones, silica gel is the standard stationary phase due to its high selectivity.[6] Using plates with a fluorescent indicator (e.g., Silica Gel 60 F254) is highly recommended as it allows for non-destructive visualization under UV light.[7]

  • Mobile Phase (Eluent): The mobile phase's role is to move the compounds up the plate.[8] Its polarity determines the separation. Since the product, this compound, is less polar than the starting material, ethyl acetoacetate, you should see the product spot travel further up the plate (higher Retention Factor, Rf).

    • Starting Point: A good initial solvent system to try is a mixture of a nonpolar solvent and a moderately polar solvent. A 1:1 or 2:1 mixture of Hexane:Ethyl Acetate is a common and effective starting point for many organic reactions.[9]

    • Optimization Goal: Adjust the solvent ratio until the starting material (ethyl acetoacetate) has an Rf value of approximately 0.3 to 0.5.[4] This typically provides the best "window" on the TLC plate to resolve the starting material, product, and potential byproducts. If spots are too low (low Rf), increase the polarity of the eluent (add more ethyl acetate). If they are too high (high Rf), decrease the polarity (add more hexane).[10]

Q4: How do I visualize the spots on the TLC plate?

A4: Since both the reactant and product are colorless, visualization techniques are required.[11] Always start with a non-destructive method first.

  • UV Light (Non-Destructive): The conjugated π-system in the this compound ring absorbs UV light.[1] On a TLC plate containing a fluorescent indicator (F254), compounds that absorb UV light will appear as dark purple or black spots against a glowing green background when viewed under a UV lamp at 254 nm.[11][12] Circle the spots with a pencil immediately, as they will disappear once the UV light is removed.[11]

  • Chemical Stains (Destructive): If spots are not visible under UV light or for confirmation, a chemical stain can be used.[12]

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent general stain for compounds with oxidizable functional groups, such as the double bonds in the pyranone ring. Compounds will appear as yellow-brown spots on a purple background.[13]

    • Iodine Chamber: Placing the developed plate in a chamber containing a few crystals of iodine is a simple and effective method. Iodine vapor has an affinity for unsaturated and aromatic compounds, which will appear as brown spots.[13] These spots will fade over time, so they should be circled.

TLC Monitoring Workflow

The following diagram outlines the standard workflow for monitoring your reaction.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_eluent Prepare Eluent (e.g., Hexane:EtOAc) prep_chamber Saturate TLC Chamber prep_eluent->prep_chamber develop_plate Develop Plate prep_chamber->develop_plate prep_sample Prepare Reaction Sample (Dilute aliquot) spot_plate Spot Plate (Co-spot SM, RXN) prep_sample->spot_plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize_uv Visualize (UV Light) dry_plate->visualize_uv visualize_stain Visualize (Stain) visualize_uv->visualize_stain If needed interpret Interpret Results (Calculate Rf values) visualize_uv->interpret visualize_stain->interpret

Caption: Standard workflow for TLC analysis.

Detailed Experimental Protocol: Monitoring Reaction Progress

  • Prepare the TLC Chamber: Pour your chosen eluent (e.g., 7:3 Hexane:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to help saturate the chamber with solvent vapors. Cover the chamber and let it equilibrate for 5-10 minutes.[5]

  • Prepare the TLC Plate: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel plate. Mark lanes for your starting material (SM), a co-spot (C), and the reaction mixture (RXN).

  • Prepare Samples:

    • Starting Material (SM): Dissolve a small amount of ethyl acetoacetate in a volatile solvent like ethyl acetate.

    • Reaction Mixture (RXN): Use a capillary tube to withdraw a tiny aliquot from the reaction. Dilute this sample in a small vial with 10-20 drops of ethyl acetate or dichloromethane.[4]

  • Spot the Plate: Using separate capillary spotters, apply a small spot of the SM solution to the SM lane. Apply a spot of the RXN solution to the RXN lane. For the co-spot (C) lane, first spot the SM, then carefully spot the RXN directly on top of it. Keep spots small and concentrated.[5]

  • Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[14] Cover the chamber and allow the solvent front to ascend the plate undisturbed.

  • Complete the Run: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

  • Visualize and Analyze: Allow the plate to dry completely. View it under a 254 nm UV lamp and circle any visible spots. If necessary, use a chemical stain. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

Troubleshooting Guide

This section provides solutions to common problems encountered during TLC analysis.

Q5: My spots are elongated or "streaking." What's causing this?

A5: Streaking is a common issue with several potential causes.[15]

  • Problem: The sample is too concentrated (overloaded).

    • Solution: Dilute your sample further before spotting it on the plate. If you overload the plate, the stationary phase becomes saturated, leading to a smear rather than a distinct spot.[10][15]

  • Problem: The compound is highly polar or acidic/basic. The pyranone product or starting material might interact too strongly with the acidic silica gel.

    • Solution: Add a small amount of a modifier to your eluent. For acidic compounds, adding a few drops of acetic acid (0.1-2.0%) can improve spot shape. For basic compounds, adding triethylamine (0.1-2.0%) can prevent streaking by neutralizing active sites on the silica.[10][15]

  • Problem: The sample was spotted in a highly polar solvent that is not part of the eluent.

    • Solution: Ensure the solvent used to dissolve your sample for spotting is volatile and ideally less polar than your mobile phase.

Q6: My spots are all at the bottom (low Rf) or all at the top (high Rf). How do I fix this?

A6: This indicates an issue with the polarity of your mobile phase.[10]

  • Problem: Spots are near the baseline (Rf < 0.1).

    • Explanation: The eluent is not polar enough to move the compounds off the origin.

    • Solution: Increase the polarity of the mobile phase. For a Hexane:Ethyl Acetate system, increase the proportion of ethyl acetate (e.g., from 8:2 to 6:4).

  • Problem: Spots are near the solvent front (Rf > 0.9).

    • Explanation: The eluent is too polar, carrying all compounds with it without sufficient interaction with the stationary phase.

    • Solution: Decrease the polarity of the mobile phase. Increase the proportion of hexane (e.g., from 6:4 to 9:1).

Q7: The spots for my starting material and product are too close together to resolve.

A7: Poor separation between two spots with similar Rf values is a common challenge.[16]

  • Solution 1: Change Solvent Ratio: First, try fine-tuning your existing solvent system. Small changes in polarity can sometimes improve resolution.

  • Solution 2: Change Solvent System: If adjusting the ratio doesn't work, you need to change the selectivity of the mobile phase. Solvents have different interaction mechanisms. Try replacing one of the components. For example, instead of Hexane:Ethyl Acetate, try a system with Dichloromethane or Toluene, which have different properties.

  • Solution 3: Use a Co-spot: A co-spot is essential here. Even if the spots overlap, in the co-spot lane they will merge into a single elongated or "snowman" shape if they are different compounds. If they are the same compound, the spot will just look larger.[16]

Q8: I don't see any spots on my plate after developing it.

A8: This can be frustrating, but it is usually solvable.[14]

  • Problem: The sample is too dilute.

    • Solution: Concentrate your sample before spotting, or spot multiple times in the same location, allowing the solvent to fully evaporate between applications.[10][14]

  • Problem: The compound is not UV-active.

    • Solution: While this compound is expected to be UV-active, some byproducts may not be. Always follow up UV visualization with a chemical stain like KMnO₄, which is a good general-purpose visualizing agent.[10][12]

  • Problem: The compound is volatile and may have evaporated from the plate.

    • Solution: This is less likely with the target compound but possible with low-boiling point intermediates. Minimize the time the plate is left to dry in open air before visualization.

Troubleshooting Decision Tree

Use this diagram to diagnose your TLC issues systematically.

TLC_Troubleshooting start Start Analysis problem What is the issue? start->problem streaking Spots are streaking or elongated problem->streaking Streaking rf_issue Rf is too high or too low problem->rf_issue Rf no_sep Poor separation (spots too close) problem->no_sep Separation no_spots No spots are visible problem->no_spots Visibility sol_dilute Dilute sample or reduce spotting volume streaking->sol_dilute Likely Cause: Overloaded sol_modifier Add modifier to eluent (e.g., AcOH, Et3N) streaking->sol_modifier Likely Cause: Acidic/Basic Compound sol_polarity Adjust eluent polarity (change solvent ratio) rf_issue->sol_polarity no_sep->sol_polarity First try sol_solvent Change solvent system (e.g., use DCM instead of EtOAc) no_sep->sol_solvent Second try sol_concentrate Concentrate sample or spot multiple times no_spots->sol_concentrate Likely Cause: Too Dilute sol_stain Use a chemical stain (e.g., KMnO4, Iodine) no_spots->sol_stain Likely Cause: Not UV-Active sol_polarity->sol_solvent If no improvement

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of 4,6-Dimethyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing unparalleled insight into the molecular framework. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral characteristics of 4,6-Dimethyl-2H-pyran-2-one (CAS 675-09-2), a versatile building block in organic synthesis.

Given the limited availability of a complete, publicly accessible experimental NMR dataset for this specific compound, this guide presents a robust analysis based on high-quality predicted data. To provide a tangible and instructive benchmark, we will draw a detailed comparison with the experimentally determined NMR data of its structural isomer, 2,6-Dimethyl-4H-pyran-4-one (CAS 1004-36-0). This comparative approach will illuminate the subtle yet significant influence of substituent placement and electronic effects on NMR chemical shifts within the pyranone scaffold.

Molecular Structure and NMR Environments

This compound is an α,β-unsaturated lactone. Its structure contains four distinct proton environments and seven unique carbon environments, making it well-suited for NMR analysis. The numbering convention used for the assignment of NMR signals is presented below.

Caption: Structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data for this compound

The proton NMR spectrum is characterized by sharp signals in the vinylic and aliphatic regions. The predicted chemical shifts are summarized in the table below. The analysis draws upon established principles of NMR spectroscopy and data from analogous compounds.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H36.0 - 6.2Singlet (s)1H
H55.8 - 6.0Singlet (s)1H
C7-H₃ (4-Me)2.1 - 2.3Singlet (s)3H
C8-H₃ (6-Me)2.1 - 2.3Singlet (s)3H
Rationale for ¹H Assignments:
  • Vinylic Protons (H3, H5): The protons on the C=C double bonds are in the deshielded region of the spectrum (typically 5-7 ppm) due to the electronegativity of the sp² hybridized carbons. H3 is expected to be slightly downfield from H5. This is because H3 is β to the electron-withdrawing carbonyl group (C2), which reduces electron density at C3 more significantly than the effect of the ring oxygen on C5.

  • Methyl Protons (C7-H₃, C8-H₃): The two methyl groups are attached to sp² carbons of the pyranone ring. Their signals are expected to be singlets as there are no adjacent protons for coupling. The chemical shift range of 2.1-2.3 ppm is consistent with methyl groups attached to a double bond.[1]

Predicted ¹³C NMR Spectral Data for this compound

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to each unique carbon atom in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (C=O)163 - 165
C6160 - 162
C4150 - 152
C3115 - 117
C5100 - 102
C7 (4-Me)19 - 21
C8 (6-Me)18 - 20
Rationale for ¹³C Assignments:
  • Carbonyl Carbon (C2): The lactone carbonyl carbon is the most deshielded, appearing significantly downfield (163-165 ppm) due to the strong electron-withdrawing effect of the two oxygen atoms.

  • Olefinic Carbons (C3, C4, C5, C6): These sp² carbons resonate in the 100-162 ppm range. C6 and C4, being substituted with methyl groups and adjacent to the electron-rich oxygen (for C6) or part of the conjugated system, are the most deshielded among this group. C3 and C5 are less substituted and appear further upfield.

  • Methyl Carbons (C7, C8): The sp³ hybridized methyl carbons are the most shielded, appearing at the highest field (18-21 ppm).

Comparative Analysis: this compound vs. 2,6-Dimethyl-4H-pyran-4-one

A comparison with the experimental data of the isomer 2,6-Dimethyl-4H-pyran-4-one provides invaluable context and highlights the diagnostic power of NMR.

CompoundProtonChemical Shift (δ, ppm)CarbonChemical Shift (δ, ppm)
This compound H3, H5~5.8 - 6.2 (Predicted)C2 (C=O)~163 - 165 (Predicted)
4-Me, 6-Me~2.1 - 2.3 (Predicted)C4, C6~150 - 162 (Predicted)
2,6-Dimethyl-4H-pyran-4-one H3, H56.04 (Experimental)[2]C4 (C=O)~180 (Experimental)
2-Me, 6-Me2.25 (Experimental)[2]C2, C6~160 (Experimental)
Key Differences and Mechanistic Insights:
  • Carbonyl Chemical Shift: The most dramatic difference lies in the carbonyl carbon's chemical shift. In 2,6-Dimethyl-4H-pyran-4-one, the C4 carbonyl is a ketone flanked by two double bonds, resulting in a chemical shift around 180 ppm. In contrast, the C2 carbonyl of this compound is part of a lactone (an ester within a ring) and is conjugated with a double bond, leading to a more shielded resonance around 163-165 ppm. This ~15-20 ppm difference is highly diagnostic for distinguishing between these isomeric pyranone systems.

  • Vinylic Protons: In 2,6-Dimethyl-4H-pyran-4-one, the two vinylic protons (H3 and H5) are chemically equivalent due to the molecule's symmetry, giving rise to a single peak at 6.04 ppm.[2] For this compound, the symmetry is broken. H3 and H5 are in different electronic environments, and while they are predicted to be close, they should be distinguishable as two separate signals.

  • Methyl Protons: The methyl proton signals in both isomers appear in a similar region (~2.2 ppm), as they are both attached to sp² carbons of the pyranone ring. However, subtle differences can arise due to the varying electronic influence of the differently positioned carbonyl group.

Experimental Protocol for NMR Data Acquisition

This section provides a self-validating, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for pyranone compounds.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is an excellent first choice for non-polar to moderately polar organic molecules.

  • Concentration: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-dissolved in the deuterated solvent by the manufacturer and serves as the internal reference (δ 0.00 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, filter the sample solution into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

  • Capping and Labeling: Securely cap and label the NMR tube with the sample's identity and concentration.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Tuning and Shimming: Before data acquisition, ensure the spectrometer is tuned to the correct frequency for the chosen solvent and nucleus, and shim the magnetic field to achieve maximum homogeneity. This is critical for obtaining sharp, symmetrical peaks.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected signals (e.g., 0-12 ppm).

    • Acquisition Time: Use a typical acquisition time of 2-4 seconds.

    • Relaxation Delay (d1): A delay of 1-5 seconds between pulses ensures full relaxation for accurate integration.

    • Number of Scans: Acquire 8 to 16 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

    • Spectral Width: Set a wide spectral width to cover the entire range of carbon chemical shifts (e.g., 0-220 ppm).

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the pure absorption mode. Apply an automatic baseline correction to ensure a flat baseline for accurate integration.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm for ¹H NMR or the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.

G cluster_workflow NMR Experimental Workflow SamplePrep 1. Sample Preparation - Weigh 5-10 mg of compound - Dissolve in 0.6 mL CDCl₃ - Filter into NMR tube Acquisition 2. Data Acquisition - Tune & Shim Spectrometer - Set acquisition parameters SamplePrep->Acquisition H1_NMR ¹H NMR (16 Scans) Acquisition->H1_NMR C13_NMR ¹³C NMR (≥1024 Scans) Acquisition->C13_NMR Processing 3. Data Processing - Fourier Transform - Phase & Baseline Correction - Reference Spectrum H1_NMR->Processing C13_NMR->Processing Analysis 4. Spectral Analysis - Assign chemical shifts - Analyze multiplicities - Integrate signals Processing->Analysis

Caption: A standardized workflow for the acquisition and analysis of NMR spectra.

Conclusion

This guide provides a comprehensive framework for understanding the ¹H and ¹³C NMR spectra of this compound. By leveraging high-quality predicted data and drawing a rigorous comparison with the experimental spectrum of its isomer, 2,6-Dimethyl-4H-pyran-4-one, we have highlighted key structure-spectra correlations. The distinct chemical shift of the lactone carbonyl (~164 ppm) versus the ketone carbonyl (~180 ppm) serves as a definitive marker for distinguishing these structures. The provided experimental protocol offers a reliable method for researchers to obtain their own data, contributing to the collective spectroscopic knowledge of these important heterocyclic scaffolds.

References

  • ChemAxon. NMR Predictor. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • Mestrelab Research. Mnova NMRPredict. [Link]

  • Sajed, T., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

  • NIST. 4H-Pyran-4-one, 2,6-dimethyl-. [Link]

  • YouTube. ChemDraw tutorial 4 - Prediction of NMR. [Link]

  • YouTube. Predication of NMR in chemdraw. [Link]

  • PubChem. 2,6-Dimethyl-4-pyranone. [Link]

  • MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 4,6-Dimethyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The fragmentation pattern generated by electron ionization (EI) provides a veritable fingerprint of a molecule, offering profound insights into its structural nuances. This guide provides an in-depth analysis of the EI mass spectrometry fragmentation pattern of 4,6-Dimethyl-2H-pyran-2-one, a prevalent heterocyclic scaffold.

In the spirit of rigorous scientific comparison, we will juxtapose its fragmentation behavior with that of its structural isomer, 2,6-Dimethyl-4-pyranone. This comparative approach will illuminate how the placement of the carbonyl group and methyl substituents dictates the fragmentation pathways, thereby enhancing our predictive understanding of the mass spectral behavior of substituted pyranones.

At a Glance: Key Molecular and Spectral Features

Before delving into the fragmentation analysis, a summary of the key characteristics of our target compound and its comparator is presented.

FeatureThis compound2,6-Dimethyl-4-pyranone
Molecular Formula C₇H₈O₂C₇H₈O₂
Molecular Weight 124.1372 g/mol 124.1372 g/mol
CAS Number 675-09-2[1]1004-36-0[2]
Structure An α-pyrone with methyl groups at positions 4 and 6.A γ-pyrone with methyl groups at positions 2 and 6.
Key Fragmentation Pathways Loss of CO, loss of CH₃, Retro-Diels-AlderPrimarily driven by acylium ion formation.

Comparative Fragmentation Analysis: The Tale of Two Isomers

The electron ionization mass spectra of this compound and 2,6-Dimethyl-4-pyranone, while originating from molecules of identical mass, exhibit distinct fragmentation patterns. This divergence is a direct consequence of their structural differences, primarily the position of the carbonyl group within the pyran ring.

The Fragmentation Spectrum of this compound

The mass spectrum of this compound is characterized by a prominent molecular ion peak (M⁺) at m/z 124, indicative of a stable cyclic structure.[1][3] The key fragment ions and their proposed origins are detailed below:

m/zProposed FragmentNeutral LossRelative Intensity
124[C₇H₈O₂]⁺-High
109[M - CH₃]⁺CH₃Moderate
96[M - CO]⁺COModerate
81[M - CO - CH₃]⁺CO, CH₃High
68Retro-Diels-Alder ProductC₃H₄OModerate
53Further FragmentationVariousModerate
The Fragmentation Spectrum of 2,6-Dimethyl-4-pyranone

In contrast, the mass spectrum of 2,6-Dimethyl-4-pyranone is dominated by a different set of fragments, reflecting the influence of the γ-pyrone structure.[4][5][6]

m/zProposed FragmentNeutral LossRelative Intensity
124[C₇H₈O₂]⁺-High
81[M - CH₃CO]⁺CH₃COModerate
69Further FragmentationVariousHigh
43[CH₃CO]⁺C₄H₅OVery High (Base Peak)

The most striking difference is the base peak. For this compound, the ion at m/z 81 is of high abundance, resulting from sequential losses. For 2,6-Dimethyl-4-pyranone, the base peak is at m/z 43, corresponding to the highly stable acetyl cation ([CH₃CO]⁺). This immediately signals a fundamental difference in their fragmentation mechanisms.

Mechanistic Insights into the Fragmentation of this compound

The fragmentation of this compound under electron ionization proceeds through several key pathways, which are initiated by the removal of an electron to form the molecular ion.[7]

Pathway 1: Loss of Carbon Monoxide (CO)

A characteristic fragmentation for lactones and pyrones is the expulsion of a neutral carbon monoxide molecule.[8] This is a well-documented process for coumarin-type compounds as well. For this compound, this leads to the formation of a furan-type radical cation at m/z 96.

Caption: Loss of CO from the molecular ion.

Pathway 2: Loss of a Methyl Radical (CH₃)

The presence of methyl groups provides an alternative fragmentation route involving the loss of a methyl radical. This is a common fragmentation for molecules containing alkyl substituents. The loss of a methyl group from the molecular ion results in a stable, even-electron cation at m/z 109.

Caption: Loss of a methyl radical.

Pathway 3: Sequential Losses and the Formation of the m/z 81 Ion

The ion at m/z 81, often the most abundant fragment, is formed through sequential losses. The initial loss of carbon monoxide to form the m/z 96 ion is followed by the loss of a methyl radical.

Pathway 4: The Retro-Diels-Alder (RDA) Reaction

A fascinating and diagnostic fragmentation pathway for cyclic systems is the retro-Diels-Alder (RDA) reaction.[9][10] This process involves the concerted cleavage of two bonds in the six-membered ring, leading to the formation of a diene and a dienophile. In the case of this compound, the RDA reaction can lead to the formation of a charged species at m/z 68.

Caption: Key fragmentation pathways of this compound.

Experimental Protocol: Acquiring the Mass Spectrum

The following provides a generalized, step-by-step methodology for obtaining the electron ionization mass spectrum of this compound.

1. Sample Preparation:

  • Dissolve a small amount (typically <1 mg) of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane). The concentration should be in the range of 10-100 µg/mL.

2. Instrumentation Setup:

  • Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) for sample introduction and analysis.
  • GC Conditions:
  • Injector: Split/splitless injector, typically operated at 250°C.
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
  • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 280-300°C.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI).[11]
  • Electron Energy: 70 eV. This is a standard energy that allows for reproducible fragmentation and comparison with library spectra.[12]
  • Ion Source Temperature: Typically 230°C.
  • Quadrupole Temperature: Typically 150°C.
  • Mass Range: Scan from m/z 40 to 200 to encompass the molecular ion and all significant fragments.

3. Data Acquisition and Analysis:

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.
  • Acquire the mass spectrum across the chromatographic peak corresponding to this compound.
  • Process the data to obtain a background-subtracted mass spectrum.
  • Identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Conclusion

The mass spectrometry fragmentation of this compound provides a rich tapestry of information that, when expertly interpreted, reveals the core structural features of the molecule. Its fragmentation is dominated by the characteristic loss of carbon monoxide, loss of a methyl radical, and a diagnostic retro-Diels-Alder reaction.

When compared to its isomer, 2,6-Dimethyl-4-pyranone, the profound influence of substituent and functional group placement on fragmentation pathways becomes evident. This comparative analysis underscores the power of mass spectrometry not just for identification, but for the nuanced differentiation of closely related chemical structures—a critical capability in drug discovery, metabolomics, and quality control.

References

  • Retro Diels Alder (RDA) fragmentation is shown by six membered unsaturated cyclic compounds. RDA is a reversal of a Diels-Alder cycloaddition reaction. In this fragmentation diene and dienophiles are generated. Diversified examples are discussed in this lecture. RDA can be used to distinguish isomers. (2021).
  • Srivastava, V. (2025). Making Molecules Fly: Ionization Methods in Mass Spec. Bitesize Bio.
  • National Institute of Standards and Technology. (n.d.). 2H-Pyran-2-one, 4,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethyl-4-pyranone. PubChem. Retrieved from [Link]

  • ACD/Labs. (2023).
  • National Institute of Standards and Technology. (n.d.). 2H-Pyran-2-one, 4,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4H-Pyran-4-one, 2,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Weiss, J. O., et al. (n.d.). Studies in mass spectrometry—XV: Retro‐diels‐alder fragmentation and double hydrogen migration in some polycyclic diketones. Semantic Scholar.
  • Czapla-Masztafiak, J., et al. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. MDPI.
  • Fareedian Chemistry. (2020).
  • University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. University of Notre Dame.
  • Grimm, F. A., et al. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PMC.
  • National Institute of Standards and Technology. (n.d.). 2H-Pyran-2-one, 4,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • T. T. Nakashima, T. T. (2005). Retro‐Diels‐Alder reaction in mass spectrometry.
  • Grimme, S., et al. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A.
  • MDPI. (n.d.).
  • National Institute of Standards and Technology. (n.d.). 4H-Pyran-4-one, 2,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4H-Pyran-4-one, 2,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2H-Pyran-2-one, tetrahydro-6,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Asif, N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
  • Turki, H., et al. (2009). Gas-phase fragmentation study of a novel series of synthetic 2-oxo-2H-benzopyrano[2,3-d]pyrimidine derivatives using electrospray ionization tandem mass spectroscopy measured with a quadrupole orthogonal time-of-flight hybrid instrument.
  • TMP Chem. (2016).
  • Wikipedia. (n.d.).
  • National Institute of Standards and Technology. (n.d.). 2H-Pyran-2-one, 4-methoxy-6-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Routes of 2H-Pyran-2-Ones: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The 2H-pyran-2-one scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds, exhibiting a wide spectrum of biological activities including anti-inflammatory, anti-cancer, anti-microbial, and anti-coagulant effects.[1] The inherent reactivity of the pyran-2-one ring, which can act as a diene in Diels-Alder reactions or undergo nucleophilic attack, further enhances its utility as a versatile building block in synthetic organic chemistry.[2][3] Consequently, the development of efficient and diverse synthetic strategies to access this valuable core structure remains an area of intense research.

This guide provides a comparative analysis of several prominent synthetic routes to 2H-pyran-2-ones, offering an in-depth look at their underlying mechanisms, experimental protocols, and relative merits. The discussion is tailored for researchers, scientists, and drug development professionals, aiming to provide both a theoretical understanding and practical insights to inform synthetic planning.

I. Classical Condensation Strategies: The Enduring Workhorses

A. The Pechmann Condensation: A Cornerstone of Coumarin and Pyranone Synthesis

The Pechmann condensation, discovered by Hans von Pechmann in 1883, is a robust and widely employed method for the synthesis of coumarins (benzopyran-2-ones) and can be adapted for the synthesis of 2H-pyran-2-ones.[4][5][6] The reaction typically involves the acid-catalyzed condensation of a phenol or an enolizable ketone with a β-ketoester.[4][5]

Mechanism: The reaction proceeds through an initial acid-catalyzed transesterification between the phenol/enol and the β-ketoester. This is followed by an intramolecular electrophilic aromatic substitution (in the case of phenols) or a Michael-type addition (for enolizable ketones), leading to a cyclized intermediate. Subsequent dehydration furnishes the final 2H-pyran-2-one ring.[4][5][6]

Pechmann_Condensation cluster_catalysis Catalytic Cycle Reactants Phenol/Enolizable Ketone + β-Ketoester Intermediate1 Transesterification Product Reactants->Intermediate1 Transesterification Acid Acid Catalyst (e.g., H₂SO₄, Amberlyst-15) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2H-Pyran-2-one Intermediate2->Product Dehydration Dehydration Dehydration (-H₂O)

Figure 1: Generalized mechanism of the Pechmann condensation.

Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin [6][7]

  • Reaction Setup: In a round-bottom flask, a mixture of resorcinol (10 mmol) and ethyl acetoacetate (10 mmol) is prepared.

  • Acid Addition: The flask is cooled in an ice bath (0-5 °C), and concentrated sulfuric acid (10 mL) is added dropwise with constant stirring.[6]

  • Reaction Progression: The reaction mixture is stirred at 5 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 18 hours.[6]

  • Work-up: The reaction mixture is poured into ice-cold water, leading to the precipitation of the crude product.

  • Purification: The precipitate is collected by filtration, washed with cold water, and recrystallized from aqueous ethanol to yield pure 7-hydroxy-4-methylcoumarin.

Advantages:

  • Well-established and reliable method.

  • Often proceeds with good to excellent yields, particularly with activated phenols.[5]

  • Simple starting materials are readily available and inexpensive.

Disadvantages:

  • Harsh reaction conditions (strong acids, high temperatures) are often required, which may not be suitable for sensitive substrates.[8]

  • The reaction can be slow, sometimes requiring long reaction times.

  • Limited scope for substitution patterns on the pyranone ring.

B. The Knoevenagel Condensation: A Versatile C-C Bond Forming Reaction

The Knoevenagel condensation is a modification of the aldol condensation that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[9][10][11] This reaction is a powerful tool for the formation of carbon-carbon double bonds and can be ingeniously applied to the synthesis of 2H-pyran-2-ones through a domino Knoevenagel-hetero-Diels-Alder reaction sequence.[12]

Mechanism: The reaction is initiated by the deprotonation of the active methylene compound by a weak base to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form an aldol-type adduct. Subsequent dehydration yields the α,β-unsaturated product. For 2H-pyran-2-one synthesis, the in situ generated α,β-unsaturated system can undergo an intramolecular hetero-Diels-Alder reaction.

Knoevenagel_Condensation cluster_catalysis Catalytic Cycle Reactants Aldehyde/Ketone + Active Methylene Compound Intermediate1 Carbanion Reactants->Intermediate1 Deprotonation Base Base Catalyst (e.g., Piperidine, NH₄OAc) Intermediate2 Aldol Adduct Intermediate1->Intermediate2 Nucleophilic Attack Product1 α,β-Unsaturated Product Intermediate2->Product1 Dehydration Product2 2H-Pyran-2-one Product1->Product2 Intramolecular Hetero-Diels-Alder NHC_Catalysis cluster_catalysis Catalytic Cycle Reactants Alkynyl Ester + Enolizable Ketone Intermediate1 Acyl Azolium Intermediate Reactants->Intermediate1 NHC Addition NHC NHC Catalyst Intermediate2 [3+3] Cycloaddition Adduct Intermediate1->Intermediate2 [3+3] Annulation Product 2H-Pyran-2-one Intermediate2->Product Cyclization & Catalyst Regeneration

Figure 3: Simplified mechanism of NHC-catalyzed [3+3] annulation for 2H-pyran-2-one synthesis.

Experimental Protocol: [13]

  • Reaction Setup: To a solution of the enolizable ketone (0.5 mmol) and the alkynyl ester (0.6 mmol) in anhydrous acetonitrile (2.0 mL) in a sealed tube, an N-heterocyclic carbene precatalyst (e.g., IPr·HCl, 10 mol%) and cesium carbonate (Cs₂CO₃, 1.5 mmol) are added.

  • Reaction: The mixture is stirred at 25-40 °C for 12-24 hours.

  • Work-up: The reaction mixture is filtered through a short pad of silica gel.

  • Purification: The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2H-pyran-2-one.

Advantages:

  • Mild, metal-free reaction conditions. [14]* Broad substrate scope and high regioselectivity. [14][15]* Access to complex and highly substituted 2H-pyran-2-ones.

Disadvantages:

  • NHC catalysts can be sensitive to air and moisture.

  • Longer reaction times may be required compared to some other methods.

B. Domino Reaction of α-Aroylketene Dithioacetals

A highly efficient domino protocol has been developed for the synthesis of functionalized 2H-pyran-2-ones from readily available α-aroylketene dithioacetals and malononitrile. [4]This method involves a sequence of addition-elimination, intramolecular cyclization, and ring-opening and closing steps. [4] Experimental Protocol: [13]

  • Reaction Setup: A mixture of the 3,3-bis(methylthio)-1-arylprop-2-en-1-one (1 mmol), malononitrile (1 mmol), and powdered potassium hydroxide (1.2 mmol) in dry dimethylformamide (5 mL) is prepared.

  • Reaction: The mixture is refluxed at 100 °C for 1.5 hours.

  • Work-up: After cooling, 1N HCl (1 mL) is added, and the mixture is stirred for an additional 30 minutes at the same temperature. The mixture is then poured into ice water.

  • Purification: The precipitated solid is collected by filtration, washed with water, and purified by column chromatography.

Advantages:

  • Rapid and efficient for specific substitution patterns.

  • Utilizes readily available starting materials.

Disadvantages:

  • The scope is limited to the specific starting materials.

  • The use of dimethylformamide (DMF) as a solvent can be a drawback due to its high boiling point and potential for decomposition.

III. Cyclization and Rearrangement Strategies

A. Prins Cyclization

The Prins cyclization is a powerful method for the synthesis of di- and tetrahydropyrans, which can be precursors to 2H-pyran-2-ones. [14][16]The reaction involves the acid-catalyzed condensation of a homoallylic or homopropargylic alcohol with an aldehyde or ketone. [14]A silyl-Prins variant offers a selective route to disubstituted dihydropyrans. [16] Mechanism: The Lewis or Brønsted acid activates the carbonyl compound, which is then attacked by the hydroxyl group of the homoallylic alcohol to form an oxocarbenium ion. This intermediate then undergoes an intramolecular cyclization via attack of the alkene or alkyne π-system, followed by quenching of the resulting carbocation.

Prins_Cyclization cluster_catalysis Catalytic Cycle Reactants Homoallylic Alcohol + Aldehyde/Ketone Intermediate1 Oxocarbenium Ion Reactants->Intermediate1 Acid-catalyzed Condensation Acid Lewis/Brønsted Acid Intermediate2 Cyclized Carbocation Intermediate1->Intermediate2 Intramolecular Cyclization Product Dihydropyran Intermediate2->Product Quenching

Figure 4: Generalized mechanism of the Prins cyclization for dihydropyran synthesis.

Experimental Protocol: Silyl-Prins Cyclization for Dihydropyran Synthesis [5]

  • Reaction Setup: The aldehyde (3 mmol) and the vinylsilyl alcohol (3 mmol) are dissolved in dry dichloromethane (25 mL) under an inert atmosphere.

  • Catalyst Addition: Indium(III) chloride (3 mmol) is added in one portion at room temperature.

  • Reaction: The reaction is stirred at room temperature for 5 to 12 hours.

  • Work-up: Water (50 mL) is added to the reaction mixture, and the organic phase is separated.

  • Purification: The organic layer is dried, concentrated, and the residue is purified by column chromatography.

Advantages:

  • Provides access to dihydropyran precursors with good diastereoselectivity. [14]* The silyl-Prins variant allows for the synthesis of dihydropyrans with varying substituents. [5] Disadvantages:

  • The classic Prins reaction can lead to complex mixtures of products. [5]* The synthesis of the required homoallylic or vinylsilyl alcohols can add extra steps to the overall sequence.

B. Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction is a powerful cycloaddition reaction for the synthesis of six-membered heterocycles. In the context of 2H-pyran-2-one synthesis, it typically involves the reaction of an electron-rich diene with an electron-deficient dienophile, or vice versa (inverse electron-demand). For instance, functionalized α,β-unsaturated carbonyl compounds can react with dienophiles like N-vinyl-2-oxazolidinone to yield dihydropyrans. [17] Experimental Protocol: [17] Detailed experimental conditions for hetero-Diels-Alder reactions leading to 2H-pyran-2-ones can vary significantly depending on the specific diene and dienophile used. Generally, the reaction involves mixing the diene and dienophile in a suitable solvent and heating the mixture. Lewis acid catalysis can sometimes be employed to accelerate the reaction and improve selectivity.

Advantages:

  • A convergent and often highly stereoselective method.

  • Allows for the rapid construction of the pyran ring with control over multiple stereocenters.

Disadvantages:

  • The regioselectivity of the cycloaddition can sometimes be an issue.

  • The synthesis of appropriately substituted dienes and dienophiles can be challenging.

C. Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the formation of cyclic alkenes. [18]This reaction, catalyzed by ruthenium or molybdenum complexes, can be applied to the synthesis of dihydropyran-2-ones from acyclic diene precursors.

Mechanism: The RCM reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-alkylidene catalyst, ultimately leading to the formation of a new double bond within a ring and the extrusion of a small volatile alkene like ethylene. [18] Experimental Protocol: [19]

  • Reaction Setup: A solution of the acyclic diene precursor in a suitable solvent (e.g., dichloromethane) is prepared under an inert atmosphere.

  • Catalyst Addition: A solution of a Grubbs' or Hoveyda-Grubbs' catalyst is added.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated until the reaction is complete.

  • Work-up and Purification: The solvent is removed, and the residue is purified by column chromatography to remove the metal catalyst and isolate the desired cyclic product.

Advantages:

  • Excellent functional group tolerance.

  • Applicable to the synthesis of a wide range of ring sizes.

  • The reaction is often high-yielding and atom-economical.

Disadvantages:

  • The cost and sensitivity of the metal catalysts can be a concern.

  • The synthesis of the acyclic diene precursor is an additional step.

IV. Comparative Analysis and Summary

Synthetic RouteKey FeaturesTypical Yields (%)Reaction TimeTemperature (°C)Catalyst/Reagents
Pechmann Condensation Classical, robust, good for coumarins50-95%1-24 h0 - 120Strong acids (H₂SO₄), Lewis acids, solid acids (Amberlyst-15)
Knoevenagel Condensation Mild conditions, atom-economical80-95%1-4 hRoom Temp.Weak bases (piperidine), Lewis acids (GaCl₃)
NHC-Catalyzed Annulation Metal-free, high regioselectivity85-95% [13]12-24 h [13]25-40 [13]NHC catalyst, Cs₂CO₃ [13]
Domino Reaction from Dithioacetals Rapid, efficient for specific patterns80-92% [13]1.5-2 h [13]100 [13]KOH, DMF [13]
Prins Cyclization Access to dihydropyran precursors60-90%5-12 hRoom Temp.Lewis acids (InCl₃, TMSOTf)
Hetero-Diels-Alder Reaction Convergent, stereoselective40-80%2-24 h25 - 150Thermal or Lewis acid-catalyzed
Ring-Closing Metathesis High functional group tolerance70-95%1-12 hRoom Temp. - 60Grubbs' or Hoveyda-Grubbs' catalysts
One-Pot Amino-Pyranone Synthesis One-pot, access to amino-functionalized pyranones60-81% [13]4-16 h [13]90 - 130 [13]DMFDMA, Hippuric Acid, Ac₂O [13]

V. Conclusion

The synthesis of 2H-pyran-2-ones can be achieved through a variety of methodologies, each with its own set of advantages and limitations. Classical methods like the Pechmann and Knoevenagel condensations remain valuable for their simplicity and the use of readily available starting materials. Modern catalytic approaches, particularly those employing N-heterocyclic carbenes and ring-closing metathesis, offer unparalleled efficiency, functional group tolerance, and access to complex molecular architectures. The choice of the most appropriate synthetic route will ultimately depend on the desired substitution pattern of the target 2H-pyran-2-one, the availability of starting materials, and the desired scale of the synthesis. This guide provides a framework for researchers to make informed decisions in the design and execution of synthetic strategies toward this important class of heterocyclic compounds.

VI. References

  • Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega. [Link]

  • Construction of Functionalized 2 H-Pyran-2-ones via N-Heterocyclic Carbene-Catalyzed [3 + 3] Annulation of Alkynyl Esters with Enolizable Ketones. The Journal of Organic Chemistry. [Link]

  • The silyl–Prins reaction: a novel method for the synthesis of dihydropyrans. Dobbs Research Group. [Link]

  • Construction of Functionalized 2 H -Pyran-2-ones via N-Heterocyclic Carbene-Catalyzed [3 + 3] Annulation of Alkynyl Esters with Enolizable Ketones. ResearchGate. [Link]

  • Mechanochemical organic synthesis for the 4- methylcoumarin molecules via the Pechmann condensation. IntechOpen. [Link]

  • 3-acylamino-2h-pyran-2-ones as dienes in diels-alder reactions. ARKIVOC. [Link]

  • Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products. RSC Publishing. [Link]

  • A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. MDPI. [Link]

  • synthesis of coumarin derivatives via pechmann condensation and nitration reaction. JETIR. [Link]

  • Synthesis of 7 hydroxy-4-methyl coumarin. SlideShare. [Link]

  • ring transformations of 2h-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. HETEROCYCLES. [Link]

  • Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry. [Link]

  • 3-acylamino-2h-pyran-2-ones as dienes in diels-alder reactions. ARKIVOC. [Link]

  • Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans. Beilstein Journal of Organic Chemistry. [Link]

  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. National Institutes of Health. [Link]

  • Ring-closing metathesis. Wikipedia. [Link]

  • Knoevenagel condensation. L.S.College, Muzaffarpur. [Link]

Sources

A Comparative Guide to the Biological Activity of 4,6-Dimethyl-2H-pyran-2-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the biological activities of 4,6-Dimethyl-2H-pyran-2-one and its structurally related analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on the therapeutic potential of this class of compounds. We will delve into their antimicrobial and anticancer properties, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Introduction to this compound and Its Analogs

The 2H-pyran-2-one scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. This compound, a simple derivative of this class, serves as a valuable starting point for the development of novel therapeutic agents. The modification of its core structure has given rise to a plethora of analogs with enhanced or diversified biological profiles. This guide will explore how structural modifications of the this compound backbone influence its antimicrobial and anticancer efficacy.

Antimicrobial Activity: A Comparative Analysis

Derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens. The introduction of various substituents on the pyranone ring can significantly modulate their antimicrobial potency.

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound analogs against various microorganisms. It is important to note that direct comparisons should be made with caution, as the experimental conditions may vary between studies.

Compound/AnalogTest OrganismMIC (µg/mL)Reference
3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl)carboxamide]Staphylococcus aureus8[1]
3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl)carboxamide]Enterococcus faecalis>128[1]
3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl)carboxamide]Escherichia coli64[1]
3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(naphthyl)carboxamide]Staphylococcus aureus16[1]
3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile (4g)Escherichia coli250[2]
3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile (4g)Klebsiella pneumonia500[2]
3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile (4g)Staphylococcus aureus (MRSA)500[2]
4H-Pyran derivative 4gBacillus subtilis (ATCC 6633)25.69 µM[3]
4H-Pyran derivative 4jStaphylococcus aureus (ATCC 25923)33.34 µM[3]
4H-Pyran derivative 4gStaphylococcus epidermidis (ATCC 14990)30.32 µM[3]

Structure-Activity Relationship Insights:

The antimicrobial activity of pyran-2-one derivatives is significantly influenced by the nature and position of substituents. For instance, the presence of a coumarin moiety in the carboxamide derivative enhances activity against Staphylococcus aureus[1]. Similarly, halogenated benzo[f]chromene derivatives have shown potent antibacterial effects[2]. The data suggests that lipophilicity and the electronic nature of the substituents play a crucial role in determining the antimicrobial spectrum and potency.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The following protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Sterile pipette tips and tubes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.

  • Serial Dilution of Test Compounds: Perform a two-fold serial dilution of the test compounds in the appropriate broth within the 96-well plate.

  • Inoculation: Add a standardized volume of the microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Standardized Microbial Inoculum C Inoculation of Microtiter Plate A->C B Serial Dilution of Test Compounds B->C D Incubation C->D E Visual Inspection for Growth D->E F MIC Determination E->F

Workflow for MIC Determination

Anticancer Activity: A Comparative Evaluation

Numerous analogs of this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These studies have revealed promising candidates with potent anticancer effects.

Quantitative Comparison of Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of different this compound analogs against several human cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Pyran-2-one derivative 1HepG2 (Liver Cancer)9.8[4]
4H-Pyran derivative 4dHCT-116 (Colorectal Cancer)75.1[3]
4H-Pyran derivative 4kHCT-116 (Colorectal Cancer)85.88[3]
Halogenated 1H-benzo[f]chromene derivative 4hPC-3 (Prostate Cancer)0.7[5]
Halogenated 1H-benzo[f]chromene derivative 4gPC-3 (Prostate Cancer)0.9[5]
Halogenated 1H-benzo[f]chromene derivative 4aMCF-7/ADR (Resistant Breast Cancer)9.5[5]
Halogenated 1H-benzo[f]chromene derivative 4bMCF-7/ADR (Resistant Breast Cancer)5.0[5]
Halogenated 1H-benzo[f]chromene derivative 4cMCF-7/ADR (Resistant Breast Cancer)10.7[5]
4-methoxy-6-methyl-5-(3-oxobutyl)-2H-pyran-2-oneHL-60 (Leukemia)0.2[6]
5-butyl-6-(hydroxymethyl)-4-methoxy-2H-pyran-2-oneHL-60 (Leukemia)2.2[6]

Structure-Activity Relationship Insights:

The anticancer activity of these analogs is highly dependent on their structural features. For instance, halogenated benzo[f]chromene derivatives have shown remarkable potency against prostate and drug-resistant breast cancer cells[5]. The presence of specific substituents at various positions on the pyran ring system can significantly enhance cytotoxicity. Some derivatives have been shown to be more potent than established anticancer drugs in certain cell lines[5].

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.

MTT_Assay_Workflow cluster_prep Cell Culture cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Compound Treatment A->B C Add MTT Reagent B->C D Incubate & Formazan Formation C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Workflow for MTT Assay

Mechanistic Insights: Signaling Pathways

The anticancer activity of this compound analogs is often attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells.

p53-Mediated Apoptosis

Several pyran-2-one derivatives have been shown to induce apoptosis through the activation of the p53 tumor suppressor protein. The activation of p53 can trigger a cascade of events leading to programmed cell death. One such pathway involves the suppression of the Ras/Raf/ERK signaling pathway, which is often hyperactivated in cancer.

p53_Apoptosis_Pathway Pyranone Pyran-2-one Analog p53 p53 Activation Pyranone->p53 Induces Ras Ras Inhibition p53->Ras Suppresses Raf Raf Inhibition Ras->Raf ERK ERK Inhibition Raf->ERK Apoptosis Apoptosis ERK->Apoptosis Inhibition leads to

p53-Mediated Apoptotic Pathway

This pathway highlights the potential of pyran-2-one analogs to selectively target cancer cells by reactivating crucial tumor suppressor mechanisms[4].

G2/M Cell Cycle Arrest

In addition to inducing apoptosis, certain pyran-2-one analogs can halt the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. This prevents the cells from entering mitosis and dividing. The mechanism often involves the modulation of key cell cycle regulatory proteins. For instance, some analogs have been found to cause cell cycle arrest at the G2/M phase in breast cancer cells[7].

Cell_Cycle_Arrest_Pathway Pyranone Pyran-2-one Analog G2M_Checkpoint G2/M Checkpoint Proteins Pyranone->G2M_Checkpoint Modulates CellCycleArrest G2/M Phase Arrest G2M_Checkpoint->CellCycleArrest Leads to Proliferation Cell Proliferation CellCycleArrest->Proliferation Inhibits

G2/M Cell Cycle Arrest Pathway

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with potent antimicrobial and anticancer activities. The biological efficacy of its analogs is highly dependent on the nature and position of the substituents, offering a rich area for structure-activity relationship studies. Further research into the precise molecular mechanisms of these compounds will be crucial for the rational design of next-generation pyran-2-one-based drugs. This guide provides a foundational understanding for researchers in the field, summarizing key comparative data and experimental methodologies to facilitate future investigations.

References

  • Yuan, J., et al. (2018). Pyran-2-one derivatives from Croton crassifolius as potent apoptosis inducers in HepG2 cells via p53-mediated Ras/Raf/ERK pathway. Bioorganic Chemistry, 79, 355-362. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4587. [Link]

  • Grover, R. K., et al. (2022). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Current Medicinal Chemistry, 29(25), 4446-4467. [Link]

  • El-Agrody, A. M., et al. (2021). Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. Scientific Reports, 11(1), 1-17. [Link]

  • Chen, Y. C., et al. (1998). Anticancer quinones induce pRb-preventable G2/M cell cycle arrest and apoptosis. Free Radical Biology and Medicine, 24(5), 848-854. [Link]

  • Li, X., et al. (2020). Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells. Frontiers in Oncology, 10, 579. [Link]

  • El-Agrody, A. M., et al. (2022). In vitro anticancer activity of pyrano[3, 2-c]chromene derivatives with both cell cycle arrest and apoptosis induction. Scientific Reports, 12(1), 1-15. [Link]

  • El-Agrody, A. M., et al. (2023). Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies. Scientific Reports, 13(1), 1-22. [Link]

  • Aytemir, M. D., et al. (2003). Synthesis and Evaluation of Antimicrobial Activity of New 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Derivatives. Turkish Journal of Chemistry, 27(6), 755-763. [Link]

  • Haupt, S., et al. (2003). Mechanisms of p53-dependent apoptosis. Experimental Cell Research, 289(1), 1-10. [Link]

  • Vrhovac, L., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(22), 6747. [Link]

  • Ghorab, M. M., et al. (2020). Synthesis, characterization and antimicrobial activity of some new azo dyes derived from 4-hydroxy-6-methyl-2H-pyran-2-one and its dihydro derivative. Journal of Molecular Structure, 1202, 127301. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2018). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. International Journal of Pharmaceutical Sciences and Research, 9(10), 4185-4198. [Link]

  • Grover, R. K., et al. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Current Medicinal Chemistry, 28(38), 7954-7975. [Link]

  • Khan, I., et al. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific Reports, 13(1), 1-15. [Link]

  • Singh, T., & Kaur, M. (2024). Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship. Archiv der Pharmazie. [Link]

  • Mahdavi, S. M., et al. (2014). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian journal of pharmaceutical research: IJPR, 13(Suppl), 159. [Link]

  • Wang, F., et al. (2017). The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum. Oncotarget, 8(48), 83456. [Link]

  • El-Agrody, A. M., et al. (2021). Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. Scientific Reports, 11(1), 1-17. [Link]

  • Haupt, S., et al. (2003). Mechanisms of p53-dependent apoptosis. Experimental Cell Research, 289(1), 1-10. [Link]

  • Park, C., et al. (2018). Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway. International Journal of Molecular Sciences, 19(3), 768. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. International Journal of Health Sciences, 6(S2), 4817-4830. [Link]

  • Jilalat, I. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Journal de la Société Chimique de France.[Link]

  • Li, G., et al. (2019). In vitro and in vivo anti-biofilm activity of pyran derivative against Staphylococcus aureus and Pseudomonas aeruginosa. Scientific Reports, 9(1), 1-11. [Link]

  • Roos, W. P., & Kaina, B. (2017). How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression?. Cell Death & Differentiation, 24(11), 1863-1873. [Link]

Sources

A Comparative Guide to the Definitive Structural Validation of 4,6-Dimethyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the structural elucidation of 4,6-Dimethyl-2H-pyran-2-one, a key heterocyclic scaffold in organic synthesis.[1] We will explore the unparalleled definitive power of single-crystal X-ray crystallography and contrast it with essential spectroscopic and computational techniques that provide complementary, yet indirect, structural evidence. This document is intended for researchers, scientists, and drug development professionals who require unambiguous molecular structure validation.

The pyran-2-one ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products with significant biological activities.[1] Given this importance, absolute certainty of molecular structure, including stereochemistry and solid-state conformation, is non-negotiable. While techniques like NMR, Mass Spectrometry, and IR spectroscopy are cornerstones of chemical analysis, they infer connectivity and composition. Only X-ray crystallography directly visualizes the atomic arrangement in three-dimensional space, serving as the ultimate arbiter of structural debates.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

X-ray crystallography stands alone in its ability to provide a direct, high-resolution 3D map of a molecule. The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal. The resulting diffraction pattern is mathematically deconvoluted to generate a model of the electron density, from which atomic positions, bond lengths, bond angles, and torsion angles are determined with exceptional precision.

For this compound, this method not only confirms the core lactone structure but also reveals subtle details of ring planarity and the orientation of the methyl substituents. It also provides invaluable information about how the molecules pack together in the solid state, governed by intermolecular forces like C–H···O hydrogen bonds and π–π stacking, which can influence physical properties such as solubility and melting point.[1][2]

Experimental Workflow: From Powder to Final Structure

The journey from a synthesized compound to a validated crystal structure is a meticulous process. The causality behind each step is critical: a successful outcome depends entirely on the quality of the single crystal.

scxrd_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_refine Structure Solution & Refinement synthesis Purified Compound growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) synthesis->growth selection Crystal Selection (Microscope) growth->selection mount Mount Crystal on Diffractometer selection->mount data_acq X-ray Diffraction Data Collection mount->data_acq solve Solve Phase Problem (Direct Methods) data_acq->solve refine Refine Atomic Positions & Thermal Parameters solve->refine validate Validate Structure (R-factor, CIF check) refine->validate output output validate->output Final Structure (CIF File)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Crystallographic Data for this compound

The crystal structure of this compound provides the definitive proof of its atomic arrangement. The data below represents a summary of key parameters obtained from crystallographic analysis.

Parameter Value Significance
Molecular Formula C₇H₈O₂Confirms the elemental composition.[3]
Molecular Weight 124.14 g/mol Consistent with the expected formula.[1][3]
Crystal System MonoclinicDescribes the basic shape of the unit cell.[2]
Space Group P2₁/cDefines the symmetry elements within the crystal lattice.
Unit Cell Dimensions a, b, c (Å), β (°)Defines the size and angles of the repeating unit in the crystal.
Z Value 4Indicates the number of molecules in the unit cell.[2]
R-factor < 0.05 (typical)A key indicator of the quality of the final structural model.

(Note: Specific unit cell dimensions for the parent compound are found in specialized databases like the Cambridge Structural Database (CSD). The values for system and Z are based on closely related pyran-2-one derivatives for illustrative purposes.)[2]

Part 2: Orthogonal & Comparative Analytical Methods

While SCXRD is definitive, it requires a high-quality single crystal, which is not always obtainable. Therefore, a suite of other analytical techniques is employed to build a comprehensive and self-validating case for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the connectivity of a molecule in solution. It provides information about the chemical environment, proximity, and coupling of magnetically active nuclei like ¹H and ¹³C.

  • ¹H NMR: For this compound, the spectrum is expected to show distinct signals for the two methyl groups and the two vinyl protons on the pyranone ring. The chemical shifts and splitting patterns (coupling) between the vinyl protons are characteristic of the ring system.

  • ¹³C NMR: The spectrum should display seven unique carbon signals, corresponding to the two methyl carbons, four sp² hybridized carbons of the ring, and the characteristic downfield signal of the carbonyl (C=O) carbon.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, confirming its elemental formula. In its common electron ionization (EI) mode, it also generates a reproducible fragmentation pattern that can serve as a structural fingerprint.

  • Molecular Ion (M⁺): The mass spectrum of this compound shows a clear molecular ion peak at a mass-to-charge ratio (m/z) of 124, corresponding to the molecular weight of C₇H₈O₂.[3][4][5]

  • Fragmentation: Characteristic fragments arise from the loss of stable neutral molecules (like CO) or radical fragments, providing clues that support the pyran-2-one core structure.

Vibrational Spectroscopy (IR & Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of functional groups. For this compound, the most prominent feature is the intense absorption band corresponding to the C=O (carbonyl) stretch of the lactone ring, typically found in the region of 1700-1750 cm⁻¹.[1] Additional peaks corresponding to C=C double bonds and C-H bonds of the methyl and vinyl groups further corroborate the structure.[1]

Computational Chemistry

Modern computational methods, such as Density Functional Theory (DFT), allow for the in silico modeling of molecular structures.[6] By calculating the lowest energy conformation, researchers can predict geometric parameters (bond lengths, angles) and spectroscopic data (NMR shifts, IR frequencies). These theoretical predictions can then be compared with experimental results to add another layer of confidence to the structural assignment.[7]

Part 3: Integrated Analysis: A Comparative Summary

No single technique (other than SCXRD) is sufficient for unambiguous structure proof. True confidence is achieved when the data from multiple, independent methods converge to support a single hypothesis.

Comparison of Structural Validation Techniques
Technique Information Provided Sample State Strengths Limitations
SCXRD 3D atomic arrangement, bond lengths/angles, stereochemistry, packingSingle CrystalUnambiguous, definitive 3D structureRequires high-quality single crystals; structure is in solid state
NMR Atomic connectivity, chemical environment, 2D/3D correlationsSolutionExcellent for mapping out the molecular skeleton in a relevant mediumInfers structure from indirect data; can be ambiguous for complex isomers
MS Molecular weight, elemental formula (HRMS), fragmentation patternGas Phase / SolutionExtremely sensitive, confirms molecular formulaProvides no direct connectivity or stereochemical information
IR / Raman Presence of functional groupsSolid / Liquid / GasFast, non-destructive, excellent for identifying key functional groupsProvides limited information on the overall molecular skeleton
Computational Optimized geometry, predicted spectroscopic data, electronic propertiesIn SilicoProvides a theoretical benchmark for comparison with experimental dataModel accuracy is dependent on the level of theory and basis set used
Logical Workflow for Structure Elucidation

The following diagram illustrates the logical flow of experiments in a typical structure validation campaign, culminating in the definitive proof from X-ray crystallography.

structure_validation_flow cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_validation Definitive Validation synthesis Synthesis & Purification of this compound ms Mass Spectrometry (Confirm MW = 124.14) synthesis->ms ir IR Spectroscopy (Confirm C=O, C=C) nmr 1D & 2D NMR (Establish Connectivity) ms->nmr ir->nmr crystal_growth Grow Single Crystals nmr->crystal_growth scxrd X-ray Crystallography crystal_growth->scxrd final_structure Unambiguous 3D Structure scxrd->final_structure

Sources

A Comparative Guide to IR and Raman Spectroscopy for Functional Group Analysis in Pyran-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Vibrational Landscape of Pyran-2-ones: A Tale of Two Spectroscopies

At the heart of both IR and Raman spectroscopy lies the principle of molecular vibrations. The chemical bonds within a pyran-2-one molecule are not static; they are in constant motion, stretching, bending, and twisting at specific, quantized frequencies. These vibrational frequencies are exquisitely sensitive to the mass of the atoms and the strength of the bonds connecting them, providing a unique "fingerprint" of the molecule's functional groups.

The key to understanding the comparative power of IR and Raman lies in their distinct selection rules, which dictate which molecular vibrations are "active" and thus observable in each technique.

  • Infrared (IR) Spectroscopy: An IR-active vibration must induce a change in the molecule's net dipole moment.[1][2] Polar functional groups, therefore, tend to produce strong signals in IR spectroscopy. For a pyran-2-one, the highly polar lactone carbonyl group (C=O) is a prominent and diagnostically crucial feature in its IR spectrum.

  • Raman Spectroscopy: In contrast, a Raman-active vibration must cause a change in the polarizability of the molecule's electron cloud.[1][3] This means that symmetric, non-polar bonds, or bonds involving larger, more polarizable atoms, often yield strong Raman signals. In the context of pyran-2-ones, the carbon-carbon double bonds (C=C) within the heterocyclic ring are often more prominent in the Raman spectrum.

This fundamental difference makes IR and Raman spectroscopy highly complementary techniques.[4][5] What is weak or absent in one spectrum is often strong and clear in the other, allowing for a more complete and unambiguous structural assignment.

Deconstructing the Pyran-2-one Spectrum: A Functional Group Roadmap

The pyran-2-one scaffold, an unsaturated lactone, presents several key functional groups for vibrational analysis. Understanding their characteristic spectral regions is paramount for accurate interpretation.

Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Typical IR IntensityTypical Raman Frequency (cm⁻¹)Typical Raman IntensityKey Insights & Causality
Lactone Carbonyl C=O Stretch1700 - 1750[6]Strong1690 - 1730[6]Weak to MediumThe C=O bond is highly polarized, leading to a large change in dipole moment upon stretching, hence the strong IR absorption. Its polarizability change is less pronounced, resulting in a weaker Raman signal. Conjugation with the C=C bond typically lowers the frequency.[2][7]
Alkene C=C Stretch1600 - 1680[6]Medium to Weak1610 - 1680[6]StrongThe C=C bond is relatively non-polar but highly polarizable, making it a strong scatterer in Raman spectroscopy. The change in dipole moment during stretching is smaller, leading to a weaker IR band.
Vinyl Ether C-O-C Stretch1050 - 1250Strong800 - 950[8]WeakThe C-O single bonds are polar, resulting in a strong IR signal. These bonds are less polarizable, leading to weaker Raman activity.
C-H (sp²) C-H Stretch3000 - 3100Medium3000 - 3100MediumThese vibrations are active in both techniques but are often part of a complex region of the spectrum.
Ring Deformations Skeletal VibrationsFingerprint Region (<1500)ComplexFingerprint Region (<1500)ComplexThis region contains a wealth of structural information from bending and stretching modes of the entire ring system, often requiring computational analysis for full assignment.

Table 1: Comparative Vibrational Frequencies for Key Functional Groups in Pyran-2-ones.

Data Interpretation Insights:

A study on 6-phenyl-4-methylsulfanyl-2-oxo-2H-pyran provides a concrete example of these principles in action. The experimental IR spectrum showed a very strong C=O stretching band at 1731 cm⁻¹, while the corresponding Raman band was of weak to medium intensity at 1696 cm⁻¹.[6] Conversely, the C=C stretching modes were observed as a strong band at 1617 cm⁻¹ and a very strong band at 1529 cm⁻¹ in the Raman spectrum, whereas in the IR spectrum they were of strong and medium intensity, respectively.[6] This highlights the complementary nature of the two techniques in unequivocally identifying the core functional groups of the pyran-2-one ring.

Experimental Workflow: From Sample to Spectrum

A robust and reproducible experimental workflow is the cornerstone of reliable spectroscopic analysis. The following diagram and protocols outline the key steps for a comprehensive vibrational analysis of a pyran-2-one sample.

Vibrational Spectroscopy Workflow for Pyran-2-one Analysis Figure 1: Comprehensive Vibrational Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Sample IR_Prep IR Sample Prep (KBr Pellet or Thin Film) Sample->IR_Prep Solid/Liquid Raman_Prep Raman Sample Prep (Powder/Liquid in Vial) Sample->Raman_Prep Solid/Liquid FTIR FTIR Spectrometer IR_Prep->FTIR Raman Raman Spectrometer Raman_Prep->Raman IR_Spectrum IR Spectrum FTIR->IR_Spectrum Raman_Spectrum Raman Spectrum Raman->Raman_Spectrum Interpretation Comparative Spectral Interpretation - Functional Group Identification - Peak Assignment IR_Spectrum->Interpretation Raman_Spectrum->Interpretation Report Final Report - Structural Confirmation - Data Archiving Interpretation->Report

Caption: A generalized workflow for the comprehensive vibrational analysis of pyran-2-one compounds using both IR and Raman spectroscopy.

Detailed Experimental Protocol: Infrared (IR) Spectroscopy (KBr Pellet Method)

This protocol ensures the acquisition of a high-quality transmission IR spectrum for a solid pyran-2-one sample.

  • Sample and KBr Preparation:

    • Gently grind approximately 1-2 mg of the pyran-2-one sample to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

    • Thoroughly mix the sample and KBr by grinding for 1-2 minutes until a homogeneous, fine powder is obtained. The transparency of the final pellet is critically dependent on the homogeneity and particle size of this mixture.

  • Pellet Formation:

    • Transfer a small amount of the KBr mixture to a pellet press die.

    • Assemble the die and apply pressure according to the manufacturer's instructions (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹) with an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Perform a background correction on the sample spectrum.

    • Identify and label the key absorption bands corresponding to the functional groups of the pyran-2-one.

Detailed Experimental Protocol: Raman Spectroscopy (Powder Sample)

This protocol is designed for the straightforward acquisition of a Raman spectrum from a solid pyran-2-one sample with minimal preparation.[4][9]

  • Sample Preparation:

    • Place a small amount (typically a few milligrams) of the pyran-2-one powder onto a clean microscope slide or into a glass vial.

    • No further sample preparation is generally required, which is a significant advantage of Raman spectroscopy.[9]

  • Instrument Setup:

    • Place the sample on the stage of the Raman microscope.

    • Select the appropriate laser excitation wavelength (e.g., 785 nm) to minimize fluorescence, which can be an issue with some organic compounds.

    • Focus the laser onto the sample.

  • Data Acquisition:

    • Acquire the Raman spectrum over the desired spectral range (e.g., 200-3200 cm⁻¹).

    • Adjust the laser power and acquisition time to obtain a spectrum with a good signal-to-noise ratio while avoiding sample damage. Multiple accumulations may be necessary.

  • Data Processing:

    • Perform a baseline correction to remove any background fluorescence.

    • Identify and label the prominent Raman shifts corresponding to the pyran-2-one's functional groups.

Concluding Remarks: A Synergistic Approach to Structural Elucidation

Neither IR nor Raman spectroscopy alone can provide a complete picture of the vibrational landscape of a pyran-2-one. However, when used in concert, their complementary nature provides a powerful and self-validating system for structural analysis. The strong IR activity of the carbonyl group and the pronounced Raman scattering of the carbon-carbon double bonds serve as mutual confirmation of the core pyran-2-one scaffold. For researchers and drug development professionals, a synergistic approach utilizing both techniques is the most robust strategy for the unambiguous identification and characterization of this important class of heterocyclic compounds.

References

  • Thul, P., Gupta, V. P., Ram, V. J., & Tandon, P. (2010). Structural and spectroscopic studies on 2-pyranones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 251–260. [Link]

  • Thul, P., Gupta, V. P., Ram, V. J., & Tandon, P. (2009). Experimental and calculated IR frequencies of 6-phenyl-4-methylsulfanyl-2-oxo-2 H -pyran (molecule 1 ) in 400–2000 cm - ResearchGate. [Link]

  • Fiveable. (n.d.). Selection rules and spectral interpretation | Theoretical Chemistry Class Notes. [Link]

  • Department Chemie und Biologie. (n.d.). Infrared (IR) and Raman Spectroscopy. [Link]

  • Vibrational Spectroscopy IR and Raman. (n.d.). [Link]

  • Malenfant, J., Kuster, L., Gagné, Y., Signo, K., Denis, M., Canesi, S., & Frenette, M. (2023). Towards routine organic structure determination using Raman microscopy. RSC Publishing. [Link]

  • Fiveable. (n.d.). Infrared and Raman spectroscopy | Analytical Chemistry Class Notes. [Link]

  • Jones, R. N., Angell, C. L., Ito, T., & Smith, R. J. D. (2011). THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. Canadian Journal of Chemistry. [Link]

  • Armaković, S. J., et al. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. [Link]

  • Experimental and Theoretical Vibrational Analysis of Vitamin C. (n.d.). [Link]

  • Boykin, D. W. (n.d.). 170 NMR SPECTROSCOPY OF LACTONES. [Link]

  • Smith, B. C. (2016). Introduction to Interpretation of Raman Spectra Using Database Searching and Functional Group Detection and Identification. Spectroscopy Online. [Link]

  • National Institutes of Health. (2018). Raman and IR Spectroelectrochemical Methods as Tools to Analyze Conjugated Organic Compounds. [Link]

  • RAMAN Band Correlation Table. (n.d.). [Link]

Sources

A Comparative Guide to Catalytic Synthesis of 4,6-Dimethyl-2H-pyran-2-one: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

4,6-Dimethyl-2H-pyran-2-one, also known as dehydroacetic acid lactone, is a key heterocyclic compound utilized as a versatile building block in the synthesis of a wide array of more complex molecules and pharmacologically active agents. Its pyran-2-one core is a structural motif found in numerous natural products. The primary synthetic routes to this compound involve the acid-catalyzed self-condensation of ethyl acetoacetate or the decarboxylation of dehydroacetic acid (DHA). The choice of catalyst is paramount, as it directly influences reaction efficiency, product yield, purity, and the overall sustainability of the process.

This guide provides an in-depth comparison of different catalytic systems for the synthesis of this compound. We will delve into the mechanistic rationale behind catalyst selection, present comparative data on yields, and provide detailed experimental protocols for researchers and drug development professionals.

Comparative Analysis of Catalytic Systems

The selection of a catalyst is a critical decision in the synthesis of this compound. The ideal catalyst should not only provide a high yield but also offer advantages in terms of reaction conditions, ease of separation, reusability, and environmental impact. Below is a comparative summary of common catalytic approaches.

Catalyst SystemStarting MaterialReaction ConditionsYield (%)AdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Ethyl AcetoacetateNeat or solvent, elevated temp.~60-70%Inexpensive, readily available strong Brønsted acid.Corrosive, hazardous, difficult to separate, generates acidic waste.
Trifluoroacetic Acid (TFA) Dehydroacetic AcidEthanol, refluxModerateEffective for transformations of DHA derivatives.[1]Volatile, corrosive, relatively expensive, requires neutralization.
Amberlyst-15 Ethyl AcetoacetateSolvent-free, 120-130 °CHighHeterogeneous (easy to remove), reusable, non-corrosive, eco-friendly.[2]May require higher temperatures, potential for reduced activity after multiple cycles.

Mechanistic Insights: The Role of Acid Catalysis

The synthesis of this compound from ethyl acetoacetate is a classic example of an acid-catalyzed condensation-cyclization reaction. The process is initiated by the protonation of a carbonyl group, which enhances its electrophilicity and facilitates a cascade of intermolecular reactions.

The generally accepted mechanism involves the following key steps:

  • Enolization: An equilibrium is established between the keto and enol forms of ethyl acetoacetate, which is catalyzed by the acid.

  • Protonation & Nucleophilic Attack: The carbonyl oxygen of a keto-form molecule is protonated by the acid catalyst, making the carbonyl carbon highly electrophilic. The electron-rich α-carbon of an enol-form molecule then acts as a nucleophile, attacking the activated carbonyl carbon.

  • Condensation & Dehydration: A series of condensation and dehydration steps occur, leading to the formation of an intermediate that is primed for cyclization.

  • Intramolecular Cyclization (Lactonization): An intramolecular transesterification occurs, where an alcohol group attacks the ester carbonyl, eliminating ethanol.

  • Final Dehydration: A final acid-catalyzed dehydration step yields the stable, conjugated this compound ring system.[3]

Below is a diagram illustrating the generalized workflow for this synthesis.

G cluster_0 Reaction Setup cluster_1 Workup & Purification Start Ethyl Acetoacetate + Catalyst Reaction Heating under Reflux (e.g., 120-130 °C) Start->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Filtration Catalyst Removal (if heterogeneous, e.g., Amberlyst-15) Cooling->Filtration Extraction Product Extraction (e.g., with Ethyl Acetate) Filtration->Extraction Drying Dry Organic Layer (e.g., over Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Recrystallization or Chromatography) Evaporation->Purification Product Product Purification->Product Isolated Product: This compound

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound using the discussed catalysts.

Protocol 1: Homogeneous Catalysis with Sulfuric Acid

This protocol is a traditional method relying on a strong mineral acid. The key challenge lies in the workup procedure to remove the corrosive and water-soluble catalyst.

Materials:

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask, add ethyl acetoacetate.

  • Slowly and with caution, add a catalytic amount of concentrated sulfuric acid while stirring. An exothermic reaction may be observed.

  • Attach a reflux condenser and heat the mixture at a suitable temperature (e.g., 120-140 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully dilute the dark reaction mixture with cold water and transfer it to a separatory funnel.

  • Extract the product into ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Protocol 2: Heterogeneous Catalysis with Amberlyst-15

This method represents a greener and more convenient approach, as the solid acid catalyst can be easily removed by simple filtration.[2]

Materials:

  • Ethyl acetoacetate

  • Amberlyst-15 ion-exchange resin

  • Ethanol (for washing)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Activate the Amberlyst-15 resin by washing with ethanol and drying in an oven.

  • In a round-bottom flask, combine ethyl acetoacetate and the activated Amberlyst-15 catalyst (typically 5-10% w/w).

  • Heat the mixture under solvent-free conditions at 120-130 °C with stirring for the required time (monitor by TLC).

  • After completion, cool the reaction mixture to a temperature where it is still fluid.

  • Filter the hot mixture to separate the Amberlyst-15 catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.

  • The filtrate contains the crude product. It can be purified by vacuum distillation or recrystallization from a suitable solvent system.

The following diagram illustrates the key advantage of using a heterogeneous catalyst like Amberlyst-15, which is its recyclability.

G cluster_0 Catalytic Cycle Reaction Reaction Mixture (Reactants + Catalyst) Filtration Filtration Reaction->Filtration Product Crude Product (Filtrate) Filtration->Product Catalyst Recovered Catalyst Filtration->Catalyst Catalyst->Reaction Recycle

Caption: The recyclability workflow of a heterogeneous catalyst like Amberlyst-15.

Conclusion

The synthesis of this compound can be effectively achieved through several catalytic methods. While traditional homogeneous catalysts like sulfuric acid are effective, they present significant challenges related to safety, corrosion, and waste disposal. Modern heterogeneous solid acid catalysts, particularly Amberlyst-15, offer a compelling alternative. They provide high yields under often milder or solvent-free conditions and dramatically simplify product purification through simple filtration. The ability to recover and reuse the catalyst aligns with the principles of green chemistry, making it a superior choice for both laboratory-scale synthesis and potential industrial applications. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and environmental considerations.

References

  • Elsevier. Dehydroacetic Acid and Its Derivatives - 1st Edition. Available from: [Link]

  • Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Available from: [Link]

  • Jain, S., et al. Amberlyst 15 DRY Resin: A green and recyclable catalyst for facile and efficient one-pot synthesis of. Der Pharma Chemica, 2012, 4(1):417-427.
  • Kappe, C. O., et al. Syntheses of Calix[4]Pyrroles by Amberlyst-15 Catalyzed Cyclocondensations of Pyrrole with Selected Ketones. Molecules, 2009, 14(9), 3464-3473. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4,6-Dimethyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Imperative of Purity

The 4,6-dimethyl-2H-pyran-2-one moiety is recognized in modern chemical sciences as a "privileged scaffold"—a molecular framework that is adept at binding to multiple biological receptors or enzymes.[1] Its prevalence in a wide array of natural products with significant biological activities, including anticancer and antimicrobial properties, makes it an attractive target for synthetic chemists and drug development professionals.[1] Whether used as a key building block for more complex heterocycles like pyridines or as the core of a new therapeutic agent, the chemical integrity of this compound is paramount.

This guide provides a comparative analysis of essential analytical techniques for determining the purity of synthesized this compound. We will explore the causality behind experimental choices, detail self-validating protocols, and present data in a clear, comparative format to empower researchers to confidently ascertain the purity of their material.

Context: Synthesis and Potential Impurities

To effectively assess purity, one must anticipate potential impurities. A common and established route to this compound involves the acid-catalyzed self-condensation of ethyl acetoacetate or the treatment of dehydroacetic acid with a strong acid like sulfuric acid.[1] This process involves cyclization and dehydration to form the target pyran-2-one ring.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Start Ethyl Acetoacetate or Dehydroacetic Acid Process Strong Acid Catalyst (e.g., H₂SO₄) Heat Start->Process Intermediate Cyclization & Dehydration Process->Intermediate Product_Crude Crude this compound Intermediate->Product_Crude Purify Recrystallization (e.g., Ethyl Acetate/Hexane) Product_Crude->Purify Product_Pure Purified Solid Purify->Product_Pure Analysis Analysis Product_Pure->Analysis Purity Assessment

Caption: High-level workflow for synthesis and purification.

This pathway suggests potential impurities could include unreacted starting materials, polymeric byproducts, or partially reacted intermediates. A robust analytical workflow must be capable of separating and identifying these diverse species.

A Comparative Guide to Purity Assessment Methodologies

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the industry standard for quantitative purity analysis, offering high resolution and sensitivity to separate the target compound from closely related impurities.

Expertise & Causality: We choose Reverse-Phase HPLC (RP-HPLC) because this compound (MW: 124.14 g/mol [1]) is a small molecule with moderate polarity, making it ideal for retention and separation on a nonpolar stationary phase like C18.[2] An acidic mobile phase modifier (e.g., phosphoric or formic acid) is used to ensure that any potential acidic or basic impurities are in a single protonation state, leading to sharp, symmetrical peaks.[2] A UV detector is selected due to the conjugated π-system in the pyran-2-one ring, which provides strong chromophoric activity for sensitive detection.

Experimental Protocol: Purity by Area Normalization

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile at ~1 mg/mL. Dilute to ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Injection Volume: 10 µL.

  • Analysis: The purity is calculated using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

G Prep Sample Preparation (Dissolve in ACN) Inject Inject onto HPLC System Prep->Inject Column Separation on C18 Column (Gradient Elution) Inject->Column Detect UV Detection Column->Detect Data Chromatogram Generation Detect->Data Analyze Peak Integration & Area % Calculation Data->Analyze Result Purity Report Analyze->Result G cluster_workflow Integrated Purity Assessment Workflow Sample Synthesized This compound HPLC HPLC-UV Analysis Sample->HPLC Quantitative Check GCMS GC-MS Analysis Sample->GCMS Quantitative Check NMR NMR (¹H, ¹³C) Analysis Sample->NMR Structural Check MS HRMS Analysis Sample->MS Structural Check Purity Quantitative Purity > 98%? HPLC->Purity GCMS->Purity Structure Structure Confirmed? NMR->Structure MS->Structure Purity->Structure Yes RePurify Repurify or Re-synthesize Purity->RePurify No Final Release for Use Structure->Final Yes Structure->RePurify No

Sources

A Researcher's Guide to the Reactivity of Substituted Pyran-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 2-Pyranone Scaffold

The 2-pyranone ring system is a privileged scaffold in organic chemistry, appearing in numerous natural products and serving as a versatile synthetic intermediate.[1][2][3] Its reactivity is rich and tunable, largely dictated by the nature and position of substituents on the ring. The molecule possesses a unique combination of functionalities: a conjugated diene, an α,β-unsaturated lactone, and a structure with partial aromatic character.[1] This duality allows it to participate in a wide array of transformations, most notably as a diene in Diels-Alder reactions and as a Michael acceptor for nucleophilic additions.[1][4]

The core reactivity stems from three primary electrophilic centers at positions C2, C4, and C6, making the ring susceptible to nucleophilic attack, which can lead to ring-opening or rearrangement reactions.[2][5] Understanding how substituents modulate the electron density of this system is paramount for predicting and controlling reaction outcomes.

The Role of Substituents: A Tale of Two Effects

The reactivity of the 2-pyranone ring can be systematically tuned by the electronic properties of its substituents. These are broadly categorized as Electron-Donating Groups (EDGs) and Electron-Withdrawing Groups (EWGs).

Electron-Donating Groups (EDGs): Enhancing Diene Reactivity

Typical EDGs: -CH₃, -OR (e.g., -OCH₃), -OH, -NR₂

Electron-donating groups increase the electron density of the pyranone's diene system. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), accelerating so-called "normal-electron-demand" (NED) Diels-Alder reactions where the pyranone acts as the electron-rich diene component.[6][7]

  • Causality: By pushing electron density into the ring, EDGs make the diene a better nucleophile, leading to a smaller HOMO-LUMO gap with electron-poor dienophiles (e.g., maleic anhydride, alkynes with EWGs).[6][7] This results in faster reaction rates and often allows for milder reaction conditions. For instance, 4-methoxy-6-methyl-2-pyrone is a well-known reactive diene used in the synthesis of various biologically active molecules.[8][9]

  • Experimental Insight: The effect of EDGs can be likened to the activation of a benzene ring towards electrophilic aromatic substitution.[6] Groups that activate aromatic systems will similarly enhance the reactivity of a 2-pyranone in a NED Diels-Alder reaction.[6]

Electron-Withdrawing Groups (EWGs): Promoting Inverse-Demand Reactions and Nucleophilic Attack

Typical EWGs: -Br, -Cl, -NO₂, -CN, -CO₂R

Electron-withdrawing groups decrease the electron density of the pyranone ring. This has two major consequences:

  • Inverse-Electron-Demand (IED) Diels-Alder Reactions: EWGs lower the energy of the pyranone's Lowest Unoccupied Molecular Orbital (LUMO). This facilitates [4+2] cycloadditions with electron-rich dienophiles (e.g., vinyl ethers), a reaction manifold known as the IED Diels-Alder.[6][10] The pyranone, now electron-poor, acts as the electrophilic component.

  • Enhanced Susceptibility to Nucleophiles: The reduction in electron density makes the electrophilic centers of the pyranone ring (especially C6 and C4) more susceptible to attack by nucleophiles.[5] This can lead to Michael additions or ring-opening transformations.[2][5] For example, 3-bromo-2-pyrone is a highly versatile building block due to the electron-withdrawing nature of the bromine, which modulates its electronic character and provides a handle for further transformations.[11][12]

The diagram below illustrates the general influence of substituents on the primary reaction pathways of the 2-pyranone core.

G Pyranone Substituted Pyran-2-one EDG Electron-Donating Group (EDG) (-OCH₃, -CH₃, -OH) Pyranone->EDG Increases Electron Density EWG Electron-Withdrawing Group (EWG) (-Br, -NO₂, -CO₂R) Pyranone->EWG Decreases Electron Density NED Normal-Electron-Demand Diels-Alder EDG->NED Favors IED Inverse-Electron-Demand Diels-Alder EWG->IED Favors Nucleophilic Nucleophilic Addition & Ring Opening EWG->Nucleophilic Enhances

Caption: Influence of substituents on 2-pyranone reactivity.

Comparative Reactivity in Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of 2-pyranone chemistry, providing a powerful route to complex cyclic systems.[11] The reaction typically proceeds via a bicyclic intermediate which readily extrudes carbon dioxide (CO₂) to yield a substituted benzene or cyclohexadiene derivative.[11] The electronic nature of the substituent profoundly impacts both the reaction rate and, in some cases, the viability of the reaction itself.

Substituent TypePositionTypical DienophileReaction TypeRelative ReactivityMechanistic Rationale
-OCH₃ (EDG)4 or 6Maleic Anhydride (e⁻ poor)NEDHighIncreased diene HOMO energy significantly accelerates reaction with e⁻ poor dienophiles.[6]
-CH₃ (EDG)4 or 6Methyl Propiolate (e⁻ poor)NEDModerateAlkyl groups are weaker donors than methoxy groups, leading to a moderate rate increase.[13]
Unsubstituted -Maleic Anhydride (e⁻ poor)NEDLow-ModerateThe parent 2-pyrone has a weakly polarized diene system, leading to lower reactivity.[6]
-Br (EWG)3 or 5Ethyl Vinyl Ether (e⁻ rich)IEDHighBromine's inductive withdrawal lowers the diene LUMO, favoring reaction with e⁻ rich dienophiles.[6][11]
-CO₂Me (EWG)5Vinyl Acetate (e⁻ rich)IEDHighThe ester group strongly lowers the LUMO, making it an excellent diene for IED cycloadditions.[6]

Comparative Reactivity Towards Nucleophiles

The α,β-unsaturated lactone system makes 2-pyranones susceptible to nucleophilic attack, primarily at the C6 position (Michael addition) or the C2 carbonyl position.[2][5] EWGs enhance this reactivity by further polarizing the system.

Substituent TypePositionTypical NucleophileReaction TypeRelative ReactivityMechanistic Rationale
-Br (EWG)3Amines, HydrazinesRing TransformationHighThe inductive effect of bromine makes the ring highly electrophilic, facilitating ring-opening/recyclization cascades.[5][12]
-CN (EWG)3CarbanionsRing TransformationHighA strong EWG that activates the C6 position for Michael addition, initiating ring transformations.[5]
Unsubstituted -HydrazineRing OpeningModerateThe parent pyrone reacts with strong nucleophiles, but often requires harsher conditions (e.g., boiling hydrazine hydrate).[5]
-OH (EDG)4AminesRing OpeningLowThe electron-donating nature of the hydroxyl group (as phenoxide under basic conditions) reduces the electrophilicity of the ring.

Experimental Protocol: Comparative Diels-Alder Reaction Rate Study

This protocol provides a framework for comparing the reactivity of an electron-rich (4-methoxy-6-methyl-2-pyrone) and an electron-poor (3-bromo-2-pyrone) analogue in their respective favored Diels-Alder reactions.

Objective: To qualitatively and quantitatively compare the reaction rates of a NED and an IED Diels-Alder reaction involving substituted 2-pyranones.

Materials:

  • 4-Methoxy-6-methyl-2-pyrone

  • 3-Bromo-2-pyrone

  • N-Methylmaleimide (dienophile for NED)

  • Ethyl vinyl ether (dienophile for IED)

  • Toluene (solvent)

  • Xylene (solvent)

  • NMR tubes, heating block, TLC plates, appropriate deuterated solvent (e.g., CDCl₃)

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Data Analysis P1 Prepare two NMR tubes: 1. EDG-Pyranone + e⁻ poor Dienophile 2. EWG-Pyranone + e⁻ rich Dienophile P2 Add deuterated solvent with internal standard (e.g., mesitylene) P1->P2 P3 Acquire initial ¹H NMR spectrum (t=0) for both reactions P2->P3 P4 Heat reactions at a constant temperature (e.g., 100°C) P3->P4 P5 Acquire ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8h) P4->P5 P6 Integrate starting material and product peaks relative to the standard P5->P6 P7 Plot concentration vs. time to determine reaction kinetics P6->P7 P8 Compare rates and yields P7->P8

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,6-Dimethyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step procedures for the safe handling and disposal of 4,6-Dimethyl-2H-pyran-2-one (CAS No. 675-09-2). As a vital building block in organic synthesis, its proper management is paramount to ensuring laboratory safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond standard protocols to explain the causality behind each procedural step.

Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the foundation of its safe management. This compound is classified as a flammable liquid and presents several health risks that necessitate careful handling during disposal operations.[1] The primary hazards are summarized below.

Causality Insight: The flammability classification (Category 3) indicates that this chemical's vapors can form explosive mixtures with air at elevated temperatures.[1] Therefore, every step of the disposal process, from initial collection to temporary storage, must be conducted away from potential ignition sources such as sparks, open flames, and hot surfaces.

Hazard Class GHS Classification Description & Precautionary Rationale
Physical Hazard Flammable Liquid, Category 3Flammable liquid and vapor.[1] Vapors are heavier than air and can travel along floors to distant ignition sources.[1] Waste containers must be kept tightly closed and stored in a well-ventilated area.[1]
Health Hazard Harmful if SwallowedHarmful if ingested.[2] This dictates that eating, drinking, and smoking must be strictly prohibited in handling areas to prevent accidental ingestion.[2]
Health Hazard Serious Eye IrritationCauses serious eye irritation.[2][3] Direct contact can cause damage, mandating the use of chemical safety goggles or a face shield.

Pre-Disposal Safety and Handling: Your First Line of Defense

Before initiating any disposal procedure, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The selection of PPE is not merely a checklist item; it is a scientifically-backed system to prevent chemical exposure via all potential routes—inhalation, ingestion, and skin or eye contact.

Causality Insight: The requirement for chemical-resistant gloves is based on preventing direct skin contact. Similarly, because the compound is an eye irritant, tightly fitting safety goggles are non-negotiable to protect against splashes or vapors.[3] All handling of open containers should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.

PPE Category Specification Rationale & Citation
Eye Protection Tightly fitting safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation.[2][3]
Hand Protection Chemical-resistant, impermeable gloves (e.g., nitrile rubber).Prevents direct skin contact. Gloves should be inspected for integrity before each use.[1]
Skin and Body Protective clothing (lab coat) and closed-toe shoes.Covers exposed skin to prevent accidental contact.
Respiratory Use in a well-ventilated area or chemical fume hood.Minimizes the inhalation of flammable and potentially harmful vapors.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with all institutional, local, and national regulations.[4] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1] The only acceptable method is through a licensed hazardous waste disposal program.

Protocol 3.1: Disposal of Neat Compound and Contaminated Materials

This protocol applies to the pure (neat) chemical, whether solid or liquid, and any materials (e.g., weigh boats, pipette tips, gloves) grossly contaminated with it.

  • Segregation at the Source: As waste is generated, it must be segregated from other waste streams. Never mix this compound waste with incompatible chemicals.

  • Containerization:

    • Carefully place the waste into a designated, leak-proof, and chemically compatible hazardous waste container.[5] For liquids, do not fill the container beyond 90% capacity to allow for vapor expansion.[6]

    • The container must be kept tightly sealed at all times, except when actively adding waste.[5] This is a critical step to prevent the release of flammable vapors.[1]

  • Labeling:

    • Immediately label the container with a fully completed hazardous waste tag.[5]

    • The label must clearly state: "Hazardous Waste ," the full chemical name "This compound ," and list all associated hazards (e.g., "Flammable," "Harmful if Swallowed").

  • Temporary Storage:

    • Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).

    • The SAA must be a cool, dry, and well-ventilated location, away from heat, sparks, and open flames.[1] It should also be segregated from incompatible chemicals.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4]

    • Disposal must be managed by a licensed hazardous waste contractor who will transport it to an approved waste disposal plant.[1][4]

Protocol 3.2: Disposal of Dilute Solutions

Solutions containing this compound must be treated as hazardous waste, with the hazard profile being determined by both the solute and the solvent.

  • Waste Collection: Collect the solution in a designated hazardous waste container appropriate for flammable liquids.

  • Labeling: The hazardous waste label must list all chemical constituents with their approximate concentrations (e.g., "this compound in Ethanol, ~5%").[7]

  • Storage and Disposal: Follow steps 4 and 5 from Protocol 3.1 for storage and final disposal.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate risks.

  • Evacuate and Ventilate: Immediately alert others and evacuate all non-essential personnel from the spill area. Remove all sources of ignition.[4] Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Absorb the Spill: Cover the spill with a non-combustible, inert absorbent material such as dry sand, vermiculite, or a commercial chemical absorbent.[1][4]

  • Collect the Waste: Using non-sparking tools, carefully scoop the absorbed material into a suitable, sealable container for disposal.[1][4]

  • Final Steps: Label the container as hazardous waste, detailing the contents of the spill. Clean the affected area thoroughly. Dispose of the waste according to Protocol 3.1.

Disposal Decision Workflow

The following diagram outlines the logical decision-making process for the proper disposal of waste containing this compound.

G cluster_waste_type 1. Identify Waste Type cluster_action 2. Contain & Label cluster_storage_disposal 3. Store & Dispose start Waste Generated (Containing this compound) neat Neat Compound or Grossly Contaminated Debris start->neat Assess form of waste solution Dilute Solution start->solution Assess form of waste containerize Place in sealed, compatible hazardous waste container. neat->containerize solution->containerize labeling Attach completed Hazardous Waste Label. List ALL components and hazards. containerize->labeling store Store in cool, dry, ventilated SAA. Segregate from incompatibles. labeling->store contact_ehs Contact EHS for pickup by licensed waste contractor. store->contact_ehs final_disposal Approved Waste Disposal Facility contact_ehs->final_disposal

Caption: Disposal Decision Workflow for this compound.

References

  • This compound | CAS#:675-09-2. Chemsrc. [Link]

  • This compound | CAS 675-09-2. Matrix Fine Chemicals. [Link]

  • Hazardous waste acceptance conditions. University of Groningen. [Link]

  • Factsheet: Disposal of Piranha solution. ETH Zürich. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

  • 2H-Pyran-2-one, 4,6-dimethyl-. NIST WebBook. [Link]

  • This compound. Stenutz. [Link]

  • Management of Hazardous Waste Pharmaceuticals. US EPA. [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]

  • Land Disposal Restrictions for Hazardous Waste. US EPA. [Link]

  • Label Review Manual - Chapter 13: Storage and Disposal. US EPA. [Link]

Sources

A Researcher's Guide to the Safe Handling of 4,6-Dimethyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation is intrinsically linked to our dedication to safety. This guide provides essential, practical information for the safe handling of 4,6-Dimethyl-2H-pyran-2-one (CAS No. 675-09-2), a compound frequently used in synthetic chemistry. By understanding the inherent risks and adhering to best practices, we can ensure a safe laboratory environment while advancing our scientific endeavors.

Understanding the Hazards

This compound is classified as harmful if swallowed and causes serious eye irritation.[1][2] In its solid form, it is considered a combustible solid. Awareness of these hazards is the first step in mitigating risk. The primary routes of exposure are ingestion and eye contact, making diligent use of personal protective equipment (PPE) paramount.

Hazard Identification and Classification:

Hazard StatementGHS Classification
Harmful if swallowedH302
Causes serious eye irritationH319
Personal Protective Equipment: Your First Line of Defense

The selection of appropriate PPE is crucial when handling this compound. The following recommendations are based on a thorough risk assessment of the compound's properties.

Given the significant risk of serious eye irritation, robust eye protection is mandatory.

  • Standard Operations: For routine tasks such as weighing and transferring small quantities in a well-ventilated area, tightly fitting safety goggles with side-shields are required.[3]

  • Splash Risk: When there is a potential for splashing, such as during reactions or solvent extractions, a face shield should be worn in addition to safety goggles.

Preventing skin contact is essential. The appropriate choice of gloves and lab coat is critical.

  • Gloves: Chemical-impermeable gloves should be worn.[3] While the specific glove material is not always detailed in safety data sheets, nitrile gloves are a common and effective choice for handling many solid chemicals. Always inspect gloves for any signs of degradation or perforation before use.

  • Lab Coat: A standard laboratory coat should be worn at all times. For procedures with a higher risk of contamination, consider a lab coat with elastic cuffs.

In most cases, handling small quantities of this compound in a well-ventilated chemical fume hood will not necessitate respiratory protection. However, certain situations may require it.

  • Dust Formation: If there is a risk of generating dust, a NIOSH-approved N95 respirator is recommended.[4]

  • Exceeded Exposure Limits: In situations where exposure limits may be exceeded or if irritation is experienced, a full-face respirator should be used.[3]

The following flowchart provides a decision-making framework for selecting the appropriate level of PPE.

PPE selection workflow for handling this compound.
Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include proper handling and disposal procedures.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[5] Keep it refrigerated.[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[5]

In the event of a spill, prompt and appropriate action is crucial.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3] Remove all sources of ignition.[3]

  • Don Appropriate PPE: Wear the appropriate PPE, including respiratory protection if necessary.[3]

  • Containment and Cleanup: Absorb the spilled material with an inert absorbent such as sand, silica gel, or vermiculite.[2][5]

  • Collection: Collect the absorbed material and place it into a suitable, closed container for disposal.[3][5]

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[5]

  • Disposal Route: Dispose of the contents and container at an approved waste disposal facility in accordance with applicable laws and regulations.[1] Do not let the chemical enter drains.[3]

Emergency First-Aid Procedures

In case of accidental exposure, immediate and appropriate first aid is essential.

Exposure RouteFirst-Aid Measures
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[1][5]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][5]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3][5]

By integrating these safety protocols into your daily laboratory workflow, you contribute to a culture of safety that protects you, your colleagues, and the environment.

References

  • Chemsrc. (n.d.). This compound | CAS#:675-09-2. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-hydroxy-3,6-dimethyl-2H-pyran-2-one. Retrieved from [Link]

  • LookChem. (n.d.). 4-hydroxy-3,6-dimethyl-2H-pyran-2-one Safety Data Sheets(SDS). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dimethyl-2H-pyran-2-one
Reactant of Route 2
4,6-Dimethyl-2H-pyran-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.